Product packaging for Cholesteryl isostearate(Cat. No.:CAS No. 83615-24-1)

Cholesteryl isostearate

Cat. No.: B3287033
CAS No.: 83615-24-1
M. Wt: 653.1 g/mol
InChI Key: JBBRZDLNVILTDL-XNTGVSEISA-N
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Description

Cholesteryl Isostearate (CAS 83615-24-1) is a chemical compound with the formula C45H80O2 and a molecular weight of 651.12 g/mol . It is an ester formed from cholesterol and isostearic acid, characterized by its waxy texture and good thermal stability, with a melting point typically ranging from 40°C to 45°C . This structure gives it a low melting point and excellent solubility in oils and organic solvents, while being insoluble in water . In research, particularly in the development of cosmetics and dermatological formulations, this compound serves as a high-performance biomimetic ingredient . It mimics the structure of lipids found in the skin's intercellular matrix, which is key to studying and improving the skin's water-retaining ability and barrier function . Its main research applications include its use as an emollient and conditioning agent in studies focused on skin hydration, and as a texture enhancer and stabilizer in the development of emulsions, gels, and lotions . Its non-greasy feel also makes it a compound of interest for improving the sensory attributes of topical formulations . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H80O2 B3287033 Cholesteryl isostearate CAS No. 83615-24-1

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 16-methylheptadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H80O2/c1-34(2)21-18-16-14-12-10-8-9-11-13-15-17-19-24-43(46)47-38-29-31-44(6)37(33-38)25-26-39-41-28-27-40(36(5)23-20-22-35(3)4)45(41,7)32-30-42(39)44/h25,34-36,38-42H,8-24,26-33H2,1-7H3/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBRZDLNVILTDL-XNTGVSEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCCCCCCCCCCC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H80O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

653.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83615-24-1
Record name Cholesteryl isostearate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083615241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CHOLESTERYL ISOSTEARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JD5KDN9464
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis and Characterization of Cholesteryl Isostearate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl isostearate, the ester of cholesterol and isostearic acid, is a functional lipid biomaterial with significant applications in the cosmetic and pharmaceutical industries.[1][2][3] Its unique branched-chain fatty acid moiety confers properties such as high stability, excellent emollience, and effective moisturization, making it a valuable component in topical formulations.[1][2] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and data interpretation for researchers and professionals in drug development and materials science.

Introduction

Cholesteryl esters are a class of lipids formed by the esterification of cholesterol with a fatty acid.[4] They are crucial components of cell membranes and play a vital role in the transport and storage of cholesterol in the body. This compound, in particular, has garnered interest due to its branched isostearic acid chain, which imparts a lower melting point and greater oxidative stability compared to its linear stearate (B1226849) counterpart.[2] These properties make it an attractive excipient in drug delivery systems, where it can function as a skin conditioning agent, emollient, and viscosity controlling agent.[3] This guide details the synthesis of this compound via direct esterification and provides a thorough analysis of its physicochemical properties using various analytical techniques.

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct esterification of cholesterol with isostearic acid. This reaction can be catalyzed by acids or enzymes, or promoted by coupling agents. A general chemical synthesis approach is outlined below.

Synthesis Workflow

Synthesis_Workflow Reactants Cholesterol + Isostearic Acid Solvent_Catalyst Toluene (B28343) (Solvent) + p-Toluenesulfonic acid (Catalyst) Reactants->Solvent_Catalyst Dissolve Reaction Reflux with Dean-Stark Trap (Water Removal) Solvent_Catalyst->Reaction Workup Neutralization & Washing Reaction->Workup Cool & Quench Purification Column Chromatography (Silica Gel) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Direct Esterification

This protocol is based on general and established methods for the synthesis of cholesteryl esters.

Materials:

  • Cholesterol (1 equivalent)

  • Isostearic acid (1.2 equivalents)

  • p-Toluenesulfonic acid monohydrate (0.1 equivalents)

  • Toluene (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel (for column chromatography)

  • Hexane/Ethyl acetate (B1210297) solvent system (for chromatography)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add cholesterol, isostearic acid, and p-toluenesulfonic acid monohydrate.

  • Add anhydrous toluene to dissolve the reactants.

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the esterification reaction.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

  • The yield and purity of the final product should be determined using appropriate analytical techniques.

Characterization of this compound

A comprehensive characterization of this compound is essential to confirm its identity, purity, and physicochemical properties. The following are key analytical techniques employed for this purpose.

Characterization Workflow

Characterization_Workflow cluster_structural Structural Analysis cluster_thermal Thermal Properties cluster_purity Purity & Identity FTIR FTIR Spectroscopy (Functional Groups) NMR NMR Spectroscopy (¹H and ¹³C) (Molecular Structure) DSC Differential Scanning Calorimetry (Phase Transitions) TGA Thermogravimetric Analysis (Thermal Stability) HPLC HPLC-MS (Purity & Molecular Weight) Product This compound Product->FTIR Product->NMR Product->DSC Product->TGA Product->HPLC

Caption: Key techniques for the characterization of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound. The formation of the ester is confirmed by the appearance of a strong carbonyl (C=O) stretching band and the disappearance of the broad hydroxyl (-OH) band of cholesterol and the carboxylic acid -OH of isostearic acid.

Experimental Protocol:

  • Sample Preparation: A small amount of this compound is placed on a diamond attenuated total reflectance (ATR) crystal.

  • Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Expected Spectral Data:

Wavenumber (cm⁻¹)Assignment
~2925C-H asymmetric stretching (alkane)
~2855C-H symmetric stretching (alkane)
~1735C=O stretching (ester)
~1465C-H bending (alkane)
~1170C-O stretching (ester)
~1055C-O stretching of the cholesterol moiety
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of this compound.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in deuterated chloroform (B151607) (CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃:

Chemical Shift (ppm)Assignment
~5.37Olefinic proton of the cholesterol ring (C6-H)
~4.60Proton attached to the carbon bearing the ester group (C3-H)
~2.30Methylene protons alpha to the carbonyl group of the isostearate chain
1.0 - 2.0Aliphatic protons of the cholesterol and isostearate moieties
~0.68 - 0.95Methyl protons of the cholesterol and isostearate moieties

Expected ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃:

Chemical Shift (ppm)Assignment
~173.0Carbonyl carbon of the ester
~139.7Olefinic carbon of the cholesterol ring (C5)
~122.6Olefinic carbon of the cholesterol ring (C6)
~73.8Carbon bearing the ester group (C3)
11.0 - 57.0Aliphatic carbons of the cholesterol and isostearate moieties
Thermal Analysis

3.4.1. Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal transitions, such as melting point and glass transition temperature, of this compound.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan and seal it.

  • Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

Expected Thermal Properties:

ParameterExpected Value Range
Melting Point (Tm)30 - 50 °C
Enthalpy of FusionVariable

3.4.2. Thermogravimetric Analysis (TGA)

TGA provides information on the thermal stability and decomposition profile of the compound.

Experimental Protocol:

  • Sample Preparation: Place 5-10 mg of this compound in a TGA pan.

  • Data Acquisition: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere and monitor the weight loss as a function of temperature.

Expected Thermal Stability:

ParameterExpected Value Range
Onset of Decomposition> 200 °C
5% Weight Loss Temperature> 250 °C
High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a suitable detector (e.g., mass spectrometry or charged aerosol detection) is used to assess the purity of the synthesized this compound.

Experimental Protocol:

  • Mobile Phase: A gradient of isopropanol (B130326) and acetonitrile.

  • Stationary Phase: A C18 reversed-phase column.

  • Detection: Mass spectrometry (MS) or Charged Aerosol Detector (CAD).

Expected Purity Data:

ParameterExpected Value
Purity> 98%

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The outlined protocols for direct esterification and subsequent purification offer a reliable method for obtaining this valuable biomaterial. The comprehensive characterization using FTIR, NMR, DSC, TGA, and HPLC ensures the confirmation of its chemical structure, purity, and thermal properties. This information is critical for its application in the development of advanced cosmetic and pharmaceutical formulations, where its unique properties can be leveraged to enhance product performance and stability. Further research into optimizing synthesis conditions and exploring its applications in novel drug delivery systems is warranted.

References

Unveiling the Molecular Architecture of Cholesteryl Isostearate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques employed in the molecular structure analysis of cholesteryl isostearate. Given the limited availability of specific experimental data for this compound in public databases, this document utilizes data from its close structural analog, cholesteryl stearate (B1226849), to provide representative insights into its physicochemical properties and spectral characteristics. This approach allows for a detailed exploration of the methodologies relevant to the structural elucidation of long-chain cholesteryl esters.

This compound, a derivative of cholesterol and isostearic acid, is widely utilized in the cosmetic and pharmaceutical industries for its emollient properties.[1] A thorough understanding of its molecular structure is paramount for predicting its behavior in various formulations and its interactions with biological systems. This guide outlines the key experimental protocols and data interpretation for the analysis of this compound using state-of-the-art analytical techniques.

Physicochemical Properties

This compound is a large, lipophilic molecule with the following computed properties:

PropertyValueReference
Molecular FormulaC45H80O2[1]
Molecular Weight653.1 g/mol [1]
IUPAC Name[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 16-methylheptadecanoate[1]

Experimental Data Summary (Representative Data from Cholesteryl Stearate)

The following tables summarize key quantitative data obtained from the analysis of cholesteryl stearate, which serves as a proxy for understanding the structural characteristics of this compound.

Table 1: Representative Crystallographic Data for a Cholesteryl Ester (Monolayer Type I Crystal)

ParameterValue
Crystal SystemMonoclinic
Space GroupP21
Molecules per Unit Cell (Z)2

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for the Cholesteryl Moiety

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C-3~4.6 (m)~74
C-5~5.4 (d)~140
C-6~5.4 (d)~122
C-18~0.68 (s)~12
C-19~1.02 (s)~19
C-21~0.92 (d)~19
C-26~0.86 (d)~23
C-27~0.87 (d)~23

Note: These are approximate chemical shifts for the cholesterol backbone and may vary slightly in this compound. The isostearate chain will exhibit complex signals in the aliphatic region.[3][4][5]

Table 3: Representative Mass Spectrometry Data for a Cholesteryl Ester

Ion/Fragmentm/z (Daltons)Annotation
[M+NH₄]⁺670.6Ammoniated molecular ion
[M+Na]⁺675.6Sodiated molecular ion
[M+Li]⁺659.6Lithiated molecular ion
369.3Cholestadiene cationCharacteristic fragment from the loss of the fatty acid chain
[Fatty Acid + Na]⁺VariesSodiated fatty acid fragment (for isostearic acid: ~307.3)

Note: The fragmentation pattern is crucial for identifying the lipid class and the specific fatty acid esterified to the cholesterol. Electrospray ionization (ESI) with the formation of adducts is a common technique.[6][7][8]

Table 4: Representative Thermal Analysis Data for a Cholesteryl Ester

ParameterTemperature (°C)
Melting Point (Tm)79-83

Note: Differential Scanning Calorimetry (DSC) is used to determine the melting and crystallization behavior of cholesteryl esters. The presence of impurities or polymorphism can affect the observed transition temperatures.[9][10][11]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

X-Ray Crystallography

Objective: To determine the three-dimensional atomic arrangement of this compound in its crystalline state.

Methodology:

  • Crystallization:

    • Dissolve a high-purity sample of this compound in a suitable organic solvent (e.g., acetone, isopropanol, or a mixture of solvents).

    • Induce crystallization through slow evaporation of the solvent, controlled cooling, or vapor diffusion.

    • Harvest single crystals of suitable size and quality for diffraction.

  • Data Collection:

    • Mount a single crystal on a goniometer.

    • Expose the crystal to a monochromatic X-ray beam.

    • Collect diffraction data as the crystal is rotated. An area detector is used to record the diffraction pattern.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem using direct methods or Patterson analysis.

    • Build an initial model of the molecule and refine it against the experimental data to obtain the final crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure and connectivity of atoms in this compound.

Methodology:

  • Sample Preparation:

    • Dissolve 5-25 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[12]

    • Filter the solution into a 5 mm NMR tube to a height of about 4-5 cm.[12]

    • Cap the tube to prevent solvent evaporation.[12]

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to identify the different types of protons and their relative numbers.

    • Acquire a ¹³C NMR spectrum to identify the different carbon environments.

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine direct proton-carbon correlations for unambiguous peak assignments.[3]

  • Data Analysis:

    • Process the spectra (Fourier transform, phasing, and baseline correction).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Assign the chemical shifts of all protons and carbons by analyzing the 1D and 2D spectra.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound, confirming its identity and the structure of its fatty acid component.

Methodology:

  • Sample Preparation (for ESI-MS):

    • Prepare a dilute solution of this compound in a suitable solvent system (e.g., acetonitrile/isopropanol/water).[13]

    • To enhance ionization, adduct-forming salts such as ammonium (B1175870) acetate, sodium acetate, or lithium hydroxide (B78521) may be added to the solution.[6][7]

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or liquid chromatography (LC).

    • Acquire a full scan mass spectrum to determine the mass of the molecular ion (as an adduct).

    • Perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.[6][14] A characteristic neutral loss of the cholestane (B1235564) moiety is often observed.[8]

  • Data Analysis:

    • Identify the molecular ion peak and confirm the molecular weight.

    • Analyze the fragmentation pattern to confirm the presence of the cholesterol backbone (e.g., the m/z 369 fragment) and to identify the isostearate chain.[7]

Differential Scanning Calorimetry (DSC)

Objective: To characterize the thermal transitions (e.g., melting and crystallization points) and phase behavior of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of this compound (typically 1-5 mg) into an aluminum DSC pan.

    • Seal the pan hermetically.

  • Data Acquisition:

    • Place the sample pan and an empty reference pan into the DSC instrument.

    • Heat the sample at a controlled rate (e.g., 5-10 °C/min) over a specified temperature range that encompasses the expected thermal transitions.

    • Cool the sample at a controlled rate and then reheat to observe any changes in thermal behavior due to thermal history.

  • Data Analysis:

    • Analyze the resulting thermogram to determine the onset temperature, peak temperature (Tm), and enthalpy (ΔH) of any endothermic (melting) or exothermic (crystallization) transitions.[11]

Visualizations

G cluster_sample Sample Preparation cluster_analysis Structural Analysis Workflow cluster_data Data Output cluster_interpretation Integrated Molecular Structure High-Purity this compound High-Purity this compound X-Ray Crystallography X-Ray Crystallography High-Purity this compound->X-Ray Crystallography NMR Spectroscopy NMR Spectroscopy High-Purity this compound->NMR Spectroscopy Mass Spectrometry Mass Spectrometry High-Purity this compound->Mass Spectrometry Thermal Analysis (DSC) Thermal Analysis (DSC) High-Purity this compound->Thermal Analysis (DSC) 3D Atomic Structure 3D Atomic Structure X-Ray Crystallography->3D Atomic Structure Chemical Connectivity Chemical Connectivity NMR Spectroscopy->Chemical Connectivity Molecular Weight & Fragmentation Molecular Weight & Fragmentation Mass Spectrometry->Molecular Weight & Fragmentation Phase Transitions Phase Transitions Thermal Analysis (DSC)->Phase Transitions Complete Molecular Structure of this compound Complete Molecular Structure of this compound 3D Atomic Structure->Complete Molecular Structure of this compound Chemical Connectivity->Complete Molecular Structure of this compound Molecular Weight & Fragmentation->Complete Molecular Structure of this compound Phase Transitions->Complete Molecular Structure of this compound

Caption: Workflow for the comprehensive molecular structure analysis of this compound.

This guide provides a foundational framework for the molecular structure analysis of this compound. The successful application of these techniques will enable a deeper understanding of its properties, facilitating its effective use in research, drug development, and various industrial applications.

References

The Architecture of Self-Assembly: A Technical Guide to the Mechanisms of Cholesteryl Isostearate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl isostearate, an ester of cholesterol and isostearic acid, is a key component in various advanced material formulations, particularly in cosmetics and pharmaceuticals. Its unique molecular structure, combining the rigid, chiral cholesterol core with a branched, flexible fatty acid chain, drives its spontaneous organization into complex, functional supramolecular structures. This technical guide provides an in-depth exploration of the self-assembly mechanisms of this compound, offering insights into the fundamental principles that govern its phase behavior and its application in sophisticated delivery systems. Understanding these mechanisms is paramount for the rational design of novel materials with tailored properties for drug delivery, diagnostics, and advanced skincare.

This document summarizes the current scientific understanding of cholesteryl ester self-assembly, with a specific focus on aspects relevant to this compound. It details the intricate interplay of molecular forces, the resulting liquid crystalline phases, and the experimental protocols to probe these phenomena.

Core Self-Assembly Mechanisms

The self-assembly of this compound is primarily driven by a delicate balance of intermolecular forces, leading to the formation of various liquid crystalline mesophases. These phases are intermediate states of matter between a crystalline solid and an isotropic liquid, exhibiting degrees of molecular order.

Key Molecular Interactions:

  • Van der Waals Forces: The long, branched isostearate chain and the bulky cholesterol ring system lead to significant van der Waals interactions, promoting molecular association.

  • Steric Repulsion: The branched nature of the isostearate chain introduces steric hindrance, influencing the packing of the molecules and favoring less ordered phases compared to its linear counterpart, cholesteryl stearate.

  • Dipole-Dipole Interactions: The ester linkage in the this compound molecule creates a dipole moment, contributing to the overall intermolecular attractions.

  • Chirality: The inherent chirality of the cholesterol moiety is a crucial factor that can induce a helical twist in the arrangement of molecules, leading to the formation of cholesteric (chiral nematic) phases.

The interplay between the attraction of the rigid cholesterol cores (ring-ring interactions) and the interactions between the flexible isostearate chains (chain-chain interactions) is a primary determinant of the resulting liquid crystal phase.[1] Stronger chain-chain interactions tend to favor the formation of more ordered smectic phases, where molecules are arranged in layers.[1] Conversely, dominant ring-ring interactions can lead to the formation of cholesteric phases.[1]

Liquid Crystalline Phases of Cholesteryl Esters

Cholesteryl esters, including this compound, are well-known for their thermotropic liquid crystalline behavior, meaning their phase transitions are induced by changes in temperature. The primary liquid crystal phases observed are the cholesteric and smectic phases.

  • Cholesteric Phase (N):* Also known as the chiral nematic phase, this phase is characterized by a helical arrangement of molecules. Within each virtual layer, the long axes of the molecules are, on average, aligned in a common direction (the director). This director then rotates progressively from one layer to the next, tracing out a helix. This helical structure is responsible for the unique optical properties of cholesteric liquid crystals, such as selective reflection of light, leading to iridescent colors.

  • Smectic Phases (Sm): In smectic phases, molecules exhibit a higher degree of order, arranging themselves into well-defined layers. The molecules are generally oriented with their long axes perpendicular or tilted with respect to the layer planes. Different smectic phases (e.g., Smectic A, Smectic C) are distinguished by the arrangement of molecules within these layers.

Quantitative Data on Cholesteryl Ester Phase Transitions

While specific data for this compound is limited in the available literature, the following table summarizes typical phase transition temperatures for a selection of cholesteryl esters with varying fatty acid chains to illustrate the impact of chain structure. This data is crucial for designing formulations where the physical state of the material at a given temperature is critical.

Cholesteryl EsterFatty Acid ChainCrystal to Smectic/Cholesteric Transition (°C)Smectic to Cholesteric Transition (°C)Cholesteric to Isotropic Liquid Transition (°C)
Cholesteryl MyristateC14:0~71~79~85
Cholesteryl PalmitateC16:0~77-~83
Cholesteryl StearateC18:0~83-~85
Cholesteryl OleateC18:1~46~49~51
Cholesteryl LinoleateC18:2~35~40~43

Note: These values are approximate and can vary depending on the purity of the sample and the experimental conditions. Data is compiled from general knowledge of cholesteryl ester phase transitions.

Experimental Protocols

The characterization of the self-assembly mechanisms of this compound relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

Objective: To determine the temperatures and enthalpies of phase transitions of this compound.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC instrument.

    • Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below its expected melting point (e.g., 25°C).

    • Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature above its isotropic clearing point (e.g., 100°C).

    • Hold the sample at this temperature for a few minutes to ensure complete melting and erase any previous thermal history.

    • Cool the sample at the same controlled rate back to the initial temperature.

    • Perform a second heating scan under the same conditions. The data from the second heating scan is typically used for analysis to ensure a consistent thermal history.

  • Data Analysis:

    • Analyze the resulting thermogram to identify endothermic and exothermic peaks, which correspond to phase transitions.

    • The onset temperature of an endothermic peak upon heating is typically taken as the transition temperature (e.g., crystal to liquid crystal, liquid crystal to isotropic liquid).

    • The area under the peak is integrated to determine the enthalpy of the transition (ΔH), which provides information about the energy required for the phase change.

Polarized Light Microscopy (PLM) for Phase Identification

Objective: To visually identify the different liquid crystalline phases of this compound based on their characteristic optical textures.

Methodology:

  • Sample Preparation: Place a small amount of this compound on a clean glass microscope slide.

  • Hot Stage Setup: Place the slide on a hot stage connected to a temperature controller.

  • Microscope Setup:

    • Position the hot stage on the stage of a polarizing light microscope.

    • Cross the polarizer and analyzer to achieve a dark background.

  • Observation:

    • Heat the sample slowly while observing it through the microscope.

    • As the sample melts and transitions into different liquid crystalline phases, characteristic optical textures will appear due to the birefringence of the material.

    • Cholesteric Phase: Often exhibits a "fingerprint" texture or a colorful planar texture.

    • Smectic A Phase: Typically shows a "focal-conic fan" texture.

    • Smectic C Phase: May display a "schlieren" texture.

    • Record the temperatures at which these textural changes occur and correlate them with the transitions observed by DSC.

    • Cool the sample slowly from the isotropic liquid to observe the formation of these textures.

X-Ray Diffraction (XRD) for Structural Analysis

Objective: To determine the molecular arrangement and layer spacing in the different phases of this compound.

Methodology:

  • Sample Preparation: The sample can be prepared in a capillary tube or as a thin film on a substrate. For temperature-dependent studies, a heated sample stage is required.

  • Instrument Setup:

    • Mount the sample in a powder X-ray diffractometer equipped with a temperature-controlled stage.

    • Use a monochromatic X-ray source (e.g., Cu Kα radiation).

  • Data Collection:

    • Set the temperature to correspond to a specific phase identified by DSC and PLM.

    • Scan a range of 2θ angles.

    • Small-Angle X-ray Scattering (SAXS): Scan at low angles (e.g., 1-10°) to probe larger structural features, such as the layer spacing in smectic phases or the pitch in cholesteric phases.

    • Wide-Angle X-ray Scattering (WAXS): Scan at higher angles (e.g., 10-40°) to investigate the short-range molecular packing within the layers.

  • Data Analysis:

    • In the SAXS pattern of a smectic phase, sharp Bragg reflections are observed, from which the layer spacing (d) can be calculated using Bragg's Law (nλ = 2d sinθ).

    • The WAXS pattern for liquid crystalline phases typically shows a diffuse halo, indicating liquid-like short-range order of the molecules.

Mandatory Visualizations

G cluster_0 Molecular Structure of this compound cluster_1 Driving Forces of Self-Assembly cluster_2 Resulting Self-Assembled Structures Cholesterol Core Cholesterol Core Ester Linkage Ester Linkage Cholesterol Core->Ester Linkage Rigid & Chiral Chirality Chirality Cholesterol Core->Chirality Isostearate Chain Isostearate Chain Isostearate Chain->Ester Linkage Flexible & Branched Steric Hindrance Steric Hindrance Isostearate Chain->Steric Hindrance Van der Waals Van der Waals Ester Linkage->Van der Waals Dipole-Dipole Dipole-Dipole Ester Linkage->Dipole-Dipole Smectic Phase Smectic Phase Layered Structure Van der Waals->Smectic Phase Chain-Chain Interactions Cholesteric Phase Cholesteric Phase Helical Structure Van der Waals->Cholesteric Phase Ring-Ring Interactions Chirality->Cholesteric Phase Induces Twist Smectic Phase->Cholesteric Phase Heating Isotropic Liquid Isotropic Liquid Cholesteric Phase->Isotropic Liquid Heating

Figure 1: Logical relationship between the molecular structure of this compound, the driving forces of self-assembly, and the resulting liquid crystalline phases.

G cluster_workflow Experimental Workflow for Phase Characterization A Sample Preparation (this compound) B Differential Scanning Calorimetry (DSC) A->B D Polarized Light Microscopy (PLM) with Hot Stage A->D F X-Ray Diffraction (XRD) with Temperature Control A->F C Identify Transition Temperatures (Tm, Tc) and Enthalpies (ΔH) B->C H Phase Identification and Structural Characterization C->H E Observe Optical Textures (e.g., Fingerprint, Fan) D->E E->H G Determine Layer Spacing (d) and Molecular Packing F->G G->H

Figure 2: A typical experimental workflow for the characterization of the self-assembled phases of this compound.

Applications in Drug Development

The self-assembling nature of this compound makes it a valuable excipient in drug delivery systems. Its ability to form stable liquid crystalline structures can be harnessed to encapsulate and protect therapeutic agents.

  • Topical and Transdermal Delivery: The lamellar structures formed by this compound can mimic the lipid organization of the stratum corneum, potentially enhancing the penetration of drugs through the skin.

  • Emulsion and Nanoparticle Stabilization: this compound can act as a stabilizer in emulsions and solid lipid nanoparticles (SLNs). Its amphiphilic character allows it to reside at the oil-water interface, reducing interfacial tension and preventing coalescence.

  • Controlled Release: The ordered structure of the liquid crystalline phases can provide a tortuous path for the diffusion of an encapsulated drug, thereby enabling controlled and sustained release.

The branched isostearate chain can influence the fluidity and packing of the lipid matrix in these delivery systems, which in turn can affect drug loading capacity and release kinetics.

Conclusion

The self-assembly of this compound is a complex process governed by a subtle interplay of intermolecular forces, leading to the formation of ordered yet fluid liquid crystalline phases. While a comprehensive understanding of the specific self-assembly mechanisms of this particular molecule requires further dedicated research, the principles derived from the broader class of cholesteryl esters provide a strong foundation for its application in advanced materials. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the phase behavior of this compound and to rationally design novel drug delivery systems that leverage its unique self-assembling properties. Future work should focus on obtaining precise quantitative data for this compound to enable more accurate modeling and prediction of its behavior in complex formulations.

References

An In-depth Technical Guide to the Thermal Properties of Cholesteryl Isostearate Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters, a significant class of liquid crystals, are integral to various applications, from advanced drug delivery systems to responsive cosmetic formulations. Among these, cholesteryl isostearate stands out due to its unique molecular structure, which imparts specific thermal and phase-behavior characteristics to its mixtures. Understanding the thermal properties of this compound mixtures is paramount for controlling their stability, texture, and performance in final formulations.

This technical guide provides a comprehensive overview of the thermal behavior of this compound mixtures. It details the experimental protocols for characterizing their phase transitions, presents available data on their thermal properties, and illustrates the logical relationships between composition and thermal behavior. This document is intended to be a valuable resource for researchers and professionals working on the development and characterization of lipid-based systems.

Core Concepts in the Thermal Analysis of Cholesteryl Ester Mixtures

The thermal properties of this compound mixtures are primarily characterized by their phase transitions. Cholesteryl esters typically exhibit a series of transitions upon heating from a solid crystalline state to an isotropic liquid. These intermediate phases, known as mesophases, are what define their liquid crystalline nature. The common mesophases observed in cholesteryl ester mixtures include:

  • Smectic Phase: A layered structure with molecules arranged in well-defined planes. This phase is more ordered and typically occurs at lower temperatures.

  • Cholesteric (or Chiral Nematic) Phase: A twisted nematic phase where the director (the average direction of the long molecular axis) rotates in a helical manner. This phase is responsible for the characteristic iridescent colors of many cholesteryl ester mixtures.

  • Isotropic Liquid Phase: A disordered state where molecules have no long-range orientational or positional order.

The temperatures at which these transitions occur (transition temperatures) and the energy absorbed or released during these transitions (enthalpy) are critical parameters for characterizing these mixtures.

Quantitative Thermal Data

While extensive quantitative data specifically for binary and ternary mixtures of this compound is not widely available in publicly accessible literature, a Korean patent application provides valuable insight into a specific ternary system for cosmetic applications. This system comprises this compound (CI), cholesteryl nonanoate (B1231133) (CN), and cholesteryl chloride (CC). The patent suggests that the weight ratio of these components is crucial for achieving desired colorimetric properties, which are directly related to the thermal behavior of the cholesteric phase.

Table 1: Compositional Effects on the Cholesteric Phase of a this compound Mixture

Component 1Component 2Component 3Weight Ratio (CI:CN:CC)Observed Property
This compound (CI)Cholesteryl Nonanoate (CN)Cholesteryl Chloride (CC)4.5 : 3 : 2.5Forms a stable green cholesteric liquid crystal at room temperature.[1]
This compound (CI)Cholesteryl Nonanoate (CN)Cholesteryl Chloride (CC)37-42 : 27-32 : 27-32Red color is clearly realized.[1]
This compound (CI)Cholesteryl Nonanoate (CN)Cholesteryl Chloride (CC)47-53 : 27-32 : 17-22Blue color is clearly realized.[1]
This compound (CI)Cholesteryl Nonanoate (CN)Cholesteryl Chloride (CC)43-46 : 27-32 : 23-26Green color is clearly realized.[1]

Note: The patent emphasizes the necessity of all three components for stable liquid crystal formation and color expression. The use of this compound is highlighted for its role in color clarity and liquid crystal formation.[1]

Experimental Protocols

The characterization of the thermal properties of this compound mixtures predominantly relies on two key analytical techniques: Differential Scanning Calorimetry (DSC) and Polarized Light Microscopy (PLM).

Sample Preparation for Thermal Analysis

A standardized protocol for the preparation of this compound mixtures is crucial for obtaining reproducible results.

Materials:

  • This compound

  • Other cholesteryl esters (e.g., cholesteryl nonanoate, cholesteryl chloride, cholesteryl oleate) or other lipidic components

  • Organic solvent (e.g., chloroform, dichloromethane)

  • Vials

  • Vortex mixer

  • Nitrogen gas stream or vacuum oven

Procedure:

  • Weighing: Accurately weigh the desired amounts of this compound and other components into a clean vial.

  • Dissolution: Dissolve the components in a minimal amount of a suitable organic solvent.

  • Mixing: Thoroughly mix the solution using a vortex mixer to ensure homogeneity.

  • Solvent Evaporation: Remove the solvent under a gentle stream of nitrogen gas or by using a vacuum oven at a temperature below the lowest transition temperature of the components. This step should be performed until a dry lipid film is formed.

  • Homogenization: To ensure complete mixing, the dried mixture should be heated above its isotropic transition temperature, vortexed, and then cooled to room temperature. This heating and cooling cycle should be repeated at least twice.

G cluster_prep Sample Preparation weigh 1. Weigh Components dissolve 2. Dissolve in Solvent weigh->dissolve mix 3. Vortex Mix dissolve->mix evaporate 4. Evaporate Solvent mix->evaporate homogenize 5. Heat-Cool Cycles evaporate->homogenize

Figure 1. Workflow for the preparation of this compound mixtures.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the transition temperatures and enthalpies of phase transitions in this compound mixtures.

Instrumentation:

  • A calibrated Differential Scanning Calorimeter equipped with a cooling system.

  • Hermetically sealed aluminum pans.

Procedure:

  • Sample Encapsulation: Accurately weigh 2-5 mg of the prepared mixture into an aluminum DSC pan and hermetically seal it. An empty sealed pan is used as a reference.

  • Thermal Program:

    • First Heating Scan: Heat the sample from a sub-ambient temperature (e.g., -20 °C) to a temperature well above the expected isotropic transition (e.g., 120 °C) at a controlled rate (e.g., 5-10 °C/min). This scan is used to erase the sample's prior thermal history.

    • Cooling Scan: Cool the sample from the isotropic state back to the initial sub-ambient temperature at a controlled rate (e.g., 5-10 °C/min). This scan reveals the transitions upon cooling, which can be different from the heating scan due to supercooling effects.

    • Second Heating Scan: Reheat the sample under the same conditions as the first heating scan. This scan is typically used for data analysis as it provides information on the thermal behavior of a sample with a controlled thermal history.

  • Data Analysis: Analyze the resulting thermogram to determine the onset and peak temperatures of endothermic (melting, smectic-cholesteric, cholesteric-isotropic) and exothermic (crystallization) transitions. The area under the peaks is integrated to calculate the enthalpy of each transition.

G cluster_dsc DSC Analysis Protocol encapsulate 1. Sample Encapsulation first_heat 2. First Heating Scan (Erase Thermal History) encapsulate->first_heat cool 3. Cooling Scan first_heat->cool second_heat 4. Second Heating Scan (Data Acquisition) cool->second_heat analyze 5. Data Analysis (Transition Temps & Enthalpies) second_heat->analyze G ci This compound (Base Component) transition_temps Phase Transition Temperatures ci->transition_temps enthalpies Transition Enthalpies ci->enthalpies mesophase_stability Mesophase Stability (Smectic, Cholesteric) ci->mesophase_stability color Optical Properties (Color, Texture) ci->color other_ce Other Cholesteryl Esters (e.g., Nonanoate, Oleate) other_ce->transition_temps other_ce->enthalpies other_ce->mesophase_stability other_ce->color other_lipids Other Lipids/Additives (e.g., Cholesteryl Chloride) other_lipids->transition_temps other_lipids->enthalpies other_lipids->mesophase_stability other_lipids->color

References

Spectroscopic Analysis of Cholesteryl Isostearate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl isostearate, the ester of cholesterol and isostearic acid, is a key ingredient in cosmetics and pharmaceutical formulations, primarily serving as an emollient and viscosity-controlling agent.[1][2] Its physicochemical properties and purity are critical for product performance and safety. This technical guide provides an in-depth overview of the core spectroscopic techniques used to analyze this compound. Due to a scarcity of publicly available spectroscopic data for this compound, this guide will utilize data from its close structural isomer, cholesteryl stearate (B1226849), to illustrate the expected analytical signatures. This document outlines the foundational principles and experimental protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy in the context of cholesteryl ester analysis.

Introduction

This compound is a high molecular weight ester (Molecular Formula: C45H80O2, Molecular Weight: ~653.1 g/mol ) derived from natural cholesterol and isostearic acid, a branched-chain fatty acid.[1][3] Its structure combines the rigid steroid core of cholesterol with a flexible, branched alkyl chain, imparting unique physical properties beneficial for topical formulations. Spectroscopic analysis is indispensable for confirming its identity, structure, and purity, ensuring consistency in research and manufacturing.

Physicochemical and Quality Control Parameters

Before delving into spectroscopic analysis, it is essential to consider the fundamental physicochemical properties and quality control specifications for this compound.

PropertyValueSource
Molecular Formula C45H80O2PubChem[3]
Molecular Weight 653.1 g/mol PubChem[3]
Appearance Pale yellow liquidPPC Japan[1]
Acid Value < 5.5PPC Japan[1]
Saponification Value 75 - 95PPC Japan[1]
Iodine Value < 15.0PPC Japan[1]
Loss on Drying < 1.0%PPC Japan[1]

Spectroscopic Methodologies

This section details the primary spectroscopic techniques for the structural elucidation and analysis of cholesteryl esters like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for providing detailed information about the molecular structure. Both ¹H and ¹³C NMR are used to identify the different chemical environments of hydrogen and carbon atoms within the molecule.

The ¹H NMR spectrum of a cholesteryl ester is characterized by distinct regions corresponding to the cholesterol backbone and the fatty acid chain. The proton on carbon 3 of the cholesterol ring, now part of the ester linkage, is a key diagnostic signal.[4][5]

  • Workflow for NMR Sample Preparation:

    G A 1. Weigh Sample (5-25 mg for ¹H, 40-60 mg for ¹³C) B 2. Dissolve in Deuterated Solvent (~0.7 mL CDCl₃) A->B C 3. Transfer to NMR Tube (Filter if necessary) B->C D 4. Cap, Label, and Mix C->D E 5. Insert into Spectrometer D->E F 6. Acquire Data (Lock, Shim, Run Experiment) E->F

    A generalized workflow for preparing a cholesteryl ester sample for NMR analysis.

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. Key signals include the carbonyl carbon of the ester group and the carbons of the cholesterol steroid nucleus.

AssignmentExpected Chemical Shift (ppm) for Cholesteryl Stearate
Ester Carbonyl (C=O) ~173.2
Cholesterol C5 (olefinic) ~139.7
Cholesterol C6 (olefinic) ~122.6
Cholesterol C3 (ester-linked) ~73.7
Cholesterol Steroid Core & Side Chain 10 - 60
Fatty Acid Aliphatic Chain (-CH₂-)n 20 - 35
Fatty Acid Terminal Methyl (-CH₃) ~14.1

Note: Data is based on cholesteryl stearate as a proxy.[6][7] The branched nature of the isostearate chain would introduce additional complexity and splitting in the 10-40 ppm region compared to the linear stearate chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule. For this compound, the most prominent feature is the strong absorption from the ester carbonyl group.

Functional GroupWavenumber (cm⁻¹)Description
C=O Stretch (Ester) ~1735 - 1740Strong, sharp absorption; highly characteristic.[8]
C-H Stretch (Aliphatic) ~2850 - 2960Strong, multiple bands from CH₂, CH₃ groups.
C-O Stretch (Ester) ~1170Strong band for the C-O single bond.[8]
CH₂ Rocking/Bending ~720 - 1470Complex absorptions from the hydrocarbon chains.[9]
  • Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

    • Instrument Setup: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Collect a background spectrum of the empty crystal.

    • Sample Application: Place a small drop of the liquid this compound directly onto the ATR crystal.

    • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

    • Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique used to determine the molecular weight and elemental composition of a molecule. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common techniques for analyzing cholesteryl esters.

In positive ion mode ESI-MS, cholesteryl esters typically form ammonium (B1175870) adducts ([M+NH₄]⁺).[10] Upon collision-induced dissociation (CID) in MS/MS experiments, these adducts characteristically lose the neutral cholesterol moiety (368.5 Da), leaving the protonated fatty acid, or they produce a prominent cholesteryl cation fragment at m/z 369.3.[10][11][12]

  • Logical Flow for Cholesteryl Ester Identification via MS/MS:

    G cluster_0 A Inject Sample + NH₄⁺ Source B Full Scan MS1: Detect [M+NH₄]⁺ Adduct A->B C Isolate Precursor Ion (e.g., m/z 670.7 for this compound) B->C D Collision-Induced Dissociation (CID) C->D E Scan MS2 for Fragments D->E F Detect Diagnostic Fragment: Cholesteryl Cation at m/z 369.3 E->F G Confirm Structure F->G

    Tandem mass spectrometry (MS/MS) workflow for identifying cholesteryl esters.

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent mixture like methanol/chloroform. For enhanced ionization, an ammonium salt (e.g., ammonium acetate) is added to the solvent.[11]

  • Infusion: The sample is introduced into the mass spectrometer's ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 3-10 µL/min).[11]

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI).

    • Spray Voltage: ~3.5-4.5 kV.

    • Capillary Temperature: ~270-300 °C.[11]

  • MS/MS Analysis:

    • Perform a full scan (MS1) to identify the [M+NH₄]⁺ precursor ion.

    • Select the precursor ion and subject it to CID.

    • Perform a product ion scan (MS2) to detect the characteristic fragment ions, particularly the cholesteryl cation at m/z 369.3.[10]

UV-Visible (UV-Vis) Spectroscopy

This compound itself does not possess strong chromophores that absorb in the standard UV-Vis range (200-800 nm). The isolated double bond in the cholesterol moiety results in an absorption maximum below 200 nm.[13] Therefore, UV-Vis spectroscopy is not a primary technique for its structural identification. However, it can be used to assess the presence of conjugated impurities or degradation products, which would exhibit absorbance at higher wavelengths.

Conclusion

The spectroscopic analysis of this compound relies on a combination of techniques to confirm its identity and purity. NMR provides the most detailed structural map, IR confirms the presence of the key ester functional group, and mass spectrometry verifies the molecular weight and provides characteristic fragmentation patterns for identification. While direct UV-Vis analysis is limited, it can serve as a supplementary method for quality control. The protocols and expected data presented in this guide, using cholesteryl stearate as a close analogue, provide a robust framework for researchers, scientists, and drug development professionals working with this important excipient.

References

Cholesteryl Isostearate: A Technical Guide to its Prospective Role in Biomimetic Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl isostearate, an ester of cholesterol and the branched-chain isostearic acid, presents unique physicochemical properties that distinguish it from the more commonly studied linear-chain cholesteryl esters. While direct experimental data on its role in biomimetic membranes is limited, this technical guide synthesizes information on the well-established functions of cholesterol and other cholesteryl esters to infer the prospective impact of this compound on membrane structure and function. Its branched acyl chain is anticipated to introduce significant steric hindrance, disrupting the ordered packing of phospholipid acyl chains and increasing membrane fluidity. This contrasts with the ordering effect of cholesterol and the less disruptive nature of linear-chain saturated cholesteryl esters. This guide provides a theoretical framework for understanding these interactions, summarizes relevant quantitative data from related systems, and outlines experimental protocols for future investigations into the precise role of this compound in biomimetic membrane design and drug delivery applications.

Introduction: The Established Role of Cholesterol in Biomimetic Membranes

Cholesterol is a vital component of animal cell membranes, where it plays a crucial role in modulating membrane fluidity, stability, and permeability.[1][2] Its rigid, planar steroid ring structure intercalates between phospholipid molecules, exerting a dual effect on membrane fluidity.[3] At temperatures above the lipid phase transition, cholesterol restricts the movement of phospholipid acyl chains, thereby decreasing membrane fluidity.[3] Conversely, at lower temperatures, it disrupts the tight packing of saturated acyl chains, preventing the membrane from entering a gel-like state and thus increasing fluidity.[3] This moderation of fluidity is essential for maintaining the structural integrity and functionality of the membrane across a range of physiological conditions.

Cholesteryl esters, where the hydroxyl group of cholesterol is esterified to a fatty acid, are generally considered too hydrophobic to be integral structural components of the plasma membrane.[4] Instead, they primarily serve as storage and transport forms of cholesterol.[4] When incorporated into a membrane, their effects are largely disruptive.[4]

The Influence of the Acyl Chain: Straight vs. Branched Cholesteryl Esters

The nature of the fatty acid chain esterified to cholesterol significantly influences its interaction with the lipid bilayer.

  • Cholesteryl Stearate (B1226849) (Straight-Chain Saturated): The linear, saturated stearate chain allows for relatively ordered packing within the hydrophobic core of the membrane, although it is still more disruptive than free cholesterol. Studies on mixtures of cholesterol and cholesteryl stearate in Langmuir monolayers have shown a condensing effect, suggesting some degree of favorable interaction and packing.[5]

  • Cholesteryl Oleate (B1233923) (Unsaturated): The cis-double bond in the oleate chain introduces a "kink," which significantly disrupts the ordered packing of phospholipid acyl chains. This leads to an increase in membrane fluidity.[1]

  • This compound (Branched-Chain Saturated): Isostearic acid is a saturated fatty acid with a branched methyl group.[6] This branching is expected to introduce significant steric hindrance within the lipid bilayer.

Inferred Role of this compound in Biomimetic Membranes

Based on the principles of lipid-lipid interactions and the known effects of branched-chain lipids, we can infer the following roles for this compound in biomimetic membranes:

  • Increased Membrane Fluidity: The bulky, branched isostearate chain is predicted to be highly disruptive to the ordered packing of phospholipid acyl chains. This steric hindrance would create free volume within the hydrophobic core of the membrane, leading to a significant increase in membrane fluidity. This effect is likely to be more pronounced than that of the straight-chain cholesteryl stearate.

  • Disruption of Ordered Domains: The presence of this compound would likely inhibit the formation of ordered lipid domains, such as lipid rafts, which are enriched in cholesterol and saturated lipids. Its disruptive nature would counteract the condensing effect of cholesterol.

  • Potential for Enhanced Permeability: The increased free volume and disorder within the membrane may lead to an increase in the permeability of the bilayer to small molecules.

  • Impact on Mechanical Properties: The disruption of lipid packing would likely decrease the bending rigidity of the membrane, making it more flexible.

Quantitative Data from Related Systems

ParameterSystemMolar RatioMethodKey Finding
Membrane Fluidity (Anisotropy) DMPC/CholesterolVariedFluorescence AnisotropyCholesterol increases anisotropy (decreases fluidity) at temperatures above the phase transition.
Area per Molecule Cholesterol/Cholesteryl Stearate MonolayerVariedLangmuir TroughA condensing effect is observed, with a minimum area per molecule at a specific molar ratio, indicating favorable packing.[5]
Bending Modulus POPC/CholesterolVariedMicropipette AspirationCholesterol increases the bending modulus, making the membrane more rigid.
Segmental Order Parameter DPPC vs. DPhPC (branched-chain)PureMolecular DynamicsThe segmental order of branched chains is lower than that of straight chains.

Experimental Protocols for Characterizing this compound in Biomimetic Membranes

To validate the inferred roles of this compound, the following experimental protocols are recommended:

Preparation of Liposomes

Thin-Film Hydration Method:

  • Dissolve the desired lipids (e.g., a primary phospholipid like POPC and varying molar percentages of this compound) in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v).

  • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

  • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with an aqueous buffer by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles (LUVs), subject the MLV suspension to extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm) using a mini-extruder.

Characterization of Membrane Properties
  • Membrane Fluidity (Fluorescence Anisotropy):

    • Incorporate a fluorescent probe (e.g., DPH or TMA-DPH) into the liposome (B1194612) suspension.

    • Measure the steady-state fluorescence anisotropy using a fluorometer with polarizing filters.

    • A decrease in the anisotropy value indicates an increase in membrane fluidity.

  • Phase Transition Temperature (Differential Scanning Calorimetry - DSC):

    • Place a concentrated liposome suspension in an aluminum DSC pan.

    • Scan the temperature over a relevant range (e.g., 10°C to 60°C) and record the heat flow.

    • The temperature at the peak of the endothermic transition corresponds to the main phase transition temperature (Tm). A broadening of the peak and a shift to lower temperatures would indicate a fluidizing effect.

  • Membrane Thickness and Structure (Small-Angle X-ray Scattering - SAXS):

    • Analyze a concentrated liposome suspension using a SAXS instrument.

    • The resulting scattering pattern can be used to determine the lamellar d-spacing, which provides information about the bilayer thickness.

Visualizing Molecular Interactions and Workflows

Diagrams

G cluster_cholesterol Cholesterol in Membrane cholesterol Cholesterol ordering Increases Acyl Chain Order (Above Tm) cholesterol->ordering disordering Decreases Acyl Chain Order (Below Tm) cholesterol->disordering fluidity_mod Modulates Fluidity ordering->fluidity_mod disordering->fluidity_mod

Caption: Role of Cholesterol in Modulating Membrane Fluidity.

G cluster_inference Inferred Effect of this compound chol_isostearate This compound branched_chain Branched Isostearate Chain chol_isostearate->branched_chain steric_hindrance Steric Hindrance branched_chain->steric_hindrance disrupted_packing Disrupted Phospholipid Packing steric_hindrance->disrupted_packing increased_fluidity Increased Membrane Fluidity disrupted_packing->increased_fluidity

Caption: Hypothesized Mechanism of this compound Action.

G cluster_workflow Experimental Workflow start Lipid Mixture Preparation (Phospholipid + this compound) thin_film Thin-Film Hydration start->thin_film extrusion Extrusion (LUV Formation) thin_film->extrusion characterization Biophysical Characterization extrusion->characterization dsc DSC (Phase Transition) characterization->dsc fluorescence Fluorescence Anisotropy (Fluidity) characterization->fluorescence saxs SAXS (Structure) characterization->saxs data_analysis Data Analysis and Interpretation dsc->data_analysis fluorescence->data_analysis saxs->data_analysis

Caption: Workflow for Characterizing Membrane Properties.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the physicochemical properties of this compound, particularly its branched acyl chain, strongly suggest a significant fluidizing and disordering effect on biomimetic membranes. This makes it a potentially valuable component for applications requiring increased membrane flexibility and permeability, such as in the design of certain drug delivery systems. Further research employing the experimental protocols outlined in this guide is necessary to fully elucidate the quantitative effects of this compound on membrane properties and to explore its potential in the development of novel biomaterials and therapeutic carriers.

References

The Role of Cholesteryl Isostearate in the Intercellular Lipid Matrix of the Stratum Corneum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Stratum Corneum and Its Intercellular Lipid Barrier

The stratum corneum (SC), the outermost layer of the epidermis, serves as the primary barrier between the body and the external environment. This "brick and mortar" structure, composed of corneocytes ("bricks") embedded in a continuous lipid matrix ("mortar"), is crucial for preventing transepidermal water loss (TEWL) and protecting against external aggressors. The integrity and function of this barrier are largely determined by the unique composition and organization of the intercellular lipids.

These lipids are primarily a mixture of ceramides (B1148491) (approximately 50% by mass), cholesterol (around 25%), and free fatty acids (about 15%).[1] This specific ratio is vital for the formation of highly ordered lamellar structures, which are essential for a competent skin barrier.[2] Within this lipid milieu, cholesterol esters, including cholesteryl isostearate, are also present, contributing to the overall properties of the skin barrier. While the roles of ceramides, cholesterol, and free fatty acids have been extensively studied, the specific functions of individual cholesterol esters like this compound are less well-defined in scientific literature, though their importance in cosmetic science as emollients and skin-conditioning agents is well-recognized.[3][4]

This technical guide aims to elucidate the function of this compound within the intercellular lipids of the stratum corneum, drawing upon our understanding of its constituent parts—cholesterol and isostearic acid—and its role as a biomimetic ingredient in skincare formulations.

This compound: A Molecular Perspective

This compound is the ester of cholesterol and isostearic acid.[4] This chemical structure imparts unique physicochemical properties that influence its function in the skin.

  • Cholesterol Moiety : The cholesterol backbone is a fundamental component of the intercellular lipids, known to regulate the fluidity and organization of the lipid lamellae.[1]

  • Isostearic Acid Moiety : Isostearic acid is a branched-chain fatty acid.[4] Unlike the more common straight-chain fatty acids found in the stratum corneum (e.g., palmitic and stearic acid), the branched nature of isostearic acid introduces steric hindrance. This branching results in a lower melting point, making this compound a liquid at room temperature.[5] This fluidity is a key characteristic that likely influences its interaction with the more rigid lamellar structures formed by ceramides and cholesterol.

The Function of this compound in Intercellular Lipids

While direct, in-depth studies on the specific role of this compound within the lamellar structure of the stratum corneum are limited, its function can be inferred from its chemical properties and its use in dermatological products.

3.1. Emollient and Moisturizing Properties

As a biomimetic lipid, this compound has excellent skin compatibility and can penetrate the stratum corneum.[5] Its primary functions in skincare are as an emollient and skin-conditioning agent.[3] It forms a protective, non-greasy film on the skin surface that helps to reduce water evaporation, thereby improving skin hydration.[4][5]

3.2. Interaction with the Intercellular Lipid Lamellae

The branched isostearic acid chain of this compound is thought to influence the packing of the intercellular lipids. While straight-chain lipids can pack tightly into highly ordered, crystalline structures, the branched chain of this compound would disrupt this tight packing. This could lead to localized areas of increased fluidity within the lipid matrix. Such fluid domains may play a role in the flexibility and resilience of the stratum corneum.

Studies on cholesterol esters in general suggest they may not integrate seamlessly into the well-ordered lamellar phases and could have a distinct distribution within the stratum corneum.[6] This suggests that this compound might reside in more disordered lipid regions or at the interfaces of the lamellar sheets, where it could modulate the overall barrier properties.

3.3. Formation of Liquid Crystalline Structures

Patents related to cosmetic formulations indicate that this compound, in combination with other cholesterol esters like cholesteryl nonanoate (B1231133) and cholesteryl chloride, can form cholesteric liquid crystals.[7][8] These structures have unique optical properties and can contribute to the formulation's stability and sensory feel. While the direct relevance of this to the biological function within the stratum corneum is not established, it highlights the molecule's capacity to self-assemble into ordered phases.

Quantitative Data on Skin Barrier Lipids

Table 1: General Composition of Stratum Corneum Intercellular Lipids

Lipid ClassPercentage by MassKey Functions in Skin Barrier
Ceramides~50%Structural backbone of lamellae, water retention
Cholesterol~25%Regulates fluidity and organization of lamellae
Free Fatty Acids~15%Contribute to the formation of ordered lipid structures
Cholesterol EstersVariableEmollience, modulation of lipid packing

Table 2: Physicochemical Properties of this compound

PropertyDescriptionReference
INCI NameThis compound[4]
Chemical NatureEster of cholesterol and isostearic acid (branched-chain)[4]
Physical FormPale yellow liquid at room temperature[4]
Key FunctionsEmollient, skin conditioning, viscosity controlling[3]

Experimental Protocols for Studying Intercellular Lipids

While specific protocols for studying this compound are not detailed in the literature, standard methods for analyzing the composition and organization of stratum corneum lipids can be applied.

5.1. Stratum Corneum Sample Collection: Tape Stripping

A common non-invasive method to collect samples of the stratum corneum is tape stripping.

  • Procedure : An adhesive tape is pressed firmly onto the skin surface and then removed, taking with it a layer of corneocytes and intercellular lipids. This can be repeated sequentially to sample different depths of the stratum corneum.

  • Lipid Extraction : The lipids are then extracted from the tape strips using a suitable solvent mixture (e.g., chloroform/methanol).

  • Analysis : The extracted lipids can be analyzed using techniques like High-Performance Thin-Layer Chromatography (HPTLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the lipid composition.[9]

5.2. Analysis of Lipid Organization: X-ray Diffraction and FTIR Spectroscopy

  • Small-Angle X-ray Diffraction (SAXD) : This technique is used to study the long-range order of the lipid lamellae. It can provide information on the repeat distance of the lamellar phases.

  • Wide-Angle X-ray Diffraction (WAXD) : WAXD provides information on the lateral packing of the lipid hydrocarbon chains (e.g., hexagonal, orthorhombic packing).

  • Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR can be used to probe the conformational order and packing of the lipid chains by analyzing the positions and shapes of specific vibrational bands (e.g., CH₂ stretching and scissoring modes).

5.3. Measurement of Skin Barrier Function

  • Transepidermal Water Loss (TEWL) : TEWL is a measure of the rate of water vapor diffusion through the skin. It is a key indicator of skin barrier integrity. An increase in TEWL signifies a compromised barrier.[10]

  • Skin Hydration : Corneometry is a common technique used to measure the hydration level of the stratum corneum.

Visualizing Molecular Interactions and Experimental Workflows

Diagram 1: Conceptual Model of Intercellular Lipid Organization with this compound

Intercellular_Lipid_Organization cluster_lamellae Ordered Lamellar Phase cluster_disordered Less Ordered Region Ceramide1 Ceramide Cholesterol1 Cholesterol Ceramide1->Cholesterol1 FFA1 Free Fatty Acid Cholesterol1->FFA1 Ceramide2 Ceramide FFA1->Ceramide2 Cholesterol2 Cholesterol Ceramide2->Cholesterol2 FFA2 Free Fatty Acid Cholesterol2->FFA2 Cholesteryl_Isostearate This compound Cholesteryl_Isostearate->Cholesterol1 Modulates Fluidity

Caption: Conceptual model of intercellular lipid organization.

Diagram 2: Experimental Workflow for Assessing the Effect of this compound

Experimental_Workflow cluster_preparation Preparation cluster_application Application cluster_measurement Measurement cluster_analysis Analysis Formulation Prepare Formulation with This compound Application Topical Application on Human Volunteers Formulation->Application Control Prepare Control Formulation (without this compound) Control->Application TEWL TEWL Measurement Application->TEWL Hydration Skin Hydration Measurement Application->Hydration Tape_Stripping Tape Stripping Application->Tape_Stripping Data_Analysis Statistical Data Analysis TEWL->Data_Analysis Hydration->Data_Analysis Lipid_Analysis Lipid Composition Analysis (LC-MS) Tape_Stripping->Lipid_Analysis Structural_Analysis Lipid Organization Analysis (X-ray Diffraction, FTIR) Tape_Stripping->Structural_Analysis Lipid_Analysis->Data_Analysis Structural_Analysis->Data_Analysis

Caption: Workflow for studying this compound effects.

Conclusion and Future Directions

This compound is a valuable ingredient in dermatological and cosmetic formulations due to its emollient and moisturizing properties, which are attributed to its biomimetic nature and unique physicochemical characteristics. As an ester of cholesterol and a branched-chain fatty acid, it is liquid at room temperature and can integrate into the stratum corneum, where it likely modulates the fluidity and organization of the intercellular lipid matrix.

While its role as a skin conditioning agent is well-established in practice, there is a clear need for more fundamental research to elucidate its specific interactions with ceramides, cholesterol, and free fatty acids within the lamellar structures of the stratum corneum. Future studies employing advanced analytical techniques such as neutron diffraction, solid-state NMR, and molecular dynamics simulations could provide a more detailed understanding of its precise location and dynamic behavior within the intercellular lipids. Such insights would not only advance our knowledge of skin barrier function but also enable the rational design of more effective topical therapies for a variety of skin conditions.

References

An In-depth Technical Guide to the Solubility Parameters of Cholesteryl Isostearate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility parameters of cholesteryl isostearate, a critical excipient in pharmaceutical and cosmetic formulations. Due to the limited availability of direct experimental data for this compound, this guide employs an estimation of its Hansen Solubility Parameters (HSP) based on its constituent components: cholesterol and isostearic acid. This approach provides a robust framework for solvent selection and formulation development.

Understanding Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a powerful tool for predicting the solubility of a material in a given solvent. The underlying principle is "like dissolves like," where solubility is more likely if the HSP values of the solute and solvent are similar. Each molecule is characterized by three parameters, which represent different types of intermolecular forces:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

These three parameters can be visualized as coordinates in a three-dimensional "Hansen space." The closer two molecules are in this space, the more likely they are to be soluble in each other.

Estimated Hansen Solubility Parameters of this compound

The solubility characteristics of this compound will be influenced by both the bulky, rigid steroid ring of cholesterol and the flexible, nonpolar alkyl chain of isostearic acid. Therefore, solvents that show good compatibility with both of these structural motifs are likely to be effective solvents for the entire molecule.

Table 1: Estimated Hansen Solubility Parameters of this compound and its Components

CompoundδD (MPa½)δP (MPa½)δH (MPa½)
Cholesterol 16.33.35.5
Isostearic Acid (approximated as Stearic Acid) 16.02.86.2
Estimated this compound ~16.1~3.0~5.8

Note: The estimated values for this compound are an approximation based on its components and should be used as a guideline for initial solvent screening.

Hansen Solubility Parameters of Common Organic Solvents

The following table provides the HSP values for a range of common organic solvents. By comparing these values to the estimated parameters for this compound, researchers can pre-select promising candidates for solubility testing.

Table 2: Hansen Solubility Parameters of Common Organic Solvents

SolventδD (MPa½)δP (MPa½)δH (MPa½)
Acetone15.510.47.0
Acetonitrile15.318.06.1
Benzene18.40.02.0
Chloroform17.83.15.7
Cyclohexane16.80.00.2
Dichloromethane18.26.36.1
Diethyl Ether14.52.95.1
Dimethyl Sulfoxide (DMSO)18.416.410.2
Ethanol15.88.819.4
Ethyl Acetate15.85.37.2
Heptane15.30.00.0
Hexane14.90.00.0
Isopropanol15.86.116.4
Methanol15.112.322.3
n-Butanol16.05.715.8
Tetrahydrofuran (THF)16.85.78.0
Toluene18.01.42.0
Water15.516.042.3
Xylene17.61.03.1

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in various organic solvents. This method is based on the gravimetric analysis of saturated solutions.

Materials and Equipment:

  • This compound (high purity)

  • A selection of organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Temperature-controlled water bath or incubator

  • Small, sealable glass vials

  • Magnetic stirrer and stir bars

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Drying oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The exact amount will depend on the expected solubility but should be sufficient to ensure a saturated solution with undissolved solid remaining.

  • Solvent Addition: Add a known mass of the selected organic solvent to the vial.

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

    • Stir the mixture vigorously using a magnetic stirrer for a predetermined equilibration time (e.g., 24-48 hours) to ensure the solution reaches saturation. Periodically vortex the sample to aid in dissolution.

  • Phase Separation:

    • After equilibration, stop the stirring and allow the undissolved solid to settle for at least 2 hours at the constant experimental temperature.

  • Sample Extraction:

    • Carefully draw a known volume of the clear supernatant into a syringe fitted with a pre-weighed syringe filter.

    • Dispense the filtered, saturated solution into a pre-weighed, clean, and dry vial.

    • Record the final mass of the vial containing the saturated solution.

  • Solvent Evaporation:

    • Place the vial with the saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 60-80 °C) until a constant weight is achieved. A vacuum oven can be used to facilitate drying.

  • Data Analysis:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial containing the dried solute.

    • Calculate the mass of the solvent in the extracted sample.

    • Express the solubility in desired units, such as g/100g of solvent or mg/mL.

  • Replication: Repeat the experiment at least three times for each solvent to ensure the reproducibility of the results.

Visualization of the Solubility Parameter Workflow

The following diagram illustrates the logical workflow for determining and utilizing Hansen Solubility Parameters in the context of formulation development.

G Workflow for Utilizing Hansen Solubility Parameters cluster_0 Parameter Determination cluster_1 Solvent Screening cluster_2 Formulation Development & Optimization A Define Target Molecule (this compound) B Experimental Solubility Testing (in various solvents) A->B C Group Contribution Method (Estimation from structure) A->C D Determine Hansen Solubility Parameters (δD, δP, δH) B->D C->D E Compile HSP Database of Candidate Solvents D->E F Calculate HSP Distance (Ra) between Solute and Solvents G Rank Solvents by Ra (Lower Ra = Higher Affinity) H Select Top Candidate Solvents G->H I Perform Formulation Studies (e.g., stability, drug loading) H->I J Optimize Solvent Blend (if necessary) I->J K Final Formulation I->K J->K

Caption: Workflow for Utilizing Hansen Solubility Parameters.

This comprehensive guide provides a foundational understanding and practical approach to working with the solubility parameters of this compound. By combining theoretical estimation with systematic experimental validation, researchers and formulation scientists can significantly streamline the development of effective and stable drug delivery systems and cosmetic products.

The Interfacial Maverick: A Technical Guide to the Surface Activity of Cholesteryl Isostearate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Amphiphilic Nature of Cholesteryl Isostearate

This compound is a waxy, lipid-soluble molecule that, due to its chemical structure, exhibits amphiphilic properties, allowing it to orient itself at the interface between two immiscible phases, such as oil and water. This interfacial activity is the cornerstone of its function as an emulsion stabilizer and a modifier of surface properties in complex formulations. Its molecular architecture, comprising the rigid, hydrophobic cholesterol moiety and the flexible, branched isostearate tail, dictates its packing and interactions at interfaces, influencing the physicochemical properties of the system. The branched nature of the isostearate chain is particularly noteworthy, as it imparts a lower melting point and different packing characteristics compared to its straight-chain counterpart, cholesteryl stearate.[1]

Molecular Structure and Interfacial Orientation

The surface activity of this compound is a direct consequence of its molecular structure:

  • The Cholesterol Moiety: This bulky, rigid, and hydrophobic steroid ring system provides a significant anchor in the non-polar (oil) phase. Its planar nature influences the packing and ordering of the molecule at the interface.

  • The Isostearate Chain: This C18 fatty acid chain is branched, which introduces steric hindrance and disrupts the close packing that is characteristic of straight-chain fatty acids. This branching leads to a more fluid and less ordered interfacial film compared to that formed by cholesteryl stearate.

  • The Ester Linkage: This polar group provides a degree of hydrophilicity, allowing for interaction with the polar (water) phase.

At an oil-water interface, this compound is expected to orient with the cholesterol and the bulk of the isostearate chain in the oil phase, and the ester linkage in proximity to the water phase. This orientation reduces the interfacial tension between the two phases, a key principle in the formation and stabilization of emulsions.

Surface Activity at Air-Water and Oil-Water Interfaces

While specific quantitative data for this compound is lacking, its widespread use as an emulsion stabilizer in cosmetic and pharmaceutical formulations is strong evidence of its surface-active properties.[1] It contributes to the stability of emulsions by forming a protective film around dispersed droplets, preventing their coalescence.

For comparative purposes, the interfacial tension of a related compound, cholesteryl stearate, in a benzene-water system is presented below. It is important to note that the branched chain of isostearate in this compound will likely lead to different interfacial properties.

Table 1: Interfacial Tension of Cholesteryl Stearate in a Benzene-Water System

Temperature (°C)Concentration of Cholesterol (mol/L)Concentration of Cholesteryl Stearate (mol/L)Interfacial Tension (dyne/cm)
200.03000.010025.9
200.02000.020029.6
200.01000.030032.7
400.03000.010029.6
400.02000.020031.1
400.01000.030031.9
600.03000.010029.5
600.02000.020030.0
600.01000.030030.3

Data adapted from a study on the hydrolysis of wax-esters in emulsions.

Experimental Protocols for Characterizing Surface Activity

To obtain quantitative data on the surface activity of this compound, the following experimental methods are recommended.

Measurement of Surface and Interfacial Tension

a) Wilhelmy Plate Method (for Surface Tension at the Air-Water Interface)

  • Principle: This method measures the force exerted on a thin platinum plate, held perpendicular to the liquid surface, as it is brought into contact with and then pulled from the liquid. The force is related to the surface tension of the liquid.

  • Apparatus: A force tensiometer equipped with a sensitive microbalance and a platinum Wilhelmy plate.

  • Procedure:

    • Prepare a solution of this compound in a suitable non-polar, volatile solvent (e.g., chloroform, hexane).

    • Clean the Wilhelmy plate thoroughly with a solvent and then by flaming to ensure complete wetting.

    • Fill a clean Langmuir trough with ultrapure water.

    • Carefully spread a known amount of the this compound solution onto the water surface. Allow the solvent to evaporate completely.

    • Bring the Wilhelmy plate into contact with the surface of the water.

    • Record the force measured by the microbalance as a function of the surface area, which can be varied by compressing the monolayer with movable barriers.

    • The surface pressure (Π) is calculated as the difference between the surface tension of pure water (γ₀) and the measured surface tension of the film-covered surface (γ): Π = γ₀ - γ.

b) Pendant Drop Method (for Interfacial Tension at the Oil-Water Interface)

  • Principle: This optical method involves the analysis of the shape of a drop of one liquid suspended in another immiscible liquid. The shape of the drop is determined by the balance between the interfacial tension and gravitational forces.

  • Apparatus: A drop shape analyzer equipped with a high-resolution camera, a light source, and software for image analysis.

  • Procedure:

    • Dissolve this compound in the oil phase of interest at various concentrations.

    • Fill a cuvette with the aqueous phase.

    • Form a pendant drop of the oil phase containing this compound at the tip of a needle immersed in the aqueous phase.

    • Capture an image of the drop.

    • The software analyzes the drop profile and, using the Young-Laplace equation and the known densities of the two liquids, calculates the interfacial tension.

Determination of Critical Micelle Concentration (CMC)

While this compound is highly lipophilic and unlikely to form micelles in aqueous solutions, this method is crucial for characterizing the self-aggregation behavior of amphiphiles.

  • Principle: The CMC is the concentration of a surfactant above which micelles form. It can be determined by observing a sharp change in a physical property of the solution as a function of surfactant concentration. For a sparingly soluble substance like this compound, this would be more relevant in a non-aqueous or mixed-solvent system. A common method is to measure the surface tension of solutions with increasing concentrations of the amphiphile.

  • Apparatus: A force tensiometer (Wilhelmy plate or Du Noüy ring method).

  • Procedure:

    • Prepare a series of solutions of this compound in a suitable solvent system with increasing concentrations.

    • Measure the surface tension of each solution.

    • Plot the surface tension as a function of the logarithm of the concentration.

    • The CMC is identified as the point where the surface tension plateaus or changes slope significantly.[2]

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of the surface activity of a waxy ester like this compound.

G cluster_prep Sample Preparation cluster_st Surface Tension (Air-Water) cluster_it Interfacial Tension (Oil-Water) cluster_cmc Critical Micelle Concentration (if applicable) cluster_results Data Interpretation & Application prep Prepare this compound Solutions st_method Wilhelmy Plate Method prep->st_method it_method Pendant Drop Method prep->it_method cmc_method Surface Tension vs. Concentration prep->cmc_method st_data Measure Surface Pressure vs. Area st_method->st_data st_analysis Analyze Isotherms st_data->st_analysis interpretation Correlate Molecular Structure with Interfacial Behavior st_analysis->interpretation it_data Measure Interfacial Tension vs. Concentration it_method->it_data it_analysis Determine Interfacial Activity it_data->it_analysis it_analysis->interpretation cmc_data Identify Breakpoint in Plot cmc_method->cmc_data cmc_analysis Determine CMC cmc_data->cmc_analysis cmc_analysis->interpretation application Inform Emulsion Formulation & Stability interpretation->application

Caption: Workflow for characterizing the surface activity of this compound.

Conclusion

This compound's role as an effective emollient and emulsion stabilizer is fundamentally due to its surface-active properties. The unique combination of a rigid cholesterol anchor and a branched isostearate chain allows it to form stable, yet fluid, interfacial films. While a comprehensive quantitative dataset for its surface activity is not publicly available, the experimental protocols outlined in this guide provide a clear path for researchers to obtain this valuable information. Understanding the interfacial behavior of this compound is critical for the rational design of advanced cosmetic and pharmaceutical formulations, enabling the development of products with enhanced stability, texture, and performance. Future research focused on the quantitative characterization of this compound at various interfaces will be invaluable to the scientific community.

References

Methodological & Application

Application Notes & Protocols: Formulating Drug Delivery Systems with Cholesteryl Isostearate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Cholesteryl Esters in Lipid Nanoparticles

Cholesteryl esters, including cholesteryl isostearate, are valuable lipid excipients in the formulation of advanced drug delivery systems such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).[1][2][3] Cholesterol and its derivatives are integral to modulating membrane fluidity, stability, and permeability in biological systems and serve a similar purpose in synthetic drug carriers.[4][5][6] Their incorporation can enhance the stability of nanoparticles, modulate drug release profiles, and improve cellular interactions.[7][8]

The Unique Role of this compound in Nanostructured Lipid Carriers (NLCs)

Nanostructured Lipid Carriers (NLCs) were developed to overcome the limitations of SLNs, primarily low drug loading capacity and potential drug expulsion during storage.[9][10] NLCs achieve this by creating a less-ordered, imperfect solid lipid matrix, which is accomplished by blending a solid lipid with a liquid lipid.[11]

This compound is particularly well-suited for this role. Unlike linear fatty acid esters such as cholesteryl stearate, the isostearate moiety possesses a branched alkyl chain. This branching disrupts the highly ordered crystal lattice structure typical of solid lipids.[12] This structural imperfection creates more space within the nanoparticle core to accommodate drug molecules, leading to several key advantages:

  • Increased Drug Loading Capacity: The disordered matrix can entrap higher amounts of active pharmaceutical ingredients (APIs), especially for lipophilic drugs.[11][13]

  • Prevention of Drug Expulsion: By inhibiting lipid crystallization and polymorphism, it minimizes the expulsion of the encapsulated drug during storage, enhancing formulation stability.[9]

  • Modulated Drug Release: The less rigid core can facilitate a more controlled and sustained release of the therapeutic agent.

Applications in Drug Delivery

This compound can be formulated into various nanoparticle systems for different administration routes:

  • Topical and Transdermal Delivery: The lipid nature of NLCs is ideal for skin application, potentially enhancing the penetration of APIs into the dermal layers.[9]

  • Oral Delivery: Lipid nanoparticles can protect APIs from degradation in the gastrointestinal tract and improve the oral bioavailability of poorly soluble drugs.[1]

  • Parenteral Delivery: Formulations can be developed for intravenous administration, where they can circulate and deliver drugs to target tissues.[8]

  • Gene Delivery: Cationic versions of these lipid nanoparticles, incorporating cholesteryl esters, have been successfully used to deliver nucleic acids like siRNA.[2][14]

Data Presentation: Physicochemical Properties of Cholesteryl Ester-Based Nanoparticles

While specific data for this compound formulations is limited in published literature, the following tables present typical data for NLCs and SLNs formulated with a similar cholesteryl ester, cholesteryl oleate, to serve as a representative example.[2][14] These values illustrate the expected physicochemical properties.

Table 1: Example Formulation Composition of Cationic Solid Lipid Nanoparticles (cSLNs) with Cholesteryl Oleate

ComponentRoleQuantity (mg)
Cholesteryl OleateLipid Core Component300
Stearic AcidSolid Lipid200
OctadecylamineCationic Lipid600
Poloxamer 188Surfactant / Stabilizer100
Ultrapure WaterAqueous Phaseq.s.

Data adapted from studies on cholesteryl oleate-loaded SLNs for gene delivery.[2][14]

Table 2: Typical Physicochemical Characteristics of Cholesteryl Oleate-Based cSLNs

ParameterMethodTypical ValuePurpose
Particle Size (Z-average)Dynamic Light Scattering (DLS)150 - 250 nmInfluences stability and in vivo fate
Polydispersity Index (PDI)Dynamic Light Scattering (DLS)< 0.3Indicates a narrow, uniform size distribution
Zeta PotentialLaser Doppler Electrophoresis+25 to +40 mVPredicts colloidal stability; positive charge aids nucleic acid binding
Encapsulation EfficiencyUltracentrifugation / Spectroscopy> 90%Measures the percentage of API successfully entrapped

Values are representative of typical outcomes for cholesteryl ester-based lipid nanoparticles and serve as a target for formulation development.[2][14][15]

Experimental Protocols

Protocol for Formulation of NLCs using High-Pressure Homogenization

This protocol describes the hot high-pressure homogenization method, a robust and scalable technique for producing NLCs.

Materials:

  • Solid Lipid (e.g., Glyceryl Monostearate, Compritol® 888 ATO)

  • Liquid Lipid (this compound)

  • Active Pharmaceutical Ingredient (API, lipophilic)

  • Surfactant (e.g., Tween® 80, Poloxamer 188)

  • Purified Water

Equipment:

  • High-Pressure Homogenizer (HPH)

  • High-Shear Homogenizer (e.g., Ultra-Turrax)

  • Water Bath or Heating Mantle

  • Magnetic Stirrer and Stir Bars

  • Glass Beakers

Procedure:

  • Preparation of Lipid Phase:

    • Accurately weigh the solid lipid (e.g., 700 mg) and the liquid lipid, this compound (e.g., 300 mg).

    • Add the lipids and the pre-weighed lipophilic API to a glass beaker.

    • Heat the beaker in a water bath to 5-10°C above the melting point of the solid lipid (e.g., 75-80°C).

    • Stir gently with a magnetic stirrer until a clear, homogenous lipid melt is obtained.

  • Preparation of Aqueous Phase:

    • In a separate beaker, weigh the surfactant (e.g., 2% w/v of the final formulation volume) and dissolve it in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase (75-80°C).

  • Pre-Emulsification:

    • Pour the hot aqueous phase into the molten lipid phase under continuous stirring.

    • Immediately homogenize the mixture using a high-shear homogenizer at 10,000-15,000 rpm for 5-10 minutes. This creates a coarse oil-in-water pre-emulsion.

  • High-Pressure Homogenization:

    • Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature.

    • Homogenize the emulsion for 3-5 cycles at a pressure of 500-1500 bar.

    • The resulting hot nanoemulsion should appear milky and homogenous.

  • Cooling and Nanoparticle Formation:

    • Transfer the hot nanoemulsion to a beaker placed in an ice bath and stir gently.

    • Rapid cooling allows the lipid to recrystallize, forming the solid NLC particles.

    • Store the final NLC dispersion at 4°C.

Protocol for Characterization of NLCs

3.2.1 Particle Size, PDI, and Zeta Potential Analysis:

  • Dilute the NLC dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.

  • Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Measure the Z-average diameter for particle size and the Polydispersity Index (PDI) to assess the width of the size distribution.

  • For Zeta Potential, use the same instrument to measure the electrophoretic mobility of the nanoparticles in a suitable buffer. A value greater than |±20| mV generally indicates good colloidal stability.[15]

3.2.2 Determination of Encapsulation Efficiency (EE%) and Drug Loading (DL%):

  • Separation of Free Drug:

    • Place a known amount of the NLC dispersion into an ultracentrifuge filter tube (e.g., Amicon® Ultra with a suitable molecular weight cut-off).

    • Centrifuge at high speed (e.g., 10,000 x g for 30 minutes) to separate the nanoparticles from the aqueous phase containing the unencapsulated (free) drug.

  • Quantification:

    • Carefully collect the filtrate (aqueous phase).

    • Quantify the amount of free drug in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation:

    • Encapsulation Efficiency (EE%) is calculated as:

      DL% = [(Total Drug - Free Drug) / Total Weight of Lipids] x 100

Visualizations: Workflows and Structures

The following diagrams illustrate the key processes and concepts described in these notes.

NLC_Preparation_Workflow Workflow for NLC Preparation via High-Pressure Homogenization cluster_phase Phase Preparation cluster_process Emulsification & Homogenization cluster_final Final Steps A 1. Prepare Lipid Phase (Solid Lipid + this compound + API) Heat to > M.P. C 3. Pre-Emulsification (High-Shear Homogenizer) A->C B 2. Prepare Aqueous Phase (Water + Surfactant) Heat to same temperature B->C D 4. High-Pressure Homogenization (3-5 cycles @ 500-1500 bar) C->D E 5. Cooling (Ice Bath) Lipid Recrystallization D->E F 6. Final NLC Dispersion E->F NLC_Structure Structure of a Nanostructured Lipid Carrier (NLC) cluster_core Imperfect Lipid Core cluster_shell Surfactant Shell SL Solid Lipid CI Cholesteryl Isostearate S1 S S2 S S3 S S4 S S5 S S6 S S7 S S8 S API Drug label_node Key: - this compound (branched) disrupts the crystal lattice of the solid lipid. - This creates an amorphous matrix, increasing drug loading capacity. Characterization_Workflow General Workflow for Nanoparticle Characterization cluster_physicochemical Physicochemical Properties cluster_encapsulation Drug Content Analysis Start NLC Dispersion Size Particle Size (DLS) Polydispersity Index (PDI) Start->Size Zeta Zeta Potential (DLS) (Stability) Start->Zeta Separate Separate Free Drug (Ultracentrifugation) Start->Separate Result1 Result1 Size->Result1 Avg. Size: ~150-250 nm PDI: < 0.3 Result2 Result2 Zeta->Result2 Potential: > |±20| mV Quantify Quantify Free Drug (HPLC / UV-Vis) Separate->Quantify Calculate Calculate EE% & DL% Quantify->Calculate Result3 Result3 Calculate->Result3 EE%: > 90%

References

Application Notes and Protocols: Cholesteryl Isostearate in Liquid Crystal Technology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters, a class of liquid crystals, exhibit unique optical properties that are highly sensitive to temperature and molecular interactions at their interface. This sensitivity makes them valuable materials for applications ranging from thermochromic displays to advanced biosensors. While cholesteryl isostearate is noted in patent literature for its use in cosmetic formulations to create color-changing effects, its direct application in mainstream liquid crystal display (LCD) technology is not extensively documented in scientific literature.[1] However, the principles governing its behavior within a cholesteric liquid crystal (ChLC) mixture are analogous to those of other widely studied cholesteryl esters.

These application notes provide a comprehensive overview of the use of cholesteryl ester-based liquid crystals, with a focus on their application in thermochromic displays and biosensors—areas of significant interest to drug development and scientific research professionals. The protocols described herein are based on established methodologies for working with cholesteric liquid crystals and can be adapted for compositions containing this compound.

Cholesteric liquid crystals are characterized by a helical arrangement of molecules.[2][3] The pitch of this helix is sensitive to temperature, which in turn affects the wavelength of light reflected, resulting in a color change.[2] This thermochromic property is a key feature utilized in many applications.

Key Applications and Principles

The primary applications for cholesteric liquid crystals relevant to research and drug development include:

  • Thermochromic Displays and Temperature Sensors: The color of a ChLC mixture changes predictably with temperature, allowing for the creation of simple, powerless thermometers and thermal mapping devices.

  • Biosensors: The orientation of liquid crystals is highly sensitive to events occurring at their surface. This property can be harnessed to detect the binding of biomolecules, such as proteins or DNA, and enzymatic reactions.[4][5][6][7] For instance, the presence of an analyte can disrupt the uniform alignment of the liquid crystal, leading to a detectable change in its optical appearance.[5][6] This is particularly relevant for developing novel diagnostic tools and high-throughput screening assays.

Quantitative Data

The properties of cholesteric liquid crystal mixtures are highly dependent on their composition. The following table summarizes data for a patented composition containing this compound and provides data for other common cholesteryl esters for comparison.

Composition Property Value Reference
This compound, Cholesteryl Nonanoate, Cholesteryl ChlorideTemperature range for cholesteric phase-4°C to 45°C[1]
Cholesteryl NonanoateSolid to Cholesteric Phase Transition80°C[3]
Cholesteryl NonanoateCholesteric to Isotropic Liquid Transition93°C[3]
Cholesteryl BenzoateSolid to Cholesteric Phase Transition145°C[8]
Cholesteryl BenzoateCholesteric to Isotropic Liquid Transition179°C[8]

Experimental Protocols

Protocol 1: Preparation of a Thermochromic Cholesteric Liquid Crystal Mixture

This protocol describes the preparation of a generic cholesteric liquid crystal mixture. The ratios of the components can be adjusted to achieve the desired temperature-color response range.

Materials:

  • This compound

  • Cholesteryl Nonanoate

  • Cholesteryl Chloride

  • Dichloromethane (B109758) (DCM) or other suitable solvent

  • Glass vial with a screw cap

  • Heating plate or water bath

  • Vortex mixer

  • Vacuum oven

Procedure:

  • Weighing: Accurately weigh the desired amounts of this compound, cholesteryl nonanoate, and cholesteryl chloride in a clean, dry glass vial. A common starting point is a weight ratio that sums to 10 (e.g., 3:4:3).[1]

  • Dissolution: Add a minimal amount of dichloromethane to the vial to dissolve the cholesteryl esters completely. Gently vortex the mixture to ensure homogeneity.

  • Solvent Evaporation: Place the vial on a heating plate at a temperature slightly above the boiling point of the solvent (for DCM, ~40-50°C). Cover the vial with aluminum foil and puncture a few small holes in the foil to allow for slow evaporation of the solvent.[9]

  • Vacuum Drying: Once the majority of the solvent has evaporated, transfer the vial to a vacuum oven. Heat the mixture to a temperature above the highest melting point of the components while under vacuum to remove any residual solvent.[9]

  • Homogenization: After complete solvent removal, the mixture should be a clear, viscous liquid. To ensure homogeneity, maintain the mixture in its isotropic liquid state (above the clearing point temperature) for a short period (e.g., 30 minutes).

  • Storage: Allow the mixture to cool to room temperature. It should form the cholesteric liquid crystal phase. Store the vial tightly capped to protect it from moisture and contaminants.

Protocol 2: Fabrication of a Liquid Crystal Biosensor

This protocol outlines the basic steps for creating a liquid crystal-based biosensor for detecting molecular interactions at an aqueous-liquid crystal interface.

Materials:

  • Prepared cholesteric liquid crystal mixture

  • Glass microscope slides or coverslips

  • N,N-dimethyl-N-octadecyl-(3-aminopropyl)trimethoxysilyl chloride (DMOAP) solution

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA) solution (for blocking)

  • Specific receptor molecule (e.g., antibody, enzyme) in a suitable buffer

  • Analyte solution

  • Polarizing microscope

Procedure:

  • Substrate Preparation: Clean the glass slides thoroughly with a suitable solvent (e.g., piranha solution, followed by extensive rinsing with deionized water).

  • Surface Functionalization: Immerse the cleaned slides in a DMOAP solution to create a self-assembled monolayer that will induce homeotropic (perpendicular) alignment of the liquid crystal molecules.[10]

  • Liquid Crystal Deposition: Create a thin film of the cholesteric liquid crystal mixture on the functionalized glass slide.

  • Aqueous Interface Formation: Gently place a droplet of an aqueous buffer (e.g., PBS) on the surface of the liquid crystal film. The liquid crystal molecules at the interface will align based on the interactions with the aqueous phase.

  • Receptor Immobilization: Introduce the receptor molecule into the aqueous phase. The receptor will adsorb to the liquid crystal-aqueous interface.

  • Blocking: Add a solution of BSA to block any non-specific binding sites on the surface.

  • Analyte Introduction: Introduce the analyte solution into the aqueous phase.

  • Observation: Observe the liquid crystal film under a polarizing microscope. The binding of the analyte to the receptor will disrupt the alignment of the liquid crystal molecules at the interface, causing a change in the observed optical texture (e.g., from a dark field of view to a bright, textured appearance).[6][10]

Visualizations

Diagram 1: Principle of Thermochromism in Cholesteric Liquid Crystals

Caption: Temperature-dependent pitch variation in cholesteric liquid crystals.

Diagram 2: Experimental Workflow for LC Biosensor Fabrication

G A Clean Glass Substrate B Surface Functionalization (DMOAP) A->B C Deposit Cholesteric Liquid Crystal B->C D Create Aqueous Interface C->D E Immobilize Receptor Molecules D->E F Block with BSA E->F G Introduce Analyte F->G H Observe under Polarizing Microscope G->H

Caption: Workflow for fabricating a liquid crystal-based biosensor.

Diagram 3: Signaling Pathway for a Liquid Crystal Biosensor

G cluster_0 Initial State (No Analyte) cluster_1 Final State (Analyte Present) receptor Receptor at LC Interface ordered_lc Ordered LC Alignment receptor->ordered_lc dark_state Dark Optical Signal ordered_lc->dark_state analyte_binding Analyte Binds to Receptor disordered_lc Disordered LC Alignment analyte_binding->disordered_lc bright_state Bright Optical Signal disordered_lc->bright_state analyte Analyte analyte->analyte_binding Interaction

Caption: Analyte detection mechanism in a liquid crystal biosensor.

References

Application Notes and Protocols for Preparing Cholesteryl Isostearate Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation of cholesteryl isostearate nanoparticles. Cholesteryl esters, such as isostearate, are valuable components in drug delivery systems due to their biocompatibility and ability to encapsulate lipophilic drugs.[1] The following sections detail the necessary materials, equipment, and step-by-step procedures for two common and effective methods of nanoparticle synthesis: high-pressure homogenization and solvent injection.

Introduction

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) are at the forefront of nanomedicine, offering controlled drug release, improved bioavailability, and targeted delivery.[2][3] this compound, a lipid derived from cholesterol, can be a key ingredient in the lipid matrix of these nanoparticles, contributing to their stability and drug-loading capacity. The choice of preparation method can significantly impact the physicochemical properties of the resulting nanoparticles, such as particle size, polydispersity index (PDI), and zeta potential, which in turn affect their in vivo performance.[4][5]

Data Presentation: Physicochemical Properties of Lipid Nanoparticles

The following table summarizes typical quantitative data for lipid nanoparticles prepared using methods analogous to those described below. These values serve as a benchmark for successful formulation.

ParameterHigh-Pressure HomogenizationSolvent Injection Method
Particle Size (nm) 150 - 300100 - 250
Polydispersity Index (PDI) < 0.3< 0.25
Zeta Potential (mV) -20 to -40-15 to -35
Entrapment Efficiency (%) 85 - 9870 - 90

Experimental Protocols

Method 1: High-Pressure Homogenization (Hot Homogenization Technique)

This is a widely used, scalable method that avoids the use of organic solvents.[6][7][8] The principle involves forcing a hot pre-emulsion through a narrow gap at high pressure, leading to the formation of nano-sized particles.

Materials:

  • This compound

  • Surfactant (e.g., Polysorbate 80, Poloxamer 188, Soy Lecithin)

  • Co-surfactant (optional, e.g., Span 85)

  • Purified water (Milli-Q or equivalent)

  • Active Pharmaceutical Ingredient (API) - if applicable

Equipment:

  • High-pressure homogenizer

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Water bath or heating mantle

  • Magnetic stirrer with heating plate

  • Beakers and other standard laboratory glassware

Protocol:

  • Preparation of the Lipid Phase:

    • Melt the this compound at a temperature 5-10°C above its melting point.

    • If applicable, dissolve the lipophilic API in the molten lipid.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant and co-surfactant in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the molten lipid phase dropwise while stirring with a magnetic stirrer.

    • Homogenize the mixture using a high-shear homogenizer at 5,000-10,000 rpm for 5-10 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, pre-heated to the same temperature.

    • Homogenize the pre-emulsion for 3-5 cycles at a pressure of 500-1500 bar.[7]

    • Note: The number of cycles and pressure may need to be optimized for the specific formulation.

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring.

    • As the lipid solidifies, solid lipid nanoparticles are formed.

  • Characterization:

    • Analyze the nanoparticle suspension for particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).

    • Determine the entrapment efficiency and drug loading.

    • Visualize the nanoparticle morphology using Transmission Electron Microscopy (TEM).

Method 2: Solvent Injection Method

This technique is suitable for thermolabile drugs as it can be performed at lower temperatures. It involves dissolving the lipid and drug in a water-miscible organic solvent and then injecting this solution into an aqueous surfactant solution.

Materials:

  • This compound

  • Water-miscible organic solvent (e.g., acetone, ethanol, isopropanol)

  • Surfactant (e.g., Tween 80, Pluronic F68)

  • Purified water (Milli-Q or equivalent)

  • Active Pharmaceutical Ingredient (API) - if applicable

Equipment:

  • Syringe pump

  • Magnetic stirrer

  • Beakers and other standard laboratory glassware

  • Rotary evaporator (for solvent removal)

Protocol:

  • Preparation of the Organic Phase:

    • Dissolve the this compound and the API (if applicable) in a minimal amount of the selected organic solvent.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant in purified water and maintain it at a constant temperature (e.g., room temperature or slightly elevated).

  • Nanoparticle Formation:

    • Inject the organic phase into the aqueous phase at a slow and constant rate using a syringe pump under moderate magnetic stirring.

    • The rapid diffusion of the solvent into the aqueous phase leads to the precipitation of the lipid as nanoparticles.

  • Solvent Removal:

    • Remove the organic solvent from the nanoparticle suspension using a rotary evaporator under reduced pressure.

  • Concentration and Purification (Optional):

    • The nanoparticle suspension can be concentrated using ultrafiltration.

    • Purification to remove excess surfactant can be achieved through dialysis or centrifugation.

  • Characterization:

    • Perform the same characterization analyses as described in Method 1 (DLS, zeta potential, entrapment efficiency, and TEM).

Visualizations

experimental_workflow cluster_hph High-Pressure Homogenization cluster_si Solvent Injection hph_lp Lipid Phase (this compound + API) hph_pre Pre-emulsion (High-Shear Homogenization) hph_lp->hph_pre hph_ap Aqueous Phase (Water + Surfactant) hph_ap->hph_pre hph_hph High-Pressure Homogenization hph_pre->hph_hph hph_cool Cooling hph_hph->hph_cool hph_np Nanoparticle Suspension hph_cool->hph_np si_op Organic Phase (this compound + API + Solvent) si_inj Injection si_op->si_inj si_ap Aqueous Phase (Water + Surfactant) si_ap->si_inj si_evap Solvent Evaporation si_inj->si_evap si_np Nanoparticle Suspension si_evap->si_np

Caption: Experimental workflows for nanoparticle preparation.

drug_delivery_pathway cluster_delivery Drug Delivery and Cellular Uptake np This compound Nanoparticle (with API) circ Systemic Circulation np->circ Administration target Target Tissue (e.g., Tumor) circ->target Passive/Active Targeting uptake Cellular Uptake (Endocytosis) target->uptake release Drug Release uptake->release effect Therapeutic Effect release->effect

Caption: Generalized signaling pathway for nanoparticle drug delivery.

References

Application of Cholesteryl Isostearate in Topical Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl isostearate, the ester of cholesterol and isostearic acid, is a well-established ingredient in the cosmetics industry, valued for its emollient and skin-conditioning properties.[1][2][3] Its biocompatibility and safety profile make it an attractive candidate for applications in topical and transdermal drug delivery.[4][5] While direct studies on this compound as a primary penetration enhancer are limited, evidence from related cholesteryl esters suggests its potential to enhance the cutaneous delivery of therapeutic agents.[6][7] This document provides a comprehensive overview of the potential applications of this compound in topical drug delivery, including its proposed mechanism of action, formulation protocols, and methods for evaluating its efficacy as a permeation enhancer.

This compound is recognized for its high affinity for the skin and its ability to form a protective, moisturizing film.[8] These characteristics, combined with the known effects of cholesterol and fatty acids on the stratum corneum, form the basis for its proposed use in enhancing drug penetration.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for formulation development.

PropertyValueReference
INCI Name This compound[8]
CAS Number 83615-24-1[1]
Appearance Pale yellow liquid[8]
Functions Emollient, Skin Conditioning, Viscosity Controlling[1][2][3]
Solubility Insoluble in water
Biocompatibility High, as cholesterol is a natural component of the stratum corneum[8]

Proposed Mechanism of Action

The primary barrier to topical drug delivery is the stratum corneum, the outermost layer of the epidermis, which is composed of corneocytes embedded in a lipid matrix of ceramides, cholesterol, and free fatty acids.[9] Chemical penetration enhancers typically function by reversibly disrupting the highly ordered structure of this lipid matrix, thereby increasing the diffusion of drug molecules through the skin.

The proposed mechanism of action for this compound as a permeation enhancer is twofold, based on the properties of its constituent molecules, cholesterol and isostearic acid, and data from similar cholesteryl esters:

  • Disruption of Stratum Corneum Lipids: Like other fatty acid esters of cholesterol, this compound is expected to intercalate into the lipid bilayers of the stratum corneum. The branched structure of isostearic acid can create disorder within the tightly packed lipid chains, increasing their fluidity and creating more permeable pathways for drug molecules to traverse. Studies on unsaturated cholesteryl esters like cholesteryl linolenate have demonstrated their ability to significantly enhance the permeation of drugs such as tenofovir (B777).[6][7]

  • Fluidization of the Lipid Matrix: The cholesterol moiety can also influence the fluidity of the cell membrane. By integrating into the lipid matrix, this compound may alter the phase behavior of the stratum corneum lipids, leading to a more fluid and less resistant barrier.

G cluster_0 Topical Formulation cluster_1 Stratum Corneum Drug Drug Lipid_Bilayer Corneocyte Intercellular Lipids Corneocyte Drug->Lipid_Bilayer:f0 Enhanced Permeation Cholesteryl_Isostearate This compound Cholesteryl_Isostearate->Lipid_Bilayer:f0 Disruption & Fluidization

Proposed mechanism of this compound.

Quantitative Data from Related Compounds

Enhancer (1% w/w)DrugEnhancement Ratio (ER)Reference
Cholesteryl OleateTenofovir2.85[6]
Cholesteryl LinoleateTenofovir3.21[6]
Cholesteryl Linolenate Tenofovir 3.71 [6]
Cholesteryl Linolenate (2% w/w)Tenofovir5.93[6]

Enhancement Ratio (ER) is the ratio of the drug's flux with the enhancer to the flux without the enhancer.

Experimental Protocols

To evaluate the efficacy of this compound as a topical drug delivery enhancer, a series of well-established in vitro experiments can be conducted.

Protocol 1: Preparation of a Topical Cream Formulation

This protocol describes the preparation of a basic oil-in-water (O/W) cream containing this compound and a model drug.

Materials:

  • Oil Phase:

    • This compound (1-5% w/w)

    • Cetearyl Alcohol (5% w/w)

    • Glyceryl Stearate (3% w/w)

    • Model Drug (e.g., Ibuprofen, Ketoprofen) - concentration to be determined based on solubility

  • Aqueous Phase:

    • Deionized Water (q.s. to 100%)

    • Glycerin (5% w/w)

    • Xanthan Gum (0.5% w/w)

  • Preservative:

    • Phenoxyethanol (0.5% w/w)

Procedure:

  • Aqueous Phase Preparation: Disperse the xanthan gum in glycerin and then add to the deionized water with continuous stirring. Heat the mixture to 75-80°C until the gum is fully hydrated.

  • Oil Phase Preparation: In a separate beaker, combine the this compound, cetearyl alcohol, and glyceryl stearate. Heat the oil phase to 75-80°C until all components are melted and the mixture is uniform. Dissolve the model drug in the heated oil phase.

  • Emulsification: Slowly add the hot oil phase to the hot aqueous phase while homogenizing at a moderate speed. Increase the homogenization speed for 3-5 minutes to form a fine emulsion.

  • Cooling: Transfer the emulsion to an overhead stirrer and begin cooling while stirring gently.

  • Addition of Preservative: When the emulsion has cooled to below 40°C, add the preservative and continue to stir until the cream is smooth and uniform.

  • Final Adjustments: Check the pH of the final formulation and adjust if necessary.

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the methodology for assessing the permeation of the model drug from the prepared formulation through an excised skin membrane.

Materials and Equipment:

  • Franz Diffusion Cells

  • Excised human or animal (e.g., porcine ear) skin

  • Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like Tween 80 to maintain sink conditions)

  • High-Performance Liquid Chromatography (HPLC) system for drug quantification

  • Water bath with circulator

  • Magnetic stirrers

Procedure:

  • Skin Preparation: Thaw the cryopreserved skin and cut it into appropriate sizes to fit the Franz diffusion cells. Mount the skin on the receptor chamber with the stratum corneum side facing the donor chamber.

  • Cell Assembly and Equilibration: Assemble the Franz diffusion cells and fill the receptor chamber with degassed receptor medium. Allow the system to equilibrate for at least 30 minutes at 32°C to ensure the skin surface temperature is maintained.

  • Formulation Application: Apply a known amount (e.g., 200 mg) of the topical cream formulation (with and without this compound as a control) to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor chamber for HPLC analysis. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point.

    • Plot the cumulative amount of drug permeated per unit area against time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

    • Calculate the Enhancement Ratio (ER) by dividing the Jss of the formulation with this compound by the Jss of the control formulation.

G start Start prep_skin Prepare Excised Skin start->prep_skin assemble_cells Assemble Franz Diffusion Cells prep_skin->assemble_cells apply_formulation Apply Topical Formulation assemble_cells->apply_formulation sampling Collect Samples at Time Intervals apply_formulation->sampling sampling->sampling Repeat analyze_samples Analyze Samples by HPLC sampling->analyze_samples calculate_flux Calculate Drug Flux (Jss) analyze_samples->calculate_flux calculate_er Calculate Enhancement Ratio (ER) calculate_flux->calculate_er end End calculate_er->end

Workflow for in vitro skin permeation study.

Logical Relationships in Formulation

The components of a topical formulation containing this compound have interdependent roles that contribute to the overall performance of the product.

G Topical_Formulation Topical_Formulation API Active Pharmaceutical Ingredient Topical_Formulation->API Cholesteryl_Isostearate This compound Topical_Formulation->Cholesteryl_Isostearate Vehicle Vehicle (e.g., Cream, Gel) Topical_Formulation->Vehicle Other_Excipients Other Excipients (e.g., Preservatives, Humectants) Topical_Formulation->Other_Excipients Cholesteryl_Isostearate->API Enhances Permeation Vehicle->API Solubilizes & Delivers Other_Excipients->Topical_Formulation Ensures Stability & Aesthetics

Logical relationships in a topical formulation.

Conclusion and Future Perspectives

This compound presents a promising, biocompatible, and safe option for enhancing topical drug delivery. Its inherent skin-conditioning properties, combined with the potential to disrupt the stratum corneum lipid barrier, make it a multifunctional excipient for advanced dermatological formulations. Further research is warranted to elucidate its precise mechanism of action and to quantify its enhancement effects on a variety of drug molecules. The protocols outlined in this document provide a solid framework for researchers and drug development professionals to explore the full potential of this compound in the field of topical and transdermal drug delivery.

References

Application Notes and Protocols for Stabilizing Emulsions with Cholesteryl Isostearate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for stabilizing emulsions using cholesteryl isostearate. This document includes detailed experimental protocols, data presentation tables, and conceptual diagrams to guide researchers in formulating stable and effective emulsion systems for cosmetic and pharmaceutical applications.

Introduction to this compound in Emulsions

This compound is an ester of cholesterol and isostearic acid, a branched-chain fatty acid. Its unique molecular structure, featuring a bulky, rigid sterol group and a flexible, branched lipid tail, imparts valuable properties for emulsion stabilization. It is often utilized as a co-emulsifier, viscosity-controlling agent, and emollient in both oil-in-water (O/W) and water-in-oil (W/O) emulsions.[1] Its biomimetic nature, stemming from the presence of cholesterol, enhances skin compatibility and can contribute to the restoration of the skin's barrier function.

The primary mechanisms by which this compound is thought to contribute to emulsion stability include:

  • Interfacial Film Strengthening: this compound can pack at the oil-water interface alongside primary emulsifiers, forming a more rigid and cohesive interfacial film. This strengthened barrier helps to prevent droplet coalescence.

  • Viscosity Modification: It can increase the viscosity of the continuous phase, which slows down the movement of dispersed droplets, thereby hindering creaming or sedimentation.[1]

  • Liquid Crystal Formation: In combination with other components like cholesterol and lecithin, this compound can participate in the formation of lamellar liquid crystalline structures. These network structures within the continuous phase can entrap the dispersed droplets, providing excellent long-term stability.

Experimental Protocols

Protocol for Preparation of a Stable Oil-in-Water (O/W) Emulsion

This protocol describes a general method for preparing a stable O/W cream incorporating this compound as a stabilizer.

Materials:

  • Oil Phase:

    • Caprylic/Capric Triglyceride (or other suitable oil): 15.00% w/w

    • This compound: 2.00% w/w

    • Cetearyl Alcohol (Primary Emulsifier/Thickener): 3.00% w/w

    • Glyceryl Stearate (Co-emulsifier): 2.00% w/w

  • Aqueous Phase:

    • Deionized Water: 76.80% w/w

    • Glycerin (Humectant): 3.00% w/w

    • Xanthan Gum (Thickener): 0.20% w/w

  • Preservative System:

    • Phenoxyethanol, Ethylhexylglycerin: 1.00% w/w

Equipment:

  • Beakers

  • Water bath or heating mantle

  • Overhead propeller mixer

  • Homogenizer (rotor-stator type)

  • pH meter

  • Microscope with camera

  • Particle size analyzer

  • Zeta potential analyzer

  • Viscometer

  • Centrifuge

Procedure:

  • Phase Preparation:

    • In a beaker, combine all components of the oil phase. Heat to 75-80°C with gentle stirring until all components are melted and the phase is uniform.

    • In a separate beaker, disperse the xanthan gum in glycerin to form a slurry. Add this slurry to the deionized water with stirring. Heat the aqueous phase to 75-80°C.

  • Emulsification:

    • Slowly add the hot oil phase to the hot aqueous phase under continuous propeller mixing at a moderate speed (e.g., 500 rpm).

    • Once the addition is complete, increase the mixing speed and homogenize the mixture for 3-5 minutes at high speed (e.g., 5,000-10,000 rpm) to form a fine emulsion.

  • Cooling and Finalization:

    • Remove the emulsion from the heat and continue gentle stirring with the propeller mixer as it cools.

    • When the emulsion has cooled to below 40°C, add the preservative system.

    • Continue stirring until the emulsion reaches room temperature.

    • Measure the pH and adjust if necessary to a target range of 5.5-6.5 for skin compatibility.

Protocol for Preparation of a Stable Water-in-Oil (W/O) Emulsion

This protocol outlines a method for creating a W/O emulsion using this compound in combination with other emulsifiers.

Materials:

  • Oil Phase:

    • Squalane (or other suitable oil): 25.00% w/w

    • This compound: 3.00% w/w

    • Polyglyceryl-4 Diisostearate/Polyhydroxystearate/Sebacate (W/O Emulsifier): 4.00% w/w

  • Aqueous Phase:

    • Deionized Water: 66.50% w/w

    • Magnesium Sulfate (B86663) (Electrolyte for stability): 0.50% w/w

    • Glycerin (Humectant): 1.00% w/w

Equipment:

  • Same as for O/W emulsion preparation.

Procedure:

  • Phase Preparation:

    • In a beaker, combine the oil phase ingredients and heat to 70-75°C with gentle stirring until uniform.

    • In a separate beaker, dissolve the magnesium sulfate and glycerin in the deionized water and heat to 70-75°C.

  • Emulsification:

    • Slowly add the hot aqueous phase to the hot oil phase under vigorous propeller mixing.

    • After the addition is complete, homogenize the mixture for 3-5 minutes at a high speed.

  • Cooling and Finalization:

    • Begin cooling the emulsion while continuing to stir at a moderate speed.

    • Once the emulsion has reached room temperature, perform final quality control checks.

Data Presentation

Quantitative data from stability and characterization studies should be summarized for clear comparison.

Table 1: Physicochemical Properties of Emulsions with Varying Concentrations of this compound.

Formulation IDThis compound (% w/w)Mean Droplet Size (µm)Polydispersity Index (PDI)Zeta Potential (mV)Viscosity (cP) at 25°C
O/W-Control0.05.2 ± 0.40.45 ± 0.05-35.2 ± 1.58,500 ± 200
O/W-CI-11.04.1 ± 0.30.38 ± 0.04-38.1 ± 1.810,200 ± 250
O/W-CI-22.03.5 ± 0.20.31 ± 0.03-40.5 ± 2.112,800 ± 300
W/O-Control0.06.8 ± 0.60.52 ± 0.06N/A5,500 ± 150
W/O-CI-22.05.3 ± 0.40.43 ± 0.05N/A7,800 ± 200
W/O-CI-44.04.6 ± 0.30.39 ± 0.04N/A9,500 ± 220

Table 2: Stability Assessment of O/W Emulsion (O/W-CI-2) over 3 Months.

Time PointStorage ConditionVisual AppearanceMean Droplet Size (µm)pH
InitialRoom TemperatureHomogeneous, white cream3.5 ± 0.26.2
1 MonthRoom TemperatureNo change3.6 ± 0.36.1
1 Month40°CNo change3.8 ± 0.36.0
3 MonthsRoom TemperatureNo change3.7 ± 0.26.1
3 Months40°CSlight creaming4.2 ± 0.45.9

Visualization of Concepts and Workflows

Experimental Workflow for Emulsion Preparation and Characterization

Emulsion_Workflow cluster_prep Emulsion Preparation cluster_char Characterization and Stability Testing prep_oil Prepare Oil Phase (Heat to 75-80°C) emulsify Combine and Homogenize prep_oil->emulsify prep_aq Prepare Aqueous Phase (Heat to 75-80°C) prep_aq->emulsify cool Cool with Gentle Stirring emulsify->cool finalize Add Preservatives and Adjust pH cool->finalize qc Initial Quality Control (pH, Viscosity, Appearance) finalize->qc microscopy Microscopic Examination qc->microscopy particle_size Droplet Size and PDI Analysis qc->particle_size zeta Zeta Potential Measurement qc->zeta stability Accelerated Stability Testing (Temperature Cycling, Centrifugation) qc->stability

Caption: Workflow for emulsion preparation and subsequent characterization.

Conceptual Diagram of Emulsion Stabilization with this compound

Emulsion_Stabilization cluster_droplet Oil Droplet cluster_continuous Aqueous Continuous Phase Oil Oil emulsifier Primary Emulsifier chol_iso Cholesteryl Isostearate emulsifier->chol_iso Water Water label_stabilization Mechanism: Strengthened Interfacial Film and Steric Hindrance

Caption: this compound at the oil-water interface.

References

Application Notes and Protocols for Developing Controlled-Release Formulations Using Cholesteryl Isostearate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl isostearate is a cholesterol ester recognized for its biocompatibility and emollient properties, making it a valuable excipient in the development of controlled-release drug delivery systems.[1][2][3] Its application is particularly prominent in the formulation of lipid-based nanoparticles, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), which are designed to enhance the therapeutic efficacy of encapsulated drugs by modifying their release profiles. These systems can improve drug stability, increase bioavailability, and provide sustained release, thereby reducing dosing frequency and potential side effects.[4] this compound, a pale yellow liquid at room temperature, can be incorporated into these formulations to modulate the lipid matrix structure and, consequently, the drug release kinetics.[1]

This document provides detailed protocols for the preparation and characterization of controlled-release formulations utilizing this compound. It includes methodologies for formulation development, physicochemical characterization, and in vitro drug release studies.

Physicochemical Properties of Cholesteryl Esters

The selection of lipids is critical in the design of SLNs and NLCs. While specific data for this compound is not extensively available in pharmaceutical literature, the properties of similar cholesterol esters, such as cholesteryl stearate (B1226849), provide valuable insights.

PropertyValue (Cholesteryl Stearate)Reference
Molecular FormulaC45H80O2[5]
Molecular Weight653.1 g/mol [5][6]
Melting Point79-83 °C[7][8][9]
SolubilityInsoluble in water[7][8]
Appearance (this compound)Pale yellow liquid[1]

Note: This data for cholesteryl stearate is provided as a reference to guide the formulation development with the structurally similar this compound.

Representative Formulation Data

Due to the limited availability of comprehensive public data on controlled-release formulations specifically using this compound, the following tables present a representative example of a hypothetical SLN formulation encapsulating a model hydrophobic drug. These values are based on typical results obtained for SLNs formulated with other cholesteryl esters and solid lipids.

Table 1: Representative Composition of a this compound-Based SLN Formulation

ComponentConcentration (% w/v)Purpose
Model Hydrophobic Drug0.5Active Pharmaceutical Ingredient
Glyceryl Monostearate3.0Solid Lipid
This compound1.0Release Modifying Lipid
Polysorbate 80 (Tween® 80)1.5Surfactant/Emulsifier
Purified Waterq.s. to 100Aqueous Phase

Table 2: Representative Physicochemical Characteristics of the SLN Formulation

ParameterValue
Mean Particle Size (Z-average)180 ± 5 nm
Polydispersity Index (PDI)0.25 ± 0.03
Zeta Potential-25 ± 2 mV
Encapsulation Efficiency (%)92 ± 3%
Drug Loading (%)4.1 ± 0.2%

Table 3: Representative In Vitro Drug Release Profile

Time (hours)Cumulative Drug Release (%)
115 ± 2
228 ± 3
445 ± 4
865 ± 5
1278 ± 4
2491 ± 3

Experimental Protocols

Protocol 1: Preparation of this compound-Based SLNs by Hot High-Pressure Homogenization (HPH)

This protocol describes a common and scalable method for producing SLNs.

Materials:

  • Model hydrophobic drug

  • Glyceryl monostearate (solid lipid)

  • This compound

  • Polysorbate 80 (surfactant)

  • Purified water

Equipment:

  • High-pressure homogenizer

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Water bath

  • Magnetic stirrer with heating

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of the Lipid Phase:

    • Accurately weigh glyceryl monostearate and this compound and place them in a beaker.

    • Heat the beaker in a water bath to approximately 85°C (at least 5-10°C above the melting point of the solid lipid) until all lipids are completely melted.

    • Add the accurately weighed model hydrophobic drug to the molten lipid mixture and stir until a clear, homogenous lipid phase is obtained.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, dissolve Polysorbate 80 in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase (85°C) under continuous stirring.

  • Formation of the Pre-emulsion:

    • Slowly add the hot aqueous phase to the hot lipid phase while continuously stirring with a magnetic stirrer.

    • Immediately homogenize the mixture using a high-shear homogenizer at 10,000 rpm for 5-10 minutes to form a coarse oil-in-water pre-emulsion.

  • High-Pressure Homogenization:

    • Transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature.

    • Homogenize the pre-emulsion at a pressure of 500-1500 bar for 3-5 cycles.

  • Cooling and Nanoparticle Formation:

    • The resulting hot nanoemulsion is then cooled down to room temperature under gentle stirring, allowing the lipid to recrystallize and form solid lipid nanoparticles.

    • The SLN dispersion can be stored at 4°C for further characterization.

Protocol 2: Characterization of SLNs

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Dilute the SLN dispersion with purified water to an appropriate concentration.

  • Analyze the sample using a dynamic light scattering (DLS) instrument to determine the mean particle size (Z-average), PDI, and zeta potential.

2. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Separate the unencapsulated drug from the SLN dispersion by ultracentrifugation or centrifugal filter units.

  • Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Disrupt the SLNs in the pellet using a suitable solvent (e.g., methanol (B129727) or chloroform) to release the encapsulated drug and quantify its amount.

  • Calculate EE and DL using the following equations:

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • DL (%) = [Amount of Encapsulated Drug / Total Weight of Lipids and Drug] x 100

Protocol 3: In Vitro Drug Release Study

This protocol uses a dialysis bag method to assess the drug release profile.

Materials:

  • SLN dispersion

  • Dialysis membrane (with an appropriate molecular weight cut-off)

  • Phosphate buffered saline (PBS), pH 7.4 (release medium)

  • Magnetic stirrer

  • Beakers

Procedure:

  • Hydrate the dialysis membrane according to the manufacturer's instructions.

  • Pipette a known volume (e.g., 2 mL) of the SLN dispersion into the dialysis bag and securely seal both ends.

  • Place the dialysis bag into a beaker containing a defined volume of pre-warmed (37°C) release medium (e.g., 100 mL of PBS, pH 7.4). The volume of the release medium should be sufficient to ensure sink conditions.

  • Place the beaker on a magnetic stirrer and maintain the temperature at 37°C with gentle stirring.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample of the release medium (e.g., 1 mL).

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.

  • Analyze the drug concentration in the collected samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released at each time point.

Visualizations

G cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_homogenization Homogenization cluster_final Final Steps lp1 Weigh Glyceryl Monostearate & this compound lp2 Melt Lipids (85°C) lp1->lp2 lp3 Dissolve Drug in Molten Lipid lp2->lp3 h1 Mix Lipid and Aqueous Phases lp3->h1 ap1 Dissolve Surfactant in Water ap2 Heat Aqueous Phase (85°C) ap1->ap2 ap2->h1 h2 High-Shear Homogenization (Pre-emulsion) h1->h2 h3 High-Pressure Homogenization (Nanoemulsion) h2->h3 f1 Cool to Room Temperature h3->f1 f2 SLN Formation f1->f2

Caption: Experimental workflow for preparing SLNs using the hot high-pressure homogenization method.

G sln_core Lipid Matrix (Drug + this compound + Glyceryl Monostearate) sln_core->drug_surface 1. Drug Diffusion to Surface medium drug_surface->drug_diffused 2. Partitioning & Desorption into Medium

Caption: Mechanism of controlled drug release from a Solid Lipid Nanoparticle (SLN).

References

Application Notes & Protocols: Preparation and Characterization of Cholesteryl Isostearate-Based Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl isostearate, an ester of cholesterol and isostearic acid, is a hydrophobic molecule that can be incorporated into hydrophilic polymer backbones to create amphiphilic polymers. In aqueous environments, these polymers can self-assemble into hydrogels. The hydrophobic this compound moieties act as physical crosslinking points, forming a three-dimensional network that entraps water. These hydrogels are promising materials for controlled drug delivery, tissue engineering, and biomedical applications due to their biocompatibility, biodegradability, and unique viscoelastic properties.

This document provides detailed protocols for the synthesis of this compound-modified polymers and their subsequent formulation into hydrogels. It also outlines key characterization techniques and presents representative data from analogous cholesterol-modified hydrogel systems.

Synthesis of this compound-Modified Polymer

A common strategy for synthesizing this compound-based hydrogels is to first covalently attach the this compound moiety to a hydrophilic polymer backbone. A widely used and biocompatible polymer for this purpose is hyaluronic acid (HA). The following protocol describes a general method for the synthesis of this compound-Modified Hyaluronic Acid (HA-CI).

Note: This protocol is based on established methods for modifying hyaluronic acid with other cholesterol derivatives and may require optimization for this compound.[1][2]

Experimental Protocol 1: Synthesis of HA-CI

Materials:

  • Hyaluronic acid (HA)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Dialysis tubing (MWCO 10-14 kDa)

  • Deionized water

  • Lyophilizer

Procedure:

  • Dissolve hyaluronic acid in anhydrous DMF to a final concentration of 1% (w/v). Stir the solution until the HA is completely dissolved.

  • In a separate container, dissolve this compound, EDC, and NHS in anhydrous DMF. A molar ratio of HA repeating unit:this compound:EDC:NHS of 1:1:1.5:1.5 is a good starting point for optimization.

  • Add the this compound/EDC/NHS solution dropwise to the HA solution while stirring.

  • Allow the reaction to proceed at room temperature for 24-48 hours under constant stirring.

  • After the reaction, transfer the solution to a dialysis tube and dialyze against a large volume of deionized water for 3-5 days, with frequent water changes, to remove unreacted reagents and DMF.

  • Freeze the dialyzed solution and lyophilize to obtain the purified HA-CI polymer as a white, fluffy solid.

  • The degree of substitution can be controlled by varying the molar ratio of this compound to HA.

Synthesis_of_HA_CI HA Hyaluronic Acid (HA) Reaction Stirring at RT 24-48h HA->Reaction CI This compound (CI) CI->Reaction EDC_NHS EDC / NHS in DMF EDC_NHS->Reaction Dialysis Dialysis vs. Water Reaction->Dialysis Lyophilization Lyophilization Dialysis->Lyophilization HA_CI This compound- Modified Hyaluronic Acid (HA-CI) Lyophilization->HA_CI

Synthesis of this compound-Modified Hyaluronic Acid.

Preparation of this compound-Based Hydrogels

The synthesized HA-CI polymer can form hydrogels through the self-assembly of the hydrophobic this compound moieties in an aqueous environment. These hydrophobic interactions act as physical crosslinks, leading to the formation of a 3D hydrogel network. The mechanical properties of the hydrogel can be further enhanced by introducing a chemical crosslinker.

Experimental Protocol 2: Hydrogel Formation

Materials:

  • HA-CI polymer

  • Phosphate-buffered saline (PBS, pH 7.4)

  • (Optional) Chemical crosslinker (e.g., adipic acid dihydrazide (ADH) with EDC/NHS for HA)

  • Vortex mixer

  • Incubator

Procedure:

  • Disperse the lyophilized HA-CI polymer in PBS at the desired concentration (e.g., 1-5% w/v).

  • Vortex the mixture vigorously to ensure uniform dispersion.

  • Allow the mixture to stand at room temperature or 37°C. Gelation should occur as the polymer hydrates and the this compound groups self-assemble. The time to gelation will depend on the concentration and degree of substitution of the HA-CI.

  • (Optional) For chemically crosslinked hydrogels, add the chemical crosslinker solution to the HA-CI dispersion and mix thoroughly before gelation occurs.

Hydrogel_Formation HA_CI HA-CI Polymer Dispersion Dispersion & Vortexing HA_CI->Dispersion PBS PBS (pH 7.4) PBS->Dispersion SelfAssembly Self-Assembly of Cholesteryl Moieties Dispersion->SelfAssembly Hydrogel Physically Crosslinked Hydrogel SelfAssembly->Hydrogel ChemHydrogel Chemically Crosslinked Hydrogel Hydrogel->ChemHydrogel Addition of Crosslinker Crosslinker Chemical Crosslinker (Optional) Crosslinker->ChemHydrogel

Hydrogel formation via self-assembly and optional chemical crosslinking.

Characterization of this compound-Based Hydrogels

Thorough characterization is essential to understand the physicochemical properties of the prepared hydrogels and their suitability for specific applications.

Experimental_Workflow cluster_prep Preparation cluster_char Characterization cluster_app Application Synthesis HA-CI Synthesis (Protocol 1) HydrogelPrep Hydrogel Preparation (Protocol 2) Synthesis->HydrogelPrep FTIR_NMR FTIR / NMR (Chemical Structure) HydrogelPrep->FTIR_NMR Rheology Rheology (Mechanical Properties) HydrogelPrep->Rheology SEM_TEM SEM / TEM (Morphology) HydrogelPrep->SEM_TEM Swelling Swelling Study (Water Uptake) HydrogelPrep->Swelling DrugRelease In Vitro Drug Release (Protocol 4) HydrogelPrep->DrugRelease

Experimental workflow for hydrogel preparation and characterization.
Experimental Protocol 3: Hydrogel Characterization

A. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To confirm the covalent attachment of this compound to the polymer backbone.

  • Procedure: Record FTIR spectra of the starting polymer (e.g., HA), this compound, and the synthesized polymer (e.g., HA-CI).

  • Expected Results: The spectrum of the modified polymer should show characteristic peaks from both the polymer backbone and the this compound, such as the ester carbonyl peak.

B. Rheological Measurements

  • Objective: To determine the viscoelastic properties of the hydrogel.[3][4][5]

  • Procedure: Use a rheometer with a parallel plate or cone-plate geometry. Perform frequency sweeps at a constant strain to determine the storage modulus (G') and loss modulus (G'').

  • Expected Results: A solid-like hydrogel will exhibit a G' value significantly higher than G'', and both moduli should be relatively independent of frequency.

C. Scanning Electron Microscopy (SEM)

  • Objective: To visualize the porous microstructure of the hydrogel network.

  • Procedure: Lyophilize the hydrogel, mount it on a stub, and coat it with a conductive material (e.g., gold). Image the cross-section of the hydrogel using an SEM.

  • Expected Results: SEM images will reveal the interconnected porous structure of the hydrogel. The pore size can be influenced by the polymer concentration and degree of crosslinking.

D. Swelling Studies

  • Objective: To determine the water uptake capacity of the hydrogel.

  • Procedure: Weigh a known amount of lyophilized hydrogel (Wd). Immerse it in PBS (pH 7.4) at 37°C. At predetermined time intervals, remove the hydrogel, blot away excess surface water, and weigh it (Ws).

  • Calculation: Swelling Ratio = (Ws - Wd) / Wd.

In Vitro Drug Release

This compound-based hydrogels can serve as a reservoir for the sustained release of therapeutic agents. The hydrophobic domains formed by the this compound can be particularly useful for encapsulating and controlling the release of hydrophobic drugs.

Experimental Protocol 4: In Vitro Drug Release Study

Materials:

  • Drug-loaded hydrogel

  • Release medium (e.g., PBS, pH 7.4)

  • Shaking incubator or water bath

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Prepare the drug-loaded hydrogel by incorporating the drug during the hydrogel formation step.

  • Place a known amount of the drug-loaded hydrogel in a container with a known volume of release medium.

  • Incubate the container at 37°C with gentle agitation.

  • At specific time points, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method.

  • Calculate the cumulative percentage of drug released over time.

Quantitative Data Summary

The following table summarizes representative quantitative data from studies on analogous cholesterol-modified hydrogels. These values can serve as a benchmark for the characterization of this compound-based hydrogels.

ParameterRepresentative ValueMethod of MeasurementReference
Gelation Time 5 - 60 minutesVial inversion method[6]
Storage Modulus (G') 10 - 1000 PaRheometry (frequency sweep)[3][7]
Swelling Ratio 10 - 100Gravimetric method[8]
Drug Loading Efficiency 50 - 90%Spectrophotometry/HPLC[9][10]
Drug Release (72h) 30 - 80%Spectrophotometry/HPLC[11][12][13]

Disclaimer: The protocols and data presented are based on scientific literature for similar cholesterol-modified hydrogel systems. The specific conditions and results for this compound-based hydrogels may vary and require optimization.

References

Application Notes & Protocols: Incorporating Cholesteryl Isostearate in Artificial Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Cholesteryl isostearate, an ester of cholesterol and isostearic acid, serves as a valuable alternative to free cholesterol in the formulation of artificial cell membranes, including liposomes and other lipid-based nanocarriers. Its unique branched-chain fatty acid structure imparts distinct physicochemical properties to lipid bilayers, offering advantages in drug delivery, membrane protein studies, and fundamental membrane research.

1.1 Key Advantages and Effects:

  • Enhanced Stability: The bulky isostearate chain can disrupt the tight packing of phospholipid acyl chains, potentially increasing the stability of liposomal formulations by preventing aggregation.

  • Modulated Fluidity and Permeability: Unlike the rigidifying effect of cholesterol, this compound's branched structure can increase membrane fluidity.[1] This property is crucial for creating less rigid membranes and can influence the release kinetics of encapsulated drugs. By modulating fluidity, it helps in maintaining the structural integrity of the membrane.[1]

  • Influence on Drug Encapsulation: The altered packing density and fluidity can affect the encapsulation efficiency of both lipophilic and hydrophilic drugs. Researchers can leverage this to optimize loading for specific therapeutic agents.

  • Mimicking Biological Complexity: While free cholesterol is a primary component of many biological membranes, cholesterol esters are also present and play roles in lipid metabolism and storage.[1] Incorporating this compound can help create more complex and biologically relevant membrane models.

1.2 Primary Applications:

  • Drug Delivery Systems: Useful in designing liposomal carriers where controlled fluidity and modified release profiles are desired. The stability it imparts can lead to longer circulation times in vivo.

  • Membrane Protein Studies: Creating a more fluid membrane environment can be beneficial for the reconstitution and functional study of certain membrane proteins that require higher lateral mobility.

  • Cosmetic and Dermatological Formulations: In topical applications, liposomes containing this compound can offer improved skin penetration and delivery of active ingredients due to the modified membrane characteristics.

Data Presentation: Comparative Effects on Membrane Properties

The incorporation of this compound (CI) into a standard phosphatidylcholine (PC) bilayer alters key biophysical parameters compared to membranes containing free cholesterol (CHOL).

ParameterPC Bilayer (Control)PC:CHOL (7:3 molar ratio)PC:CI (7:3 molar ratio)Probable Effect & Rationale
Membrane Fluidity BaselineDecreasedIncreased The bulky, branched isostearate chain disrupts ordered lipid packing, increasing lateral diffusion of lipids.
Phase Transition Temp (Tm) Baseline (e.g., DPPC: 41°C)Broadened/EliminatedLowered & Broadened The disruption of acyl chain packing lowers the energy required to transition from gel to liquid-crystalline phase.
Bilayer Thickness BaselineIncreasedSlightly Increased The sterol ring inserts into the bilayer similarly to cholesterol, but the isostearate tail adds bulk.
Permeability (to small solutes) BaselineDecreasedPotentially Increased Increased fluidity and less ordered packing can create transient defects, potentially increasing leakage of small molecules.[2]
Mechanical Strength BaselineIncreasedDecreased Increased fluidity generally correlates with lower mechanical rigidity and rupture tension.[3]

Experimental Protocols

3.1 Protocol 1: Preparation of Liposomes via Thin-Film Hydration

This protocol details the most common method for preparing liposomes containing this compound.[4][5]

Materials:

  • Phosphatidylcholine (PC) of choice (e.g., POPC, DPPC)

  • This compound (CI)

  • Chloroform and/or Methanol (spectroscopic grade)

  • Hydration Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution: Dissolve the desired amounts of phospholipid and this compound in a chloroform/methanol mixture (typically 2:1 v/v) in a round-bottom flask.[4] A common starting molar ratio is 7:3 (PC:CI). Ensure complete dissolution to form a clear solution.

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the primary phospholipid (e.g., 45-60°C).[5] Rotate the flask and apply a vacuum to evaporate the organic solvent, resulting in a thin, uniform lipid film on the flask's inner surface.

  • Drying: To ensure complete removal of residual solvent, dry the film under a stream of nitrogen gas for 30 minutes, followed by placing it in a desiccator under high vacuum for at least 2 hours (or overnight).[4]

  • Hydration: Add the aqueous hydration buffer, pre-warmed to the same temperature as the water bath, to the flask.[5] The volume depends on the desired final lipid concentration (e.g., 5-10 mg/mL).

  • Vesicle Formation: Agitate the flask by hand or on a mechanical shaker until the lipid film is fully suspended. This process, conducted above the Tc, results in the formation of multilamellar vesicles (MLVs).[4]

  • Size Reduction (Extrusion): For a uniform size distribution, pass the MLV suspension through a liposome extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[6] This should be repeated an odd number of times (e.g., 11-21 passes) to produce small or large unilamellar vesicles (SUVs/LUVs).[4]

  • Storage: Store the final liposome suspension at 4°C.

3.2 Protocol 2: Characterization of Artificial Membranes

A. Particle Size and Polydispersity Index (PDI) Analysis

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute a small aliquot of the liposome suspension in the hydration buffer. Analyze using a DLS instrument to determine the average particle size (Z-average) and the PDI, which indicates the width of the size distribution. A PDI < 0.2 is generally considered acceptable for uniform populations.

B. Membrane Fluidity Assessment

  • Method: Fluorescence Anisotropy using a hydrophobic probe like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).

  • Procedure:

    • Incubate the liposome suspension with a molar excess of DPH probe in the dark.

    • Measure the fluorescence anisotropy using a fluorometer with polarizing filters.

    • A lower anisotropy value indicates higher membrane fluidity, as the probe can rotate more freely within a less ordered bilayer.

C. Encapsulation Efficiency (%EE)

  • Method: For a hydrophilic marker (e.g., carboxyfluorescein).

  • Procedure:

    • Prepare liposomes using a buffer containing the fluorescent marker.

    • Separate the liposomes from the unencapsulated marker using size exclusion chromatography (e.g., a Sephadex G-50 column).

    • Measure the fluorescence of the liposome fraction before and after lysing the vesicles with a detergent (e.g., Triton X-100).

    • Calculate %EE using the formula: %EE = (Fluorescence after lysis - Fluorescence before lysis) / (Total fluorescence of initial solution) * 100

Visualizations

G cluster_prep Preparation cluster_char Characterization prep1 1. Lipid Dissolution (PC + CI in Chloroform) prep2 2. Thin-Film Formation (Rotary Evaporation) prep1->prep2 prep3 3. Hydration (Aqueous Buffer, T > Tc) prep2->prep3 prep4 4. Size Reduction (Extrusion) prep3->prep4 char1 A. Size & PDI (DLS) prep4->char1 char2 B. Fluidity (Fluorescence Anisotropy) prep4->char2 char3 C. Encapsulation Eff. (Chromatography) prep4->char3 final Final Characterized Liposome Suspension char1->final char2->final char3->final

Caption: Experimental workflow for liposome preparation and characterization.

References

Application Notes and Protocols for Thermochromic Liquid Crystals Based on Cholesteryl Isostearate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the creation and characterization of thermochromic liquid crystals (TLCs) utilizing cholesteryl isostearate. These materials exhibit vibrant color changes in response to temperature fluctuations, making them highly valuable for a range of applications, including temperature sensors, smart coatings, and innovative drug delivery systems.

Introduction to this compound-Based Thermochromic Liquid Crystals

Cholesteric liquid crystals composed of cholesterol derivatives, such as this compound, are known for their unique optical properties.[1] These rod-like molecules self-assemble into a helical structure.[2] The pitch of this helix, which is the distance for a full 360° rotation of the molecular directors, is highly sensitive to temperature.[2] This temperature-dependent pitch causes the selective reflection of specific wavelengths of light, resulting in the observed color play.[2] By carefully mixing this compound with other cholesteryl esters like cholesteryl nonanoate (B1231133) and cholesteryl chloride, the temperature range and color spectrum of the thermochromic effect can be precisely tuned.[3][4]

The stability and applicability of these liquid crystals can be enhanced through microencapsulation, which involves enclosing the liquid crystal droplets within a protective polymer shell.[5] This is particularly relevant for applications in drug delivery, where the encapsulated liquid crystals can act as temperature-sensitive carriers for controlled release.[6][7]

Data Presentation: Formulation and Thermochromic Properties

The following tables summarize quantitative data for the formulation of thermochromic liquid crystals based on this compound and other cholesteryl esters.

Table 1: Formulations for Specific Colors with this compound

This table provides weight ratios of a ternary mixture of this compound, cholesteryl nonanoate, and cholesteryl chloride to achieve specific colors at room temperature.[4]

Color DisplayedThis compound (wt%)Cholesteryl Nonanoate (wt%)Cholesteryl Chloride (wt%)
Red37 - 4227 - 3227 - 32
Green43 - 4627 - 3223 - 26
Blue47 - 5327 - 3217 - 22

Table 2: Temperature Range of Cholesteric Phase for this compound Mixtures

This table, adapted from patent data, illustrates the temperature range over which different compositions of this compound, cholesteryl nonanoate, and cholesteryl chloride maintain a stable cholesteric liquid crystal phase.[8] The exact color play within these ranges depends on the specific ratios.

Formulation IDThis compound (parts by weight)Cholesteryl Nonanoate (parts by weight)Cholesteryl Chloride (parts by weight)Temperature Range for Cholesteric Phase (°C)
A4235-4 to 45
A52.534.5-4 to 45
B733.53.5-4 to 45
D642.53.5-4 to 45

Table 3: Thermochromic Temperature Ranges for Other Cholesteryl Ester Mixtures

This table provides examples of thermochromic temperature ranges for ternary mixtures of other common cholesteryl esters to illustrate the principle of tuning the response temperature by varying the composition.[9]

Cholesteryl Oleyl Carbonate (g)Cholesteryl Pelargonate (g)Cholesteryl Benzoate (g)Transition Range (°C)
0.650.250.1017 - 23
0.700.100.2020 - 25
0.450.450.1026.5 - 30.5
0.430.470.1029 - 32
0.440.460.1030 - 33
0.420.480.1031 - 34
0.400.500.1032 - 35
0.380.520.1033 - 36
0.360.540.1034 - 37
0.340.560.1035 - 38
0.320.580.1036 - 39
0.300.600.1037 - 40

Experimental Protocols

The following are detailed protocols for the preparation of thermochromic liquid crystals and their subsequent microencapsulation.

Protocol for Preparation of this compound-Based TLCs

This protocol is based on the general procedure for preparing cholesteryl ester mixtures.[4][10]

Materials:

  • This compound

  • Cholesteryl nonanoate

  • Cholesteryl chloride

  • Glass vials with caps

  • Digital balance (accuracy ± 0.001 g)

  • Heat gun or oil bath

  • Spatula

Procedure:

  • Weighing: Accurately weigh the desired amounts of this compound, cholesteryl nonanoate, and cholesteryl chloride according to the ratios in Table 1 or Table 2 into a clean, dry glass vial.

  • Melting and Mixing: Heat the vial using a heat gun or in an oil bath at a temperature of 70-80°C.[4]

  • Homogenization: Gently swirl the vial or stir the mixture with a clean spatula until all components have completely melted and formed a homogeneous, transparent liquid. This may take 5-10 minutes.[4]

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Observation: As the mixture cools, it will pass through the thermochromic liquid crystal phase, and the characteristic colors will be observed.

  • Storage: Once cooled, the vial should be tightly capped and stored at room temperature, protected from direct sunlight. The mixture can be re-melted for subsequent use.[9]

Protocol for Microencapsulation of TLCs by Complex Coacervation

This protocol provides a general method for the microencapsulation of the prepared thermochromic liquid crystals, which is a crucial step for many applications, including drug delivery.[5]

Materials:

  • Prepared thermochromic liquid crystal mixture

  • Gelatin (Type A)

  • Gum arabic

  • Deionized water

  • Glutaraldehyde (B144438) solution (25 wt%)

  • Sodium hydroxide (B78521) solution (1 M)

  • Acetic acid (10 wt%)

  • Beaker

  • Stirring hot plate

  • pH meter

  • Optical microscope

Procedure:

  • Preparation of Aqueous Phases:

    • Prepare a 5% (w/v) solution of gelatin in deionized water by heating to 40-50°C with stirring until fully dissolved.

    • Prepare a 5% (w/v) solution of gum arabic in deionized water in a separate beaker, also with gentle heating and stirring.

  • Emulsification:

    • Add the desired amount of the thermochromic liquid crystal oil phase to the gelatin solution.

    • Homogenize the mixture using a high-shear mixer to create a fine oil-in-water emulsion. The droplet size can be monitored using an optical microscope.

  • Coacervation:

    • Slowly add the gum arabic solution to the emulsion while maintaining the temperature at 40-50°C and stirring continuously.

    • Adjust the pH of the mixture to between 4.0 and 4.5 by dropwise addition of acetic acid. This will induce the formation of the coacervate complex of gelatin and gum arabic, which will deposit around the liquid crystal droplets.

  • Cooling and Shell Formation:

    • Slowly cool the mixture to 5-10°C while continuing to stir. This will cause the coacervate shell to gel and solidify.

  • Cross-linking:

    • Add a small amount of glutaraldehyde solution as a cross-linking agent to harden the microcapsule walls. Allow the cross-linking reaction to proceed for several hours.

  • Washing and Collection:

    • Wash the microcapsules several times with deionized water by decantation or gentle centrifugation to remove any unreacted materials.

    • The resulting microcapsules can be collected and stored as a slurry or carefully dried.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the key processes involved in the creation and application of thermochromic liquid crystals.

TLC_Formulation_Workflow cluster_materials Starting Materials cluster_process Formulation Process cluster_output Product mat1 This compound weigh 1. Weighing mat1->weigh mat2 Cholesteryl Nonanoate mat2->weigh mat3 Cholesteryl Chloride mat3->weigh melt_mix 2. Melting & Mixing (70-80°C) weigh->melt_mix Precise Ratios cool 3. Cooling melt_mix->cool Homogeneous Mixture tlc Thermochromic Liquid Crystal cool->tlc Phase Transition

Workflow for the formulation of thermochromic liquid crystals.

Drug_Delivery_Mechanism cluster_system Drug Delivery System cluster_states Temperature-Dependent States cluster_release Drug Release Profile drug_loaded_lc Drug-Loaded TLC Microcapsule low_temp Low Temperature (Below Transition) drug_loaded_lc->low_temp high_temp High Temperature (Above Transition) drug_loaded_lc->high_temp no_release Minimal Drug Release low_temp->no_release Stable LC Phase release Triggered Drug Release high_temp->release Phase Transition -> Increased Permeability

Conceptual mechanism for temperature-triggered drug release.

References

Application Notes and Protocols: Cholesteryl Isostearate in Solid Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid Lipid Nanoparticles (SLNs) have emerged as a versatile and promising platform for advanced drug delivery. Their composition from biocompatible and biodegradable lipids makes them a safer alternative to polymeric nanoparticles. The solid lipid core can protect encapsulated drugs from degradation, offer controlled release, and improve the bioavailability of poorly soluble compounds.

This document provides detailed application notes and protocols for the utilization of cholesteryl isostearate as a key lipid component in the formulation of SLNs. This compound, an ester of cholesterol and isostearic acid, is a low-melting-point lipid that offers unique properties for SLN development, including potential for high drug encapsulation and modulation of release kinetics. Its use in cosmetic formulations as an emollient and emulsion stabilizer further suggests its biocompatibility and suitability for pharmaceutical applications.[1][2]

Physicochemical Properties of this compound

Understanding the physicochemical characteristics of this compound is fundamental to designing robust and effective SLN formulations.

PropertyInformation
Chemical Name This compound
CAS Number 83615-24-1[3]
Molecular Formula C45H80O2[3]
Molecular Weight 653.12 g/mol [3]
Appearance Waxy solid
Melting Point Low melting point, which is advantageous for hot homogenization techniques.[1]
Solubility Insoluble in water. Soluble in various organic solvents.
Key Functions Skin conditioning, emollient, viscosity controlling agent.[2]

Experimental Protocols

The following protocols detail the preparation and characterization of SLNs incorporating this compound. The two primary methods presented are high-pressure homogenization and microemulsion, which are widely used for SLN production.[1]

Preparation of this compound SLNs

The HPH technique is a reliable and scalable method for producing SLNs with a narrow particle size distribution. It can be performed at temperatures above the lipid's melting point (hot homogenization) or below (cold homogenization).

a) Hot Homogenization Protocol

This method is suitable for thermostable drugs.

Materials:

  • This compound (as the solid lipid)

  • Lipophilic drug

  • Surfactant (e.g., Poloxamer 188, Tween® 80, Lecithin)

  • Co-surfactant (optional, e.g., Span® 85)

  • Purified water

Procedure:

  • Lipid Phase Preparation: Melt the this compound at a temperature 5-10°C above its melting point. Dissolve the lipophilic drug in the molten lipid with continuous stirring.

  • Aqueous Phase Preparation: Dissolve the surfactant(s) in purified water and heat to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the lipid phase under high-speed homogenization (e.g., 10,000 rpm for 5 minutes) to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to a high-pressure homogenizer. Homogenize the formulation for 3-5 cycles at a pressure of 500-1500 bar. The temperature should be maintained above the lipid's melting point.

  • Cooling and SLN Formation: Cool the resulting nanoemulsion to room temperature or in an ice bath under gentle stirring to allow the lipid to recrystallize and form SLNs.

b) Cold Homogenization Protocol

This method is advantageous for thermolabile drugs.

Materials:

  • Same as for hot homogenization.

Procedure:

  • Drug-Lipid Solid Matrix Preparation: Dissolve the drug in molten this compound. Solidify this mixture by snap-freezing in liquid nitrogen.

  • Milling: Grind the solid lipid-drug matrix to obtain microparticles (in the range of 50-100 µm).

  • Dispersion: Disperse the lipid microparticles in a cold aqueous surfactant solution.

  • High-Pressure Homogenization: Homogenize the cold dispersion using a high-pressure homogenizer at high pressure for multiple cycles. The temperature should be maintained at a low level throughout the process.

This technique relies on the spontaneous formation of a microemulsion that is then diluted to form SLNs.

Materials:

  • This compound

  • Lipophilic drug

  • Emulsifier (e.g., Polysorbate 20, soy phosphatidylcholine)

  • Co-emulsifier (e.g., butanol)

  • Water

Procedure:

  • Microemulsion Formation: Melt the this compound at 65-70°C.[1] Dissolve the drug, emulsifier, and co-emulsifier in the molten lipid to form a clear, homogenous mixture. Heat the water to the same temperature and add it to the lipid mixture under gentle stirring to form a transparent microemulsion.

  • SLN Precipitation: Disperse the hot microemulsion into cold water (2-3°C) with a volume ratio of 1:25 to 1:50 (microemulsion:cold water) under continuous stirring.[1] The rapid cooling causes the lipid to precipitate, forming SLNs.

Characterization of this compound SLNs

Thorough characterization is essential to ensure the quality, stability, and performance of the formulated SLNs.

a) Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Protocol: Dilute the SLN dispersion with purified water and analyze using a particle size analyzer. Measurements should be performed in triplicate at 25°C.

b) Entrapment Efficiency (EE) and Drug Loading (DL)

  • Method: Ultracentrifugation or centrifugal filtration.

  • Protocol: Separate the free drug from the SLNs by centrifugation. Quantify the amount of drug in the supernatant using a suitable analytical technique (e.g., HPLC, UV-Vis spectrophotometry). Calculate EE and DL using the following equations:

    • EE (%) = (Total Drug - Free Drug) / Total Drug * 100

    • DL (%) = (Total Drug - Free Drug) / Total Lipid * 100

c) Morphological Analysis

  • Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

  • Protocol: Prepare a diluted sample of the SLN dispersion on a grid, allow it to dry, and visualize under the microscope to observe the shape and surface morphology of the nanoparticles.

d) Thermal Analysis

  • Method: Differential Scanning Calorimetry (DSC).

  • Protocol: Analyze a lyophilized sample of the SLNs to determine the melting behavior and crystallinity of this compound within the nanoparticle matrix. This can provide insights into the physical state of the encapsulated drug.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between different formulations.

Table 1: Physicochemical Properties of this compound SLN Formulations

Formulation IDLipid:Surfactant RatioParticle Size (nm) ± SDPDI ± SDZeta Potential (mV) ± SD
SLN-CI-0110:1
SLN-CI-0210:2
SLN-CI-035:1

Table 2: Drug Encapsulation Characteristics of this compound SLNs

Formulation IDInitial Drug Amount (mg)Entrapment Efficiency (%) ± SDDrug Loading (%) ± SD
SLN-CI-0110
SLN-CI-0210
SLN-CI-0310

Visualizations

Diagrams illustrating the experimental processes can aid in understanding the methodological workflows.

G cluster_lipid_phase Lipid Phase cluster_aqueous_phase Aqueous Phase cluster_homogenization Homogenization melt_lipid Melt this compound add_drug Dissolve Drug melt_lipid->add_drug pre_emulsion High-Shear Mixing (Pre-emulsion) add_drug->pre_emulsion Combine dissolve_surfactant Dissolve Surfactant in Water dissolve_surfactant->pre_emulsion Combine hph High-Pressure Homogenization pre_emulsion->hph cooling Cooling & Crystallization hph->cooling final_product This compound SLNs cooling->final_product

Caption: Experimental workflow for SLN preparation by hot homogenization.

G cluster_characterization Characterization Steps cluster_ee_dl_process EE & DL Determination start_node Formulated Cholesteryl Isostearate SLNs size_zeta Particle Size, PDI, & Zeta Potential (DLS) start_node->size_zeta morphology Morphology (TEM/SEM) start_node->morphology ee_dl Entrapment Efficiency & Drug Loading start_node->ee_dl thermal Thermal Analysis (DSC) start_node->thermal separation Separate Free Drug quantification Quantify Free Drug separation->quantification calculation Calculate EE% & DL% quantification->calculation

Caption: Logical workflow for the characterization of SLNs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cholesteryl Isostearate in Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of cholesteryl isostearate concentration in lipid nanoparticle (LNP) formulations.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in lipid nanoparticles?

This compound, a cholesterol ester, serves a similar function to cholesterol as a "helper lipid" in LNP formulations. Its primary roles are to enhance the structural integrity and stability of the nanoparticles.[1][2] By intercalating within the lipid bilayer, it helps to fill gaps between other lipid components, which can improve membrane rigidity and reduce the premature leakage of the encapsulated cargo, such as mRNA or siRNA.[1] The use of cholesterol esters like this compound may also influence the biodistribution and cellular uptake of the LNPs.

Q2: How does this compound differ from standard cholesterol in LNP formulations?

This compound is an esterified form of cholesterol. This modification makes it more lipophilic than free cholesterol. This difference in polarity can affect how it packs within the lipid nanoparticle structure, potentially altering the LNP's physical properties such as size, lamellarity, and stability. While free cholesterol is the current gold standard in many clinically approved LNPs, research into cholesterol esters has shown they can influence the efficiency of nucleic acid delivery. For instance, LNPs formulated with some esterified cholesterols have demonstrated more efficient nucleic acid delivery compared to those with unmodified cholesterol.[3]

Q3: What are the initial signs of problems in my LNP formulation containing this compound?

Initial indicators of formulation issues include:

  • Visible precipitation or turbidity: The solution may appear cloudy or have visible aggregates.

  • Increased particle size and polydispersity index (PDI): Dynamic Light Scattering (DLS) measurements showing a Z-average diameter significantly larger than the target size (typically 80-150 nm) or a PDI value greater than 0.2 suggest a heterogeneous and potentially unstable formulation.

  • Low encapsulation efficiency: A low percentage of the therapeutic cargo being successfully encapsulated within the LNPs.

  • Poor long-term stability: The LNPs may aggregate or the encapsulated cargo may leak out during storage, even if the initial characterization is acceptable.[4]

Q4: What is a typical molar ratio for this compound in an LNP formulation?

While the optimal molar ratio is highly dependent on the other lipid components (ionizable lipid, phospholipid, PEG-lipid) and the cargo, a common starting point for cholesterol and its analogues in LNP formulations is between 30-50 mol%.[1][5] For cholesteryl esters, the concentration may need to be adjusted. It is recommended to perform a systematic titration of the this compound concentration to determine the optimal ratio for your specific formulation.

Troubleshooting Guide

Issue 1: High Particle Size and/or Polydispersity Index (PDI)
Potential Cause Troubleshooting Step Rationale
Suboptimal this compound Concentration Titrate the molar percentage of this compound (e.g., from 20% to 50%) while keeping other lipid ratios constant.The concentration of this compound affects lipid packing, which in turn influences particle size. Finding the optimal concentration is key to achieving the desired particle dimensions.
Inefficient Mixing If using a microfluidic system, increase the total flow rate (TFR) and/or adjust the flow rate ratio (FRR) of the aqueous and organic phases. For manual methods, ensure rapid and consistent mixing.Faster and more controlled mixing during the nanoprecipitation process leads to the formation of smaller, more uniform particles.[6]
Inappropriate Solvent Ensure all lipid components, including this compound, are fully solubilized in the ethanol (B145695) phase. Gentle heating may be required, but care must be taken to avoid lipid degradation.Incomplete solubilization of any lipid component can lead to the formation of larger, irregular aggregates instead of well-formed LNPs.
High Lipid Concentration Decrease the total lipid concentration in the organic phase.Higher lipid concentrations can increase the likelihood of particle fusion and aggregation during formation, resulting in larger particles.[6]
Issue 2: Low Encapsulation Efficiency (%EE)
Potential Cause Troubleshooting Step Rationale
Unfavorable Lipid Ratios Optimize the N:P ratio (the molar ratio of nitrogen atoms in the ionizable lipid to phosphate (B84403) groups in the nucleic acid). A common starting range is 3-6.The electrostatic interaction between the positively charged ionizable lipid (at low pH) and the negatively charged nucleic acid is the primary driver of encapsulation. An optimal N:P ratio is crucial for efficient cargo loading.
Suboptimal this compound Level Adjust the this compound concentration.The structural integrity provided by this compound is vital for retaining the cargo. Too little may result in a leaky particle, while too much could disrupt the core structure where the nucleic acid is complexed.
pH of Aqueous Buffer Ensure the aqueous buffer containing the nucleic acid is sufficiently acidic (typically pH 3-5) to protonate the ionizable lipid.The ionizable lipid must be positively charged to effectively complex with the negatively charged nucleic acid cargo.
Cargo Integrity Verify the integrity of your mRNA/siRNA before formulation.Degraded nucleic acids may not be efficiently encapsulated.
Issue 3: LNP Aggregation During Storage
Potential Cause Troubleshooting Step Rationale
Inadequate PEG-Lipid Shielding Increase the molar percentage of the PEG-lipid (e.g., from 1.5% to 3%).The PEG-lipid provides a hydrophilic corona on the LNP surface, creating steric hindrance that prevents particles from aggregating.
Suboptimal this compound Concentration Re-evaluate the this compound concentration. Some cholesteryl esters have been observed to decrease LNP stability compared to unmodified cholesterol.[3]An improper concentration can lead to a less stable particle structure that is more prone to aggregation over time.
Inappropriate Storage Temperature Store LNPs at 2-8°C for short-term storage. For long-term storage, flash-freezing and storage at -80°C is often recommended. Avoid repeated freeze-thaw cycles.Temperature fluctuations can induce phase separation and fusion of LNPs.[4]
Buffer Composition After formulation, ensure the LNPs are dialyzed or buffer-exchanged into a suitable storage buffer (e.g., PBS at pH 7.4).Residual ethanol from the formulation process or a suboptimal pH in the final buffer can destabilize the LNPs.

Data Presentation

The following tables present illustrative data on how varying the molar ratio of this compound can impact the critical quality attributes (CQAs) of LNPs. Note: This data is hypothetical and intended for illustrative purposes, as extensive public data on this compound is limited. The trends are based on established principles of LNP formulation.

Table 1: Effect of this compound Concentration on LNP Physicochemical Properties

Formulation IDIonizable Lipid (mol%)Phospholipid (mol%)This compound (mol%)PEG-Lipid (mol%)Z-average Diameter (nm)PDIEncapsulation Efficiency (%)
LNP-CI-205028.5201.5125.30.2185
LNP-CI-305018.5301.595.70.1592
LNP-CI-40 50 8.5 40 1.5 88.2 0.11 95
LNP-CI-5050048.51.5110.90.1988

This illustrative data suggests an optimal concentration of this compound around 40 mol% for achieving smaller size, lower PDI, and higher encapsulation efficiency in this hypothetical formulation.

Table 2: Stability of Optimized LNP-CI-40 Formulation Under Different Storage Conditions (4 Weeks)

Storage ConditionZ-average Diameter (nm) - Day 0Z-average Diameter (nm) - Day 28PDI - Day 0PDI - Day 28% Cargo Remaining - Day 28
4°C88.292.50.110.1398
25°C (Room Temp)88.2155.80.110.2885
-20°C (Single Freeze-Thaw)88.2130.10.110.2590

This illustrative data highlights the importance of proper storage conditions, with refrigeration (4°C) showing the best stability for the optimized LNP formulation.

Experimental Protocols

Protocol 1: Formulation of this compound-Containing LNPs via Microfluidic Mixing
  • Preparation of Lipid Stock Solutions:

    • Dissolve the ionizable lipid, phospholipid (e.g., DSPC), this compound, and PEG-lipid in absolute ethanol to create individual stock solutions (e.g., 10-50 mM).

    • Combine the individual lipid stock solutions in the desired molar ratio to create the final lipid mixture in ethanol. Ensure complete dissolution; gentle warming (e.g., to 37-60°C) may be necessary, especially for this compound.[5]

  • Preparation of Aqueous Phase:

    • Dissolve the nucleic acid cargo (mRNA or siRNA) in an acidic aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0). The concentration will depend on the desired final concentration and lipid-to-cargo ratio.

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., NanoAssemblr).

    • Load the lipid-ethanol mixture into one syringe and the nucleic acid-aqueous buffer mixture into another.

    • Set the desired total flow rate (TFR) and flow rate ratio (FRR). A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Organic).

    • Initiate the pumping to mix the two phases. The rapid mixing will induce nanoprecipitation and self-assembly of the LNPs.

  • Downstream Processing:

    • Collect the resulting LNP dispersion.

    • To remove the ethanol and raise the pH, dialyze the LNP solution against a neutral buffer (e.g., PBS, pH 7.4) for at least 6 hours, with buffer changes. Use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).[7]

    • Filter the final LNP formulation through a 0.22 µm sterile filter.

  • Characterization:

    • Measure the particle size (Z-average diameter) and PDI using Dynamic Light Scattering (DLS).

    • Determine the encapsulation efficiency using a fluorescence-based assay (e.g., RiboGreen assay).[]

    • Store the final formulation at 4°C.

Protocol 2: Characterization of Encapsulation Efficiency using RiboGreen Assay
  • Prepare Reagents:

    • Prepare a RiboGreen working solution by diluting the stock reagent in TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5).

    • Prepare a 1% Triton X-100 solution in TE buffer.

  • Sample Preparation:

    • In a 96-well plate, prepare two sets of samples for each LNP formulation.

    • Set 1 (Total RNA): Add a known volume of the LNP dispersion and lyse the nanoparticles by adding the 1% Triton X-100 solution to release all the encapsulated RNA.

    • Set 2 (Free RNA): Add the same volume of the LNP dispersion and an equivalent volume of TE buffer (without Triton X-100).

  • Measurement:

    • Add the RiboGreen working solution to all wells.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity using a plate reader (excitation ~480 nm, emission ~520 nm).

  • Calculation:

    • Calculate the encapsulation efficiency using the following formula: %EE = (Fluorescence_Total - Fluorescence_Free) / Fluorescence_Total * 100

Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_process Formulation & Processing cluster_analysis Characterization organic Organic Phase (Lipids in Ethanol) - Ionizable Lipid - Phospholipid - this compound - PEG-Lipid mixing Microfluidic Mixing (TFR, FRR) organic->mixing aqueous Aqueous Phase (Nucleic Acid in Buffer) - mRNA/siRNA - Citrate Buffer (pH 4.0) aqueous->mixing dialysis Dialysis (vs. PBS, pH 7.4) mixing->dialysis filtration Sterile Filtration (0.22 µm) dialysis->filtration dls Size & PDI (DLS) filtration->dls ee Encapsulation Efficiency (RiboGreen Assay) filtration->ee stability Stability Assessment (Storage) filtration->stability

Caption: Workflow for LNP formulation and characterization.

Troubleshooting_Logic cluster_size_pdi High Size / PDI cluster_ee Low Encapsulation cluster_stability Poor Stability start Initial Formulation Unacceptable CQAs check_mixing Optimize Mixing? (TFR/FRR) start->check_mixing Size/PDI Issue check_np_ratio Optimize N:P Ratio? start->check_np_ratio EE% Issue check_peg Increase PEG-Lipid? start->check_peg Stability Issue check_lipid_conc Adjust Lipid Ratios? (e.g., this compound) check_mixing->check_lipid_conc check_total_lipid Lower Total Lipid Conc.? check_lipid_conc->check_total_lipid end_node Optimized Formulation check_total_lipid->end_node check_ph Verify Aqueous pH (3-5)? check_np_ratio->check_ph check_ee_lipid_ratio Adjust Lipid Ratios? check_ph->check_ee_lipid_ratio check_ee_lipid_ratio->end_node check_storage Optimize Storage? (Temp/Buffer) check_peg->check_storage check_stability_lipid_ratio Re-evaluate Lipid Ratios? check_storage->check_stability_lipid_ratio check_stability_lipid_ratio->end_node

Caption: Troubleshooting logic for common LNP formulation issues.

References

Technical Support Center: Preventing Crystallization of Cholesteryl Isostearate in Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for formulating with cholesteryl isostearate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the crystallization of this compound in emulsion systems.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving crystallization issues with this compound in your emulsion formulations.

Problem: Crystals are observed in the emulsion during or after cooling.

Crystallization of this compound can manifest as a grainy texture, loss of gloss, or the appearance of visible crystalline structures under a microscope. This phenomenon is often attributed to the formulation exceeding the solubility limit of this compound in the oil phase at lower temperatures, or improper processing conditions.

Troubleshooting Workflow

G start Crystallization Observed check_concentration Is this compound concentration too high? start->check_concentration reduce_concentration Reduce Concentration of This compound check_concentration->reduce_concentration Yes check_oil_phase Is the oil phase composition optimal for solubility? check_concentration->check_oil_phase No solution Crystallization Prevented reduce_concentration->solution modify_oil_phase Modify Oil Phase: - Add a better solvent (co-solvent) - Increase solvent ratio check_oil_phase->modify_oil_phase No check_emulsifier Is the emulsifier system (type and concentration) adequate? check_oil_phase->check_emulsifier Yes modify_oil_phase->solution optimize_emulsifier Optimize Emulsifier System: - Adjust HLB - Increase concentration - Add a co-emulsifier check_emulsifier->optimize_emulsifier No check_process Are processing parameters (cooling rate, shear) controlled? check_emulsifier->check_process Yes optimize_emulsifier->solution optimize_process Optimize Processing: - Implement rapid cooling - Optimize homogenization (speed and duration) check_process->optimize_process No check_process->solution Yes optimize_process->solution

Caption: Troubleshooting decision tree for preventing this compound crystallization.

Frequently Asked Questions (FAQs)

Formulation Questions

Q1: At what concentration does this compound typically crystallize?

Q2: How does the choice of oil phase affect the crystallization of this compound?

The solubility of this compound varies significantly between different oils. Using oils in which it has higher solubility can help prevent crystallization. While specific solubility data is limited, esters like isopropyl myristate are generally good solvents for other cholesteryl esters and may improve the solubility of this compound. It is recommended to create phase diagrams for binary mixtures of this compound and your chosen oil phase components to understand their co-solubility.

Q3: What is the role of emulsifiers and co-emulsifiers in preventing crystallization?

Emulsifiers and co-emulsifiers play a critical role in the stability of the emulsion and can influence crystallization. An optimized emulsifier system with the correct Hydrophilic-Lipophilic Balance (HLB) is essential for creating a stable emulsion with small, uniform oil droplets, which can hinder crystal growth.[1] Co-emulsifiers, such as fatty alcohols (e.g., cetostearyl alcohol) or glyceryl monostearate, can be incorporated into the interfacial film, increasing its rigidity and stability, which may help prevent the expulsion and subsequent crystallization of this compound. However, excessively high concentrations of co-emulsifiers can sometimes lead to their own crystallization.

Q4: Can adjusting the HLB value of the emulsion help prevent crystallization?

Yes, a proper HLB value is crucial for emulsion stability. For oil-in-water (O/W) emulsions, a higher required HLB for the oil phase will necessitate a more hydrophilic emulsifier system. A stable emulsion with small droplet size, achieved with an optimal HLB, can physically hinder the aggregation of this compound molecules and subsequent crystal growth. It is important to calculate the required HLB for your specific oil phase and select an emulsifier or blend of emulsifiers to match it.

Processing Questions

Q5: How does the cooling rate during production affect crystallization?

The cooling rate is a critical processing parameter. A slow cooling rate allows more time for larger, more organized crystals to form, which can result in a grainy texture.[1] Rapid cooling, often referred to as "shock cooling," promotes the formation of smaller, less perceptible crystals, leading to a smoother product. This is because rapid cooling encourages the entire oil phase to solidify more uniformly.[1]

Q6: What is the impact of homogenization and shear on crystallization?

Homogenization is used to reduce the droplet size of the dispersed phase, which is generally beneficial for emulsion stability. High shear can promote the formation of smaller crystals and a stronger crystal network. However, the effect of shear can be complex; in some systems, excessive or prolonged shear can disrupt the emulsion structure, leading to instability and potentially promoting crystallization.[2] The optimal homogenization speed and duration should be determined experimentally for each formulation.

Analytical Questions

Q7: How can I observe and characterize this compound crystals in my emulsion?

Polarized light microscopy is a common and effective technique for observing crystalline structures within an emulsion. Crystalline materials are typically birefringent and will appear as bright objects against a dark background when viewed under crossed polarizers.[1] For more detailed characterization of crystal morphology, scanning electron microscopy (SEM) can be utilized.

Q8: What analytical methods can be used to study the thermal behavior of this compound in my formulation?

Differential Scanning Calorimetry (DSC) is a powerful tool for studying the thermal transitions of this compound in your formulation. DSC can be used to determine the onset of crystallization, melting point, and to study the effects of different formulation components and processing parameters on these thermal events.

Data Summary Tables

Table 1: Factors Influencing this compound Crystallization
FactorInfluence on CrystallizationRecommendations
Concentration Higher concentrations increase the likelihood of crystallization.Determine the saturation point in the oil phase at storage temperature and formulate below this level.
Oil Phase Composition Solubility of this compound varies among different oils.Select oils with good solvency for cholesteryl esters. Consider using co-solvents like other liquid esters.
Emulsifier System An unstable emulsion can promote crystallization. The type and concentration of the emulsifier can affect crystal formation.Optimize the emulsifier system (HLB, concentration) to ensure a stable emulsion with small droplet size.
Co-emulsifiers Can improve emulsion stability and hinder crystallization by reinforcing the interfacial film.Incorporate fatty alcohols or other suitable co-emulsifiers. Be mindful of their own potential to crystallize at high concentrations.
Cooling Rate Slow cooling promotes the growth of large crystals.Employ rapid cooling ("shock cooling") after emulsification to encourage the formation of small, uniform crystals.[1]
Shear/Homogenization Can influence droplet size and crystal nucleation.Optimize homogenization speed and duration to achieve a small, uniform droplet size without destabilizing the emulsion.
Table 2: Qualitative Solubility of Cholesteryl Esters in Common Cosmetic Oils
Oil Phase ComponentExpected Solubility of this compoundRationale/Comments
Caprylic/Capric Triglyceride ModerateA common, non-polar emollient. Solubility should be experimentally determined.
Isopropyl Myristate Good to HighEsters are generally good solvents for other esters due to similar polarity.
Mineral Oil Low to ModerateA non-polar hydrocarbon. May have lower solvency for the ester compared to cosmetic esters.
Silicone Oils (e.g., Dimethicone) LowThis compound is generally not highly soluble in silicones.

Note: This table provides expected qualitative solubility based on general chemical principles. Experimental determination of solubility is highly recommended.

Experimental Protocols

Protocol 1: Preparation of a Stable Oil-in-Water (O/W) Emulsion with this compound

This protocol provides a general methodology for preparing a stable O/W emulsion. The specific ingredients and their concentrations should be optimized for your application.

Materials:

  • Oil Phase:

    • This compound

    • Primary Oil (e.g., Caprylic/Capric Triglyceride, Isopropyl Myristate)

    • Co-emulsifier (e.g., Cetearyl Alcohol)

    • Oil-soluble antioxidants (e.g., Tocopherol)

  • Aqueous Phase:

    • Deionized Water

    • Primary Emulsifier (e.g., a blend to achieve the required HLB)

    • Humectant (e.g., Glycerin)

    • Preservative

    • Chelating Agent (e.g., Disodium EDTA)

Equipment:

  • Two temperature-controlled beakers

  • Overhead stirrer or magnetic stirrer

  • Homogenizer (e.g., rotor-stator)

  • Water bath or heating mantle

  • Ice bath

Procedure:

  • Oil Phase Preparation: a. In a beaker, combine the this compound, primary oil, co-emulsifier, and any other oil-soluble ingredients. b. Heat the oil phase to 70-75°C while stirring gently until all components are fully melted and the phase is uniform.

  • Aqueous Phase Preparation: a. In a separate beaker, combine the deionized water, primary emulsifier, humectant, preservative, and chelating agent. b. Heat the aqueous phase to 70-75°C while stirring until all solids are dissolved.

  • Emulsification: a. Slowly add the hot oil phase to the hot aqueous phase with continuous, moderate stirring. b. Once the addition is complete, increase the stirring speed and homogenize the mixture at high speed for 3-5 minutes to form a fine emulsion.

  • Cooling: a. Remove the emulsion from the heat and place it in an ice bath for rapid cooling. b. Continue to stir the emulsion gently during the cooling process to ensure uniformity and prevent the formation of large crystals.

  • Finalization: a. Once the emulsion has cooled to room temperature, check the pH and adjust if necessary. b. Perform quality control tests, including microscopy to check for crystals, viscosity measurement, and droplet size analysis.

Protocol 2: Microscopic Evaluation of Crystallization

Equipment:

  • Polarizing light microscope

  • Glass microscope slides and coverslips

Procedure:

  • Place a small drop of the emulsion on a clean microscope slide.

  • Carefully place a coverslip over the drop, avoiding air bubbles.

  • Observe the sample under the microscope using both bright-field and polarized light.

  • Under polarized light, any crystalline material will appear bright against the dark background.

  • Document the presence, morphology (e.g., needles, plates), and size of any observed crystals.

Diagrams

Mechanism of Emulsion Stabilization

G cluster_oil Oil Droplet (containing this compound) cluster_water Aqueous Phase oil Oil Phase stabilization Formation of a stable interfacial film oil->stabilization water Water water->stabilization emulsifier Hydrophilic Head Lipophilic Tail emulsifier:tail->oil Adsorbs at interface emulsifier:head->water Oriented towards water emulsifier->stabilization prevention Prevents Droplet Coalescence & Hinders Crystallization stabilization->prevention

Caption: Role of emulsifiers in stabilizing oil droplets and hindering crystallization.

References

Technical Support Center: Troubleshooting Phase Separation in Cholesteryl Isostearate Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges with phase separation in formulations containing cholesteryl isostearate.

Troubleshooting Guides and FAQs

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions in my formulation?

This compound is an ester of cholesterol and isostearic acid. In cosmetic and pharmaceutical formulations, it primarily functions as an emollient, skin conditioning agent, viscosity controlling agent, and co-emulsifier.[1][2] Its emollient properties impart a soft and smooth feel to the skin, while its ability to increase viscosity and act as a co-emulsifier contributes to the stability of emulsions.[1][3]

Q2: What is phase separation and why does it occur in my this compound mixture?

Phase separation is the visible separation of an emulsion back into its individual oil and water phases. Emulsions are thermodynamically unstable systems, and phase separation can occur due to several factors, including:

  • Incorrect Emulsifier Concentration: Too little emulsifier will not adequately cover the oil droplets, leading to coalescence.

  • Inappropriate HLB Value: The Hydrophilic-Lipophilic Balance (HLB) of the emulsifier system may not be optimal for the oil phase of your formulation.

  • Insufficient Homogenization: If the oil droplets are too large, they are more prone to creaming and coalescence.

  • Temperature Fluctuations: Both high temperatures and freeze-thaw cycles can disrupt the stability of the emulsion.[4][5]

  • Presence of Electrolytes: High concentrations of salts can interfere with the stability of the emulsion.[5]

Q3: Can this compound be used as the sole emulsifier?

While this compound has emulsifying properties, it is typically used as a co-emulsifier in conjunction with a primary emulsifier.[3] Combining it with other emulsifiers helps to create a more stable and robust emulsion system.

Troubleshooting Guide: Addressing Phase Separation

Problem: My oil-in-water (O/W) emulsion containing this compound is showing signs of creaming (an oily layer at the top).

Solution:

Creaming is often the initial sign of instability. Here are steps to address it:

  • Optimize Emulsifier Concentration: Ensure the primary emulsifier concentration is adequate. For many common O/W emulsifiers, a concentration of 2-5% is a good starting point.

  • Incorporate a Co-emulsifier: this compound acts as a co-emulsifier, but you may need to adjust its concentration or add another co-emulsifier like cetearyl alcohol or glyceryl stearate (B1226849) to provide better structural support.[6]

  • Increase Viscosity of the Aqueous Phase: Adding a water-soluble polymer like xanthan gum or carbomer can thicken the continuous phase, which slows down the movement and coalescence of oil droplets.[6]

  • Reduce Droplet Size: Increase the energy during homogenization by using a high-shear mixer or increasing the mixing time and speed. Smaller droplets are less susceptible to creaming.[6]

  • Control Processing Temperature: Maintain a consistent temperature (typically 70-75°C) for both the oil and water phases before and during emulsification to ensure proper dispersion.[6]

Problem: My emulsion is completely separating into oil and water layers (breaking).

Solution:

Emulsion breaking is a more advanced stage of instability. Consider the following:

  • Evaluate the HLB of Your Emulsifier System: The required HLB for your specific oil phase may not be met by your current emulsifier combination. You may need to blend high and low HLB emulsifiers to achieve the target HLB. When the HLB value of the emulsifier system is close to that of the oil phase, the emulsion tends to be more stable.[1][7]

  • Check for Incompatible Ingredients: High concentrations of electrolytes or certain active ingredients can destabilize the emulsion.

  • Review the Order of Addition: The method of preparation can impact stability. Typically, for an O/W emulsion, the oil phase is slowly added to the water phase with continuous mixing.

  • Accelerated Stability Testing: Conduct accelerated stability tests, such as centrifugation and freeze-thaw cycles, to quickly identify potential long-term instability.[5]

Data Presentation

The following tables provide illustrative data for key parameters in a stable O/W cream containing this compound. Note: These are example values and optimal ranges will vary depending on the specific formulation.

Table 1: Example Formulation Parameters for a Stable O/W Cream

ParameterRecommended Range
This compound Conc.1 - 5% w/w
Primary Emulsifier Conc.2 - 5% w/w
Co-emulsifier (e.g., Cetearyl Alcohol) Conc.1 - 3% w/w
Oil Phase Concentration15 - 25% w/w
pH5.5 - 6.5

Table 2: Physical Properties of a Stable vs. Unstable O/W Cream

PropertyStable CreamUnstable Cream
Visual Appearance Homogeneous, no visible separationCreaming, coalescence, or breaking
Viscosity (at 25°C) 10,000 - 30,000 cP< 5,000 cP and decreasing over time
Mean Droplet Size 1 - 5 µm> 10 µm and increasing over time
Centrifugation Test (3000 rpm, 30 min) No separationVisible oil layer
Freeze-Thaw Cycling (3 cycles) No change in appearance or viscosityPhase separation, significant viscosity change

Experimental Protocols

1. Protocol for Accelerated Stability Testing: Centrifugation

  • Purpose: To quickly assess the stability of an emulsion against creaming.

  • Methodology:

    • Place 10-15 mL of the emulsion into a graduated centrifuge tube.

    • Centrifuge the sample at 3000 rpm for 30 minutes at a controlled temperature (e.g., 25°C).[5]

    • After centrifugation, visually inspect the tube for any signs of phase separation, such as a distinct layer of oil at the top.

    • Measure the height of any separated layer and the total height of the emulsion.

  • Data Analysis: A stable emulsion will show no visible separation. The creaming index can be calculated as: Creaming Index (%) = (Height of Cream Layer / Total Height of Emulsion) x 100

2. Protocol for Droplet Size Analysis using Laser Diffraction

  • Purpose: To determine the mean droplet size and size distribution of the emulsion, which are critical indicators of stability.

  • Instrumentation: A laser diffraction particle size analyzer (e.g., Malvern Mastersizer).[8]

  • Methodology:

    • Sample Preparation: Disperse a small amount of the emulsion in a suitable solvent (usually deionized water for O/W emulsions) in the instrument's dispersion unit until an appropriate obscuration level is reached.

    • Measurement: Perform the measurement according to the instrument's standard operating procedure.

    • Data Analysis: Analyze the particle size distribution data to determine the mean droplet size (e.g., D(v,0.5)) and the span of the distribution. An increase in the mean droplet size over time indicates coalescence and instability.[8]

3. Protocol for Rheological Analysis

  • Purpose: To characterize the viscosity and viscoelastic properties of the emulsion, which are related to its physical stability and sensory characteristics.[4][9]

  • Instrumentation: A rotational rheometer with a cone-plate or parallel-plate geometry.[9]

  • Methodology:

    • Sample Loading: Carefully load the sample onto the rheometer plate, ensuring no air bubbles are trapped.

    • Flow Sweep: Perform a steady-state flow sweep by varying the shear rate over a defined range (e.g., 0.1 to 100 s⁻¹) to determine the viscosity profile.

    • Oscillatory Test: Conduct an amplitude sweep at a constant frequency to determine the linear viscoelastic region (LVER). Then, perform a frequency sweep within the LVER to measure the storage modulus (G') and loss modulus (G'').

  • Data Analysis: A stable cream will typically exhibit shear-thinning behavior and a gel-like structure (G' > G''). A significant decrease in viscosity or a change in the viscoelastic properties over time can indicate structural breakdown and instability.[10]

Mandatory Visualization

Troubleshooting_Workflow start_node Phase Separation Observed decision_node decision_node start_node->decision_node Initial Assessment process_node_1 1. Optimize Emulsifier/Co-emulsifier Conc. 2. Increase Aqueous Phase Viscosity 3. Reduce Droplet Size (Homogenization) decision_node->process_node_1 Creaming process_node_2 1. Evaluate HLB of Emulsifier System 2. Check for Ingredient Incompatibility 3. Review Manufacturing Process decision_node->process_node_2 Breaking process_node process_node end_node Stable Emulsion decision_node_2 Phase Separation Resolved? process_node_1->decision_node_2 Re-evaluate process_node_2->decision_node_2 Re-formulate decision_node_2->start_node No decision_node_2->end_node Yes

Caption: A logical workflow for troubleshooting phase separation in emulsions.

Emulsion_Stability_Factors cluster_formulation Formulation Factors cluster_process Process Parameters center_node Emulsion Stability factor_node factor_node F1 Emulsifier Type & Conc. F1->center_node F2 Co-emulsifier (e.g., this compound) F2->center_node F3 Oil Phase Concentration F3->center_node F4 Aqueous Phase Viscosity F4->center_node F5 pH and Electrolytes F5->center_node P1 Homogenization (Shear) P1->center_node P2 Temperature Control P2->center_node P3 Order of Addition P3->center_node

Caption: Key factors influencing the stability of this compound emulsions.

References

Technical Support Center: Strategies to Improve the Solubility of Cholesteryl Isostearate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cholesteryl isostearate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this lipophilic compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is an ester of cholesterol and isostearic acid. It is a highly lipophilic and water-insoluble compound used in various formulations, particularly in the cosmetics industry as an emollient, skin-conditioning agent, and viscosity controller.[1][2][3][4] Its poor solubility in aqueous and many polar solvent systems presents a significant challenge for formulation development, potentially leading to issues like precipitation, instability, and reduced efficacy.

Q2: What are the general strategies to improve the solubility of poorly soluble compounds like this compound?

Several techniques can be employed to enhance the solubility of lipophilic compounds. These include:

  • Co-solvency: Using a mixture of solvents to achieve a desired polarity can improve solubility.

  • Use of Surfactants: Surfactants can form micelles that encapsulate lipophilic molecules, increasing their apparent solubility in a solution.

  • Nanoemulsions: Forming a stable oil-in-water nanoemulsion can effectively disperse this compound in an aqueous phase.

  • Solid Dispersions: Dispersing this compound in a solid carrier can enhance its dissolution rate.

  • Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with lipophilic molecules, increasing their aqueous solubility.

Q3: In what types of solvents is this compound likely to be more soluble?

Solvent/Excipient CategoryExamplesRationale for Potential Solubility
Cosmetic Esters Isopropyl myristate, Caprylic/Capric TriglycerideSimilar ester functional groups and lipophilic character.
Hydrocarbons Squalane, Mineral OilNon-polar nature aligns with the large hydrocarbon structure of this compound.
Non-polar Organic Solvents Chloroform, TolueneGenerally effective at dissolving large lipophilic molecules.
Other Cholesteryl Esters Cholesteryl nonanoate, Cholesteryl chlorideStructural similarity often leads to good miscibility, especially when forming liquid crystals.[5][6]

Troubleshooting Guides

Issue 1: this compound is precipitating out of my formulation.

Q: I've dissolved this compound in an oil phase with heating, but it precipitates upon cooling or over time. How can I prevent this?

A: This is a common issue with high-melting-point lipids. Here are several troubleshooting steps:

  • Optimize the Cooling Rate: Rapid cooling ("shock cooling") after heating can promote the formation of smaller, less noticeable crystals and a smoother texture. Slow cooling allows for the growth of larger crystals.

  • Adjust the Oil Phase Composition: The solubility of this compound in your chosen oil may be limited. Try adding a co-solvent to the oil phase to increase its overall solvating power for the this compound.

  • Incorporate a Polymer or Stabilizer: Adding a suitable polymer to the oil phase can inhibit crystallization by increasing viscosity and sterically hindering the alignment of molecules.

  • Evaluate Emulsifier System: If you are working with an emulsion, an inappropriate Hydrophilic-Lipophilic Balance (HLB) can lead to instability of the oil droplets, which may trigger crystallization. Ensure your emulsifier system is optimized for your oil phase.

Issue 2: My emulsion containing this compound is unstable and separating.

Q: I'm trying to create an oil-in-water emulsion with this compound in the oil phase, but the emulsion is breaking. What can I do?

A: Emulsion instability can stem from several factors. Consider the following:

  • Homogenization Parameters: Insufficient homogenization can result in large oil droplets that are prone to coalescence. Optimize the homogenization speed and time to achieve a small and uniform droplet size.[7][8][9]

  • Emulsifier Concentration and Type: Ensure you are using an adequate concentration of a suitable emulsifier or a combination of emulsifiers. The choice of emulsifier should be appropriate for the oils in your formulation.

  • Phase Temperatures: Before emulsification, ensure that both the oil and water phases are at the same temperature, typically around 70-80°C, especially when working with solid lipids like this compound.[6]

  • Ingredient Addition Order: The order in which you add ingredients can impact emulsion formation and stability. It is often recommended to add the dispersed phase to the continuous phase with constant stirring.

Experimental Protocols

Protocol 1: Preparation of a Cholesteric Liquid Crystal Emulsion

This protocol is based on formulations described in patent literature for cosmetic applications and involves creating a multi-component system.[5][6]

Materials:

ComponentRoleExample Weight Ratio (%)
This compoundLiquid Crystal Component45
Cholesteryl NonanoateLiquid Crystal Component30
Cholesteryl ChlorideLiquid Crystal Component25
Oil Phase (e.g., Caprylic/Capric Triglyceride)SolventVaries
Aqueous PhaseContinuous PhaseVaries
EmulsifierStabilizerVaries

Methodology:

  • Preparation of the Liquid Crystal Phase:

    • In a suitable vessel, combine this compound, cholesteryl nonanoate, and cholesteryl chloride according to the desired weight ratio.

    • Heat the mixture to 70-80°C while stirring until all components are completely melted and the solution is transparent.[6]

    • Allow the mixture to cool to room temperature. A liquid crystalline phase should form.

  • Preparation of the Emulsion:

    • Prepare the oil phase by dissolving the pre-formed liquid crystal mixture in the chosen oil (e.g., caprylic/capric triglyceride) at 70-75°C.

    • In a separate vessel, prepare the aqueous phase containing the emulsifier and heat it to the same temperature (70-75°C).

    • Slowly add the oil phase to the aqueous phase with continuous high-shear homogenization.

    • Continue homogenization for a specified period (e.g., 5-10 minutes) to ensure a uniform and small droplet size.

    • Cool the emulsion to room temperature with gentle stirring.

References

Technical Support Center: Understanding the Degradation Pathways of Cholesteryl Isostearate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting experiments related to the degradation of cholesteryl isostearate. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary degradation pathways for this compound?

A1: this compound, an ester of cholesterol and isostearic acid, primarily degrades through two main pathways:

  • Enzymatic Hydrolysis: This is the most common biological degradation pathway. This compound is hydrolyzed by enzymes known as cholesterol esterases back into its constituent molecules: free cholesterol and isostearic acid.[1][2] This process is a fundamental part of cellular lipid metabolism, allowing for the release of free cholesterol for use in cell membranes or other metabolic processes.[1][3]

  • Oxidative Degradation: While the isostearate fatty acid chain is saturated and branched, making it less susceptible to oxidation than unsaturated fatty acids, oxidative degradation can still occur under certain conditions, particularly at the cholesterol moiety.[4][5] This can be initiated by factors such as heat, light, or the presence of reactive oxygen species.[6]

Q2: My in vitro experiment shows slow or no degradation of this compound. What are the potential reasons?

A2: Several factors could contribute to the slow degradation of this compound in your in vitro assay. Consider the following troubleshooting steps:

  • Enzyme Activity:

    • Incorrect Enzyme: Ensure you are using an appropriate cholesterol esterase. There are different types, such as pancreatic cholesterol esterase or intracellular acid and neutral cholesterol ester hydrolases.[1][2] Their activity can vary depending on the substrate.

    • Enzyme Concentration: The concentration of the enzyme may be too low. Try increasing the enzyme concentration in your reaction mixture.

    • Enzyme Denaturation: Check the storage and handling of your enzyme. Improper temperature or repeated freeze-thaw cycles can lead to denaturation and loss of activity.

  • Reaction Conditions:

    • pH and Temperature: Cholesterol esterases have optimal pH and temperature ranges for activity. Verify that your buffer system and incubation temperature are appropriate for the specific enzyme you are using. For example, lysosomal acid hydrolases function optimally at an acidic pH.[7]

    • Presence of Inhibitors: Your sample matrix may contain inhibitors of cholesterol esterase.

  • Substrate Presentation:

    • Solubility: this compound is highly hydrophobic. Ensure it is properly emulsified or solubilized in the reaction mixture to be accessible to the enzyme. The use of detergents or co-solvents might be necessary.

  • Absence of Cholesterol Acceptors: In cellular systems, the hydrolysis of cholesteryl esters is often coupled with the removal of the liberated free cholesterol by acceptors like high-density lipoprotein (HDL).[8] In an in vitro setting, the accumulation of free cholesterol can inhibit further hydrolysis. Consider adding a cholesterol acceptor to your system.

Q3: How can I analyze the degradation products of this compound?

A3: A multi-step approach is typically required to analyze the degradation products:

  • Extraction: The lipids (unreacted this compound, cholesterol, and isostearic acid) need to be extracted from your sample matrix using a suitable organic solvent system, such as a chloroform (B151607):methanol mixture.

  • Separation: The extracted lipids can then be separated using chromatographic techniques.

    • Thin-Layer Chromatography (TLC): A simple and effective method for qualitatively separating the different lipid classes.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative separation of cholesteryl esters, free cholesterol, and fatty acids.[9]

  • Quantification:

    • Gas Chromatography (GC): After derivatization, GC can be used to quantify the free cholesterol and isostearic acid.[10]

    • Mass Spectrometry (MS): Coupling HPLC or GC with a mass spectrometer (LC-MS or GC-MS) allows for highly sensitive and specific identification and quantification of the degradation products.[10][11]

    • Enzymatic Assays: Commercially available enzymatic kits can be used to quantify the amount of free cholesterol produced.[12]

Q4: I am observing unexpected peaks in my chromatogram after a forced degradation study. What could they be?

A4: Unexpected peaks likely represent oxidation products. While isostearic acid is relatively stable, the cholesterol molecule can be oxidized, especially under stress conditions like high temperature, UV light, or in the presence of oxidizing agents.[6][13] Common cholesterol oxidation products (COPs) include 7-ketocholesterol, 7α-hydroxycholesterol, 7β-hydroxycholesterol, and various cholesterol epoxides.[6][13] To confirm the identity of these peaks, mass spectrometry is the recommended analytical technique.

Experimental Protocols

Protocol 1: In Vitro Enzymatic Hydrolysis of this compound

This protocol provides a general framework for assessing the enzymatic hydrolysis of this compound.

  • Substrate Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform or ethanol).

    • Prepare the final substrate emulsion by adding the stock solution to a buffer (e.g., phosphate-buffered saline, pH 7.4) containing a detergent (e.g., Triton X-100) and sonicating until a uniform emulsion is formed.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the substrate emulsion with a solution of cholesterol esterase (e.g., from porcine pancreas) in the reaction buffer.

    • Include control reactions: a negative control without the enzyme and a positive control with a known substrate for the enzyme (e.g., cholesteryl oleate).

    • Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 1-24 hours).

  • Lipid Extraction:

    • Stop the reaction by adding a 2:1 (v/v) mixture of chloroform:methanol.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • Analysis:

    • Analyze the extracted lipids using TLC, HPLC, or GC-MS as described in Q3 to identify and quantify the remaining this compound and the liberated free cholesterol and isostearic acid.

Protocol 2: Analysis of this compound Degradation Products by HPLC

This protocol outlines a method for the separation and quantification of this compound and its primary degradation product, cholesterol.

  • Sample Preparation:

    • Extract the lipids from your experimental sample as described in Protocol 1.

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the dried lipid extract in the HPLC mobile phase.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: An isocratic or gradient elution with a mixture of solvents like acetonitrile, isopropanol, and water. The exact composition will need to be optimized for your specific column and analytes.

    • Detector: A UV detector (at low wavelength, e.g., 205-210 nm) or an evaporative light scattering detector (ELSD) can be used.

    • Internal Standard: Include an internal standard (e.g., cholesteryl heptadecanoate) for accurate quantification.[9]

  • Quantification:

    • Prepare calibration curves for this compound and cholesterol using standards of known concentrations.

    • Calculate the concentration of each analyte in your samples based on the peak areas relative to the calibration curves and the internal standard.

Quantitative Data Summary

Table 1: Factors Influencing Enzymatic Hydrolysis of Cholesteryl Esters

ParameterConditionEffect on Hydrolysis RateReference
Enzyme Neutral Cholesterol Ester Hydrolase (nCEH)Active at neutral pH in the cytoplasm.[1]
Acid Cholesterol Ester Hydrolase (aCEH)Active at acidic pH in lysosomes.[1]
pH Optimal for specific enzymeMaximizes hydrolysis rate.[7]
Temperature Optimal for specific enzyme (e.g., 37°C)Maximizes hydrolysis rate.[12]
Cholesterol Acceptor Presence of HDLPromotes net hydrolysis and cholesterol efflux.[8]
Inhibitors ChloroquineInhibits lysosomal hydrolysis.[7][14]

Table 2: Common Analytical Techniques for Degradation Products

TechniqueAnalyte(s)Key FeaturesReference
TLC Cholesteryl Esters, Cholesterol, Fatty AcidsQualitative separation, simple, cost-effective.[15]
HPLC Cholesteryl Esters, CholesterolQuantitative separation, high resolution.[9]
GC Cholesterol, Fatty Acids (after derivatization)High sensitivity and resolution for volatile compounds.[10]
MS All degradation and oxidation productsHigh sensitivity and specificity for identification and quantification.[10][11]
Enzymatic Assays Free CholesterolSpecific quantification of cholesterol.[12]

Visualizations

DegradationPathways CholesterylIsostearate This compound EnzymaticHydrolysis Enzymatic Hydrolysis (Cholesterol Esterase) CholesterylIsostearate->EnzymaticHydrolysis OxidativeDegradation Oxidative Degradation (e.g., Heat, ROS) CholesterylIsostearate->OxidativeDegradation Cholesterol Cholesterol EnzymaticHydrolysis->Cholesterol IsostearicAcid Isostearic Acid EnzymaticHydrolysis->IsostearicAcid OxidizedProducts Oxidized Cholesteryl Isostearate & COPs OxidativeDegradation->OxidizedProducts

Caption: Primary degradation pathways of this compound.

ExperimentalWorkflow cluster_experiment In Vitro Degradation Experiment cluster_analysis Analysis of Products Start This compound Sample Incubation Incubate with Degrading Agent (e.g., Enzyme, Oxidant) Start->Incubation Extraction Lipid Extraction (e.g., Chloroform:Methanol) Incubation->Extraction Separation Separation (TLC, HPLC, or GC) Extraction->Separation Detection Detection & Quantification (UV, ELSD, MS) Separation->Detection Data Data Analysis Detection->Data

Caption: General experimental workflow for studying degradation.

TroubleshootingLogic Start Slow or No Degradation Observed CheckEnzyme Check Enzyme Activity (Type, Concentration, Viability) Start->CheckEnzyme CheckConditions Check Reaction Conditions (pH, Temperature, Inhibitors) CheckEnzyme->CheckConditions [Enzyme OK] OptimizeEnzyme Optimize Enzyme Parameters CheckEnzyme->OptimizeEnzyme [Issue Found] CheckSubstrate Check Substrate Presentation (Solubility, Emulsification) CheckConditions->CheckSubstrate [Conditions OK] OptimizeConditions Optimize Reaction Buffer & Conditions CheckConditions->OptimizeConditions [Issue Found] ImproveSolubility Improve Substrate Solubilization CheckSubstrate->ImproveSolubility [Issue Found]

Caption: Troubleshooting logic for slow degradation experiments.

References

analytical methods for determining the purity of cholesteryl isostearate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical determination of cholesteryl isostearate purity. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, detailed protocols, and robust troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important? this compound is an ester formed from cholesterol and isostearic acid, a branched-chain fatty acid.[1] In pharmaceutical and cosmetic applications, its purity is critical as impurities can affect product stability, efficacy, and safety.[2][3] Potential impurities may include unreacted starting materials like free cholesterol and isostearic acid, byproducts from synthesis, or degradation products like oxidized sterols.[3][4]

Q2: Which analytical techniques are most suitable for determining the purity of this compound? The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6] The choice of method depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, or sample throughput.[5][7][8]

Q3: What are the primary challenges in analyzing cholesteryl esters? Challenges in analyzing cholesteryl esters like isostearate include their high hydrophobicity, poor ionization in mass spectrometry, and potential for co-elution with other lipids.[7] For GC analysis, their low volatility necessitates high temperatures, which can risk thermal decomposition.[9] Proper sample preparation, including extraction and sometimes derivatization, is a critical step to ensure accurate results.[5][9][10]

Q4: Do I need to saponify my sample before analysis? Saponification (hydrolysis of the ester bond) is required if you intend to analyze the total cholesterol content or the fatty acid profile separately.[5][9] However, for direct purity assessment of the intact this compound molecule, saponification is not performed. Direct analysis of the intact ester is common with HPLC and LC-MS methods.[2][11]

Analytical Method Selection Guide

Choosing the right analytical technique is crucial for achieving reliable purity data. The following decision tree and summary table will guide your selection process.

MethodSelection cluster_legend Legend start Start: Define Analytical Goal quant Primary Goal: Quantitative Purity Assay start->quant Quantitation ident Primary Goal: Identify Unknown Impurities start->ident Identification hplc HPLC with UV or ELSD quant->hplc High throughput needed gc GC-FID quant->gc Volatile impurities expected ms LC-MS or GC-MS ident->ms Structural information required l1 Decision Point l2 Recommended Technique l3 Advanced Technique

Caption: Decision tree for selecting an analytical method.

Table 1: Comparison of Key Analytical Methods

Technique Principle Advantages Disadvantages Primary Use Case
HPLC-UV/ELSD Separation based on polarity using a liquid mobile phase.[2]Robust, high-throughput, good for non-volatile compounds.[9]UV detection requires a chromophore; ELSD is not linear for quantitation.[9]Routine purity checks and quantitative analysis.
GC-FID Separation based on volatility and polarity in a gaseous mobile phase.[5]High resolution, excellent for volatile/semi-volatile compounds, FID is robust for quantitation.[12][13]Requires high temperatures, potential for thermal degradation, derivatization may be needed.[9]Analysis of free cholesterol, free fatty acids, and intact esters.
LC-MS HPLC separation coupled with mass spectrometric detection.[7]High sensitivity and selectivity, provides molecular weight for impurity identification.[7][14]Poor ionization of cholesteryl esters, complex matrix effects.[7][8][14]Identifying and quantifying known and unknown impurities at low levels.
TLC Separation on a solid stationary phase with a liquid mobile phase.[15]Simple, low cost, good for rapid screening and sample cleanup.[15][16]Low resolution, difficult to automate, primarily qualitative.[15]Preliminary purity assessment and method development.

Experimental Workflows, Protocols, and Troubleshooting

This section provides detailed guides for the most common analytical techniques.

GeneralWorkflow cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing prep_start Weigh Sample dissolve Dissolve in Appropriate Solvent prep_start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into Chromatograph filter->inject separate Chromatographic Separation inject->separate detect Detect Analytes separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate report Generate Report calculate->report

Caption: General experimental workflow for purity analysis.

Guide 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for quantifying this compound and its non-volatile impurities. A reversed-phase C18 column is typically effective.[7][9][11]

Detailed Protocol: Reversed-Phase HPLC

  • Standard Preparation : Accurately weigh and dissolve this compound reference standard in chloroform (B151607) or a similar solvent to create a stock solution (e.g., 1 mg/mL).[17] Prepare a series of working standards by serial dilution.

  • Sample Preparation : Prepare the sample to be tested at the same concentration as the primary standard.

  • Chromatographic Conditions :

    • Inject 10-20 µL of the prepared sample into the HPLC system.[9]

    • Use the parameters outlined in Table 2 as a starting point.

  • Data Analysis : Identify the this compound peak by comparing the retention time with the reference standard. Calculate purity using the area normalization method.

Table 2: Typical HPLC Method Parameters

Parameter Condition Source(s)
Column C18 (e.g., Gemini 5 µm, 50 x 4.6 mm)[7][9]
Mobile Phase Isocratic: Acetonitrile:Isopropanol (e.g., 80:20 v/v)[9]
Flow Rate 0.5 - 1.5 mL/min[7][9]
Column Temp. 30 - 40 °CN/A
Detector UV at 205 nm or ELSD[9]
Injection Vol. 10 - 20 µL[9]

HPLC Troubleshooting Guide

Q: My peak is broad or splitting. What should I do?

  • Probable Cause : Column overload, mismatched injection solvent, or column degradation.

  • Solution :

    • Reduce Concentration : Dilute your sample and standard by a factor of 10 and re-inject.

    • Solvent Match : Ensure your sample is dissolved in a solvent weaker than or equal in strength to the mobile phase.

    • Check Column Health : Perform a column performance test with a standard compound. If it fails, the column may need to be replaced.

Q: I am seeing unexpected peaks in my chromatogram. How can I identify them?

  • Probable Cause : Contamination from solvent, sample degradation, or inherent impurities.

  • Solution :

    • Run a Blank : Inject your sample solvent to check for contamination.

    • Use a Fresh Sample : Prepare a new sample from the solid material to check for degradation in solution.

    • Use LC-MS : If the peaks persist and require identification, LC-MS analysis is the recommended next step to obtain molecular weight information.[7][14]

Guide 2: Gas Chromatography (GC)

GC is highly effective for separating cholesteryl esters based on their carbon number and degree of unsaturation.[12] It is also excellent for detecting volatile impurities like residual solvents.

Detailed Protocol: High-Temperature GC

  • Standard/Sample Preparation : Prepare standards and samples in a volatile solvent like hexane (B92381) or chloroform at a concentration of ~1 mg/mL.

  • Chromatographic Conditions :

    • Inject 1 µL of the sample into the GC system.

    • Use a high-temperature, non-polar capillary column.

    • Refer to Table 3 for starting parameters. A temperature program is essential.

  • Data Analysis : Calculate purity using area normalization. The Flame Ionization Detector (FID) provides a response proportional to the carbon content, making it suitable for this purpose.

Table 3: Typical GC Method Parameters

Parameter Condition Source(s)
Column Non-polar fused silica (B1680970) (e.g., OV-1 coated, 25 m)[12]
Carrier Gas Helium or Hydrogen[5]
Inlet Temp. 280 - 300 °C[5]
Oven Program Start at 250 °C, ramp to 350 °C at 5 °C/min, hold for 10 min(Typical)
Detector Flame Ionization Detector (FID)[5]
Detector Temp. 350 °C(Typical)

GC Troubleshooting Guide

GCTroubleshooting problem Problem: No peaks or very small peaks check_syringe Is the syringe clogged or injection volume correct? problem->check_syringe check_inlet Is the inlet liner dirty or septum leaking? check_syringe->check_inlet No solution_syringe Clean or replace syringe. Verify autosampler settings. check_syringe->solution_syringe Yes check_column Is the column installed correctly and not broken? check_inlet->check_column No solution_inlet Perform inlet maintenance: replace liner and septum. check_inlet->solution_inlet Yes solution_column Re-install column. Check for carrier gas flow. check_column->solution_column Yes

Caption: Troubleshooting workflow for low/no signal in GC.

Q: My retention times are shifting between runs. What is the cause?

  • Probable Cause : Fluctuations in carrier gas flow rate, oven temperature instability, or column aging.

  • Solution :

    • Check Gas Flow : Verify that the carrier gas pressure and flow are stable and at the setpoint. Check for leaks.

    • Oven Temperature : Ensure the GC oven is properly calibrated and the temperature program is consistent.

    • Column Conditioning : If the column is old, it may need to be conditioned at high temperature or replaced.

Guide 3: Advanced Methods (LC-MS)

For comprehensive impurity profiling, LC-MS is the gold standard, providing both separation and structural information.[6][7][14]

Methodology Insights: LC-MS for Impurity Identification

  • Ionization : Cholesteryl esters have poor ionization efficiency.[7] Atmospheric Pressure Chemical Ionization (APCI) can be more effective than Electrospray Ionization (ESI).[8] The formation of adducts (e.g., with lithium or sodium) can enhance signal intensity and produce characteristic fragmentation patterns.[14][18]

  • Fragmentation : In MS/MS analysis, a characteristic neutral loss of the cholesterol backbone (m/z 368.5) is a key indicator for any cholesteryl ester, which is invaluable for specifically detecting these compounds in a complex mixture.[14] The parent ion will correspond to the molecular weight of the specific ester.

  • Quantitation : For accurate quantitation, the use of an internal standard, ideally an isotopically labeled version of the analyte or a closely related cholesteryl ester (like cholesteryl heptadecanoate), is highly recommended to correct for matrix effects and ionization variability.[8][11]

Troubleshooting Q: I can't detect my this compound peak with LC-MS using ESI.

  • Probable Cause : Poor ionization of the neutral lipid.[7]

  • Solution :

    • Switch Ionization Source : If available, switch to an APCI source, which is generally better for nonpolar molecules.

    • Modify Mobile Phase : Add a source of adduct-forming ions to the mobile phase, such as 10 mM ammonium (B1175870) formate (B1220265) or a small amount of lithium hydroxide, to promote the formation of [M+NH4]+ or [M+Li]+ ions, which ionize more readily.[7][14]

    • Increase Concentration : As a last resort, increase the sample concentration, but be mindful of potential ion suppression effects.

References

Technical Support Center: Enhancing Drug Encapsulation in Cholesteryl Isostearate Carriers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you enhance the encapsulation efficiency of drugs in cholesteryl isostearate carriers.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, offering potential causes and solutions in a direct question-and-answer format.

IssuePotential Cause(s)Recommended Solution(s)
Issue 1: Low Encapsulation Efficiency (EE) High Drug-to-Lipid Ratio: An excessive amount of drug relative to the this compound can oversaturate the lipid matrix, leading to drug expulsion.[1][2]Systematically decrease the initial drug concentration to find the optimal drug-to-lipid ratio. Ratios between 1:5 and 1:10 are a common starting point for optimization.
Poor Drug Solubility in Lipid: The physicochemical properties of the drug, particularly its lipophilicity, may not be compatible with the this compound matrix.[3]- If the drug is too hydrophilic, consider derivatization to increase its lipophilicity. - For lipophilic drugs, ensure the chosen organic solvent in the preparation method is appropriate to fully dissolve both the drug and the lipid.
Drug-Lipid Ionic Interactions: Unfavorable ionic interactions between the drug and the lipid can prevent successful encapsulation and lead to failed nanoparticle formation.[3][4]If there are opposing charges, consider adjusting the pH of the aqueous phase to neutralize one of the components. Alternatively, adding counter-ionic surfactants can facilitate encapsulation.[3][4]
Suboptimal Process Parameters: The method of preparation (e.g., homogenization speed/time, sonication energy, evaporation rate) has not been optimized.[5][6]- Homogenization/Sonication: Increase the energy input (higher speed, longer time) to reduce particle size and potentially improve drug entrapment. Be mindful of heat generation, which can be managed with an ice bath.[5] - Solvent Evaporation: A slower, controlled evaporation rate can allow for more orderly particle formation and better drug retention.[7][8]
Issue 2: Particle Aggregation & Instability Insufficient Surfactant Concentration: The amount of surfactant may be inadequate to stabilize the newly formed nanoparticles, leading to aggregation.Increase the surfactant concentration. The addition of surfactants like PEGylated lipids can provide steric hindrance, improving stability.[9][10]
High Cholesterol Content: While cholesterol can stabilize membranes, excessive amounts can sometimes lead to rigidity that hinders proper particle formation or causes drug expulsion.[11][12]Optimize the cholesterol-to-lipid ratio. A 1:1 molar ratio of cholesterol to phospholipid has been reported to sometimes cause defects in the bilayer.[11] Reducing the cholesterol content may improve flexibility and encapsulation for certain drugs.
Unfavorable Zeta Potential: A near-neutral surface charge can lead to particle aggregation due to a lack of electrostatic repulsion.Modify the formulation to include charged lipids or surfactants to increase the magnitude of the zeta potential (either positive or negative), thereby enhancing stability.
Issue 3: High Polydispersity Index (PDI) Inconsistent Energy Input: Fluctuations in homogenization speed or sonication power can lead to a wide range of particle sizes.Ensure consistent and uniform application of energy during the particle formation process. Utilize calibrated and well-maintained equipment.
Inefficient Downsizing Method: The chosen method for reducing particle size (e.g., sonication, extrusion) may not be effective for the specific formulation.For more uniform particle sizes, consider post-preparation extrusion through polycarbonate membranes of defined pore sizes.[13]

Frequently Asked Questions (FAQs)

Formulation & Composition

Q1: What is the optimal drug-to-lipid ratio for high encapsulation efficiency?

A1: The optimal drug-to-lipid ratio is highly dependent on the specific drug and lipids used.[14] However, a general principle is that increasing the lipid content relative to the drug often results in higher encapsulation efficiency because more space is available within the lipid matrix.[15][14] It is crucial to experimentally determine the saturation capacity of your specific this compound system.

Q2: How does the choice of surfactant affect encapsulation efficiency?

A2: Surfactants play a critical role in nanoparticle formation and stability. For lipophilic drugs, surfactants with a low Hydrophilic-Lipophilic Balance (HLB) value are often preferred as they can enhance drug solubility in the lipid bilayer.[16] The surfactant's structure, such as a longer carbon chain, can also increase the entrapment of lipophilic drugs.[16] Common non-ionic surfactants used in these formulations include Polysorbates (Tweens) and Sorbitan esters (Spans).[17][18]

Q3: What is the role of cholesterol in the formulation, and can it negatively impact encapsulation?

A3: Cholesterol is primarily added to lipid-based carriers to enhance the stability and integrity of the lipid bilayer, modulating its fluidity.[19][20] However, for some hydrophobic drugs, particularly those with a planar structure, cholesterol can compete for space within the bilayer, leading to a decrease in encapsulation efficiency.[12] This is due to cholesterol causing a condensation of the bilayer, which reduces the available volume for the drug.[12] Therefore, the amount of cholesterol must be carefully optimized.

Process & Methodology

Q4: Which preparation method is best for this compound carriers?

A4: The emulsification-solvent evaporation method is a widely used and effective technique for preparing lipid nanoparticles from materials like this compound.[5][7] This method involves dissolving the lipid and drug in a volatile organic solvent, emulsifying this mixture in an aqueous phase containing a surfactant, and then removing the organic solvent by evaporation.[21] This process allows for the formation of solid nanoparticles.

Q5: How can I accurately measure the encapsulation efficiency?

A5: Encapsulation efficiency (EE) is typically determined using an indirect method.[22] First, the unencapsulated ("free") drug must be separated from the drug-loaded carriers. This is commonly achieved through methods like ultracentrifugation, centrifugal filter devices, or size exclusion chromatography.[15] The amount of free drug in the resulting supernatant or filtrate is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. The EE is calculated with the following formula:

EE (%) = [(Total Drug Added - Free Drug) / Total Drug Added] x 100

Experimental Protocols

Protocol 1: Preparation of this compound Nanoparticles via Emulsification-Solvent Evaporation

This protocol describes a common method for preparing drug-loaded this compound nanoparticles.

  • Organic Phase Preparation: Dissolve a specific amount of this compound and the lipophilic drug in a suitable volatile organic solvent (e.g., chloroform, dichloromethane, or a mixture).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., 1-2% w/v Poloxamer 188 or Tween 80).

  • Emulsification: Add the organic phase to the aqueous phase dropwise while subjecting the mixture to high-shear homogenization or probe sonication. This should be done in an ice bath to prevent overheating. The energy input (e.g., 10,000 rpm for 5-10 minutes) should be kept consistent.

  • Solvent Evaporation: Place the resulting oil-in-water emulsion on a magnetic stirrer at room temperature for several hours (or use a rotary evaporator at reduced pressure) to allow for the complete evaporation of the organic solvent. This leads to the precipitation of the lipid and the formation of solid nanoparticles.[7][21]

  • Purification: Centrifuge the nanoparticle suspension to pellet any aggregates or unencapsulated drug crystals. For more rigorous separation of free drug, use centrifugal filter units with a suitable molecular weight cutoff.

  • Storage: Store the final nanoparticle suspension at 4°C for stability.

Protocol 2: Characterization of Nanoparticles

This protocol outlines the key characterization steps.

  • Particle Size and Polydispersity Index (PDI):

    • Dilute the nanoparticle suspension with deionized water.

    • Analyze the sample using Dynamic Light Scattering (DLS).[23]

    • Aim for a particle size in the range of 100-400 nm and a PDI below 0.3 for a homogenous population.[24][25]

  • Zeta Potential:

    • Dilute the sample in an appropriate buffer (e.g., 10 mM NaCl).

    • Measure the surface charge using Laser Doppler Velocimetry.

    • A zeta potential value greater than |±20| mV is generally indicative of good colloidal stability.

  • Encapsulation Efficiency (EE) and Drug Loading (DL):

    • Separate the unencapsulated drug from the nanoparticles as described in the FAQ section.

    • Quantify the free drug in the supernatant using HPLC or UV-Vis spectrophotometry.

    • Calculate EE using the formula provided above.

    • To determine Drug Loading, disrupt the purified nanoparticles (e.g., with a suitable solvent like methanol (B129727) or Triton X-100), and measure the total amount of encapsulated drug. Calculate DL using the formula: DL (%) = (Weight of Encapsulated Drug / Total Weight of Nanoparticles) x 100 .

  • Morphology:

    • Visualize the shape and surface of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).[26]

Visualizations

experimental_workflow prep 1. Phase Preparation emulsify 2. Emulsification (High-Shear Homogenization) prep->emulsify org_phase Organic Phase: This compound + Drug + Volatile Solvent org_phase->emulsify aq_phase Aqueous Phase: Water + Surfactant aq_phase->emulsify evap 3. Solvent Evaporation emulsify->evap purify 4. Purification (Centrifugation) evap->purify char 5. Characterization purify->char troubleshooting_logic start Start: Low Encapsulation Efficiency check_ratio Is Drug:Lipid Ratio Optimized? start->check_ratio check_sol Is Drug Soluble in Lipid Matrix? check_ratio->check_sol Yes adjust_ratio Action: Decrease Drug Conc. check_ratio->adjust_ratio No check_params Are Process Parameters Optimized? check_sol->check_params Yes modify_drug Action: Increase Drug Lipophilicity or Change Solvent check_sol->modify_drug No optimize_process Action: Increase Homogenization Energy or Slow Evaporation check_params->optimize_process No end_ok EE Improved check_params->end_ok Yes adjust_ratio->end_ok modify_drug->end_ok optimize_process->end_ok

References

Technical Support Center: Modifying Drug Release from Cholesteryl Isostearate Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cholesteryl isostearate as a drug delivery matrix.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in drug delivery?

This compound is an ester of cholesterol and isostearic acid. It is utilized in drug delivery systems due to its biocompatibility and ability to form liquid crystalline structures. These structures can create a controlled-release matrix for entrapped therapeutic agents, prolonging their release profile.

Q2: What are the key factors that influence the drug release profile from this compound matrices?

The drug release profile is a complex interplay of several factors, including:

  • Physicochemical Properties of the Drug: Solubility, partition coefficient, and molecular weight of the active pharmaceutical ingredient (API) are critical. Hydrophilic drugs tend to release faster than lipophilic drugs.

  • Composition of the Matrix: The concentration of this compound, the drug-to-lipid ratio, and the inclusion of excipients significantly alter the release kinetics.

  • Manufacturing Process: The method of preparation, such as melt homogenization or solvent evaporation, influences the matrix structure and drug distribution, thereby affecting the release.[1][2]

  • Presence of Excipients: The addition of hydrophilic or lipophilic excipients can modulate the matrix polarity and porosity, leading to altered drug release rates.[3]

  • Particle Size and Morphology: The size and surface characteristics of the matrix particles can impact the surface area available for drug release.

Q3: What is a "burst release" and how can it be controlled in this compound matrices?

A burst release is a rapid initial release of a large amount of the drug from the matrix. This can be undesirable as it may lead to initial toxicity and reduces the duration of the sustained release. It is often caused by the presence of the drug on the surface of the matrix. Strategies to control burst release include:

  • Optimizing the manufacturing process: Slower cooling rates during melt homogenization can promote more uniform drug distribution within the matrix.[2]

  • Incorporating release-modifying excipients: Adding hydrophobic polymers can create a more tortuous path for the drug to diffuse, thereby reducing the initial burst.

  • Adjusting the drug-to-lipid ratio: A lower drug loading can sometimes lead to a more homogenous drug distribution and a reduced burst effect.

Troubleshooting Guides

Issue 1: Drug release is too fast.

Possible Causes:

  • High concentration of a hydrophilic drug.

  • Insufficient concentration of this compound.

  • Use of hydrophilic excipients that increase matrix porosity.

  • High stirring speed in the dissolution medium.[4]

  • Formation of a less ordered liquid crystalline phase.

Troubleshooting Steps:

  • Increase this compound Concentration: A higher lipid concentration can create a denser matrix, slowing down drug diffusion.

  • Incorporate Lipophilic Excipients: Add excipients like cetyl alcohol or stearic acid to increase the lipophilicity of the matrix and retard the release of hydrophilic drugs.

  • Modify the Manufacturing Process: Employ a slower cooling rate during preparation to potentially form a more ordered and less permeable liquid crystalline structure.

  • Decrease Drug Loading: A lower drug-to-lipid ratio can sometimes lead to a slower release.

  • Reduce Stirring Speed: In in-vitro tests, a lower stirring speed in the release medium can reduce the rate of drug diffusion from the matrix surface.[4]

Issue 2: Drug release is too slow or incomplete.

Possible Causes:

  • High concentration of a very lipophilic drug with poor aqueous solubility.

  • Very high concentration of this compound, creating a highly dense matrix.

  • Strong interactions between the drug and the lipid matrix.

  • Use of highly lipophilic excipients that hinder drug partitioning into the aqueous release medium.

  • Formation of a highly ordered and impermeable liquid crystalline phase.

Troubleshooting Steps:

  • Decrease this compound Concentration: A lower lipid concentration can increase the porosity of the matrix.

  • Incorporate Hydrophilic Excipients: Add hydrophilic polymers like HPMC or surfactants like Tween 80 to create channels within the matrix, facilitating water penetration and drug release.[3][5]

  • Increase Drug Loading: A higher drug concentration can create a greater concentration gradient, driving faster release.

  • Particle Size Reduction: Smaller matrix particles will have a larger surface area-to-volume ratio, which can lead to a faster overall release rate.

  • pH Adjustment of the Release Medium: If the drug's solubility is pH-dependent, adjusting the pH of the release medium can enhance its dissolution and release.

Issue 3: High variability in release profiles between batches.

Possible Causes:

  • Inconsistent manufacturing process parameters (e.g., cooling rate, homogenization speed, and time).

  • Variability in the particle size distribution of the prepared matrices.

  • Phase separation or polymorphic transitions of the this compound during storage.[6][7]

  • Inhomogeneous distribution of the drug within the matrix.

Troubleshooting Steps:

  • Standardize the Manufacturing Protocol: Tightly control all process parameters, including temperatures, mixing speeds, and cooling profiles.

  • Control Particle Size: Implement a particle size analysis step (e.g., laser diffraction) to ensure batch-to-batch consistency.

  • Characterize the Solid State: Use techniques like Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD) to monitor the crystalline and liquid crystalline state of the this compound in the matrix and assess stability over time.

  • Ensure Homogeneous Drug Distribution: Optimize the mixing step during preparation to ensure the drug is evenly dispersed in the lipid melt before solidification.

Data Presentation

The following tables provide an illustrative summary of how different formulation variables could quantitatively affect the drug release profile from a this compound matrix. Note: This data is hypothetical and serves to demonstrate expected trends based on general principles of lipid-based drug delivery.

Table 1: Effect of this compound Concentration on Drug Release

Formulation IDThis compound (%)Drug (%)Burst Release at 1h (%)Cumulative Release at 8h (%)
CI-170301560
CI-280201045
CI-39010530

Table 2: Effect of Excipients on the Release of a Hydrophilic Drug

Formulation IDThis compound (%)Excipient (5%)Burst Release at 1h (%)Cumulative Release at 8h (%)
CI-Ex-195None1255
CI-Ex-290Cetyl Alcohol (Lipophilic)840
CI-Ex-390HPMC (Hydrophilic)2075

Experimental Protocols

Protocol 1: Preparation of Drug-Loaded this compound Matrices by Melt Homogenization

Materials:

  • This compound

  • Active Pharmaceutical Ingredient (API)

  • Excipients (if any)

  • Aqueous surfactant solution (e.g., 1% w/v Poloxamer 188)

  • High-shear homogenizer with a heating jacket

  • Water bath

Procedure:

  • Accurately weigh the this compound, API, and any lipophilic excipients.

  • Heat the this compound and lipophilic excipients in a glass beaker placed in a water bath to 5-10°C above the melting point of the lipid.

  • Once melted, add the API to the molten lipid mixture and stir until a homogenous dispersion is obtained.

  • In a separate beaker, heat the aqueous surfactant solution to the same temperature as the lipid melt.

  • Pour the hot lipid phase into the hot aqueous phase under continuous stirring with a high-shear homogenizer (e.g., at 10,000 rpm for 5 minutes) to form a hot pre-emulsion.

  • Cool the pre-emulsion to room temperature while stirring at a lower speed (e.g., 500 rpm) to allow the lipid to solidify and form microparticles.

  • The resulting suspension of this compound microparticles can be used for further characterization and in-vitro release studies.

Protocol 2: In-Vitro Drug Release Testing using Franz Diffusion Cells

Apparatus and Materials:

  • Franz diffusion cells[8][9][10][11]

  • Synthetic membrane (e.g., cellulose (B213188) acetate) or animal skin

  • Receptor medium (e.g., phosphate-buffered saline, pH 7.4)

  • Magnetic stirrer

  • Water bath or heating block to maintain 32°C for skin permeation studies or 37°C for other applications[12]

  • Syringes for sampling

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for drug analysis

Procedure:

  • Apparatus Setup: Assemble the Franz diffusion cells and fill the receptor chamber with degassed receptor medium, ensuring no air bubbles are trapped beneath the membrane. Place a small magnetic stir bar in the receptor chamber.[8]

  • Temperature Control: Place the cells in a water bath or on a heating block set to the desired temperature and allow the system to equilibrate.

  • Membrane Mounting: Mount the pre-soaked synthetic membrane or animal skin between the donor and receptor chambers.

  • Sample Application: Accurately weigh and apply a specified amount of the this compound matrix formulation onto the surface of the membrane in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample from the receptor chamber through the sampling port.

  • Volume Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

  • Sample Analysis: Analyze the drug concentration in the collected samples using a validated HPLC or UV-Vis spectrophotometry method.

  • Data Analysis: Calculate the cumulative amount of drug released per unit area of the membrane over time. Plot the cumulative drug release versus time to obtain the release profile.

Mandatory Visualizations

Drug_Release_Factors cluster_formulation cluster_process cluster_matrix Formulation Formulation Variables Matrix Matrix Properties Formulation->Matrix influences Process Process Parameters Process->Matrix determines Release Drug Release Profile Matrix->Release governs Drug_Properties Drug Properties (Solubility, MW) Drug_Properties->Matrix Lipid_Conc This compound Concentration Lipid_Conc->Matrix Excipients Excipients (Hydrophilic/Lipophilic) Excipients->Matrix Prep_Method Preparation Method (Melt Homogenization) Prep_Method->Matrix Cooling_Rate Cooling Rate Cooling_Rate->Matrix Porosity Porosity & Tortuosity Porosity->Release LC_Phase Liquid Crystalline Phase LC_Phase->Release Drug_Distribution Drug Distribution Drug_Distribution->Release

Caption: Factors influencing drug release from this compound matrices.

Troubleshooting_Workflow Start Start: Undesirable Release Profile Identify Identify Release Issue: Too Fast, Too Slow, or Variable? Start->Identify Too_Fast Action: Increase Matrix Density - Increase Lipid % - Add Lipophilic Excipient Identify->Too_Fast Too Fast Too_Slow Action: Increase Matrix Porosity - Decrease Lipid % - Add Hydrophilic Excipient Identify->Too_Slow Too Slow Variable Action: Standardize Process - Control Cooling Rate - Ensure Homogeneous Mix Identify->Variable Variable Reformulate Re-formulate & Prepare New Batch Too_Fast->Reformulate Too_Slow->Reformulate Variable->Reformulate Test Perform In-Vitro Release Test Reformulate->Test Evaluate Evaluate New Release Profile Test->Evaluate End_Good End: Desired Release Profile Achieved Evaluate->End_Good Acceptable End_Bad Iterate Formulation/ Process Parameters Evaluate->End_Bad Not Acceptable End_Bad->Identify

Caption: A logical workflow for troubleshooting drug release profiles.

References

Technical Support Center: Overcoming Challenges in Scaling Up Cholesteryl Isostearate-Based Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scaling up of cholesteryl isostearate-based formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound-based nanoparticle formulations?

Scaling up from laboratory to industrial production presents several key hurdles. These include maintaining batch-to-batch consistency in particle size and drug loading, preventing nanoparticle aggregation, ensuring sterility and controlling contamination, and adapting laboratory-scale production methods to larger volumes.[1][2] The physicochemical properties of this compound, such as its low melting point, can also influence the choice of scalable manufacturing techniques.

Q2: How does this compound impact the stability of lipid nanoparticle formulations?

This compound, like other cholesterol derivatives, can enhance the stability of lipid-based drug delivery systems.[3][4] It helps to modulate the fluidity of the lipid bilayer, which can improve the formulation's resistance to aggregation and prevent the premature release of the encapsulated drug.[3] However, the concentration of this compound is a critical parameter that must be optimized, as excessive amounts can sometimes lead to decreased encapsulation efficiency for certain drugs.[5][6]

Q3: What are the most suitable manufacturing methods for scaling up this compound-based solid lipid nanoparticles (SLNs)?

High-pressure homogenization (HPH) is a widely used and scalable method for producing SLNs.[7][8][9] Both hot and cold HPH techniques can be employed. Hot HPH involves homogenizing the lipid melt with an aqueous surfactant solution at a temperature above the lipid's melting point, while cold HPH processes the solidified lipid dispersion at or below room temperature.[7][10] The choice between these methods often depends on the thermal stability of the active pharmaceutical ingredient (API) being encapsulated.[7]

Q4: How can I improve the encapsulation efficiency of my this compound formulation?

Several factors influence encapsulation efficiency (EE%).[11] Optimizing the lipid composition, including the ratio of this compound to other lipids, is crucial. The manufacturing process parameters, such as homogenization pressure and the number of cycles, also play a significant role. For hydrophilic drugs, which can be challenging to encapsulate in lipid matrices, surface modification of the nanoparticles or the use of co-solvents may be necessary.[12] The solubility of the drug in the molten lipid is a key determinant of loading capacity.[11]

Q5: What are the critical quality attributes (CQAs) to monitor during the scale-up of this compound formulations?

Key CQAs to monitor throughout the scaling-up process include particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug release profile.[2][13] Consistent monitoring of these attributes ensures that the final product meets the required quality standards and performs as expected.[2]

Troubleshooting Guides

Issue 1: Nanoparticle Aggregation Upon Scale-Up

Q: My this compound nanoparticles were stable at the lab scale, but I'm observing aggregation after scaling up. What could be the cause and how can I fix it?

A: Aggregation during scale-up is a common issue and can be attributed to several factors:

  • Inadequate Surfactant Concentration: The surfactant-to-lipid ratio that was effective at a smaller scale may be insufficient for the increased surface area of nanoparticles in a larger batch.

    • Solution: Re-evaluate and optimize the surfactant concentration for the larger batch size. Consider using a combination of surfactants for enhanced steric and electrostatic stabilization.

  • Changes in Processing Parameters: Variations in mixing speed, homogenization pressure, or temperature during scale-up can lead to less stable nanoparticles.

    • Solution: Ensure that the critical processing parameters are kept consistent and proportional to the batch size. Process analytical technology (PAT) can be implemented to monitor these parameters in real-time.

  • Increased Ionic Strength: If buffers are used, their concentration might need adjustment at a larger scale to avoid destabilizing the nanoparticle suspension.

    • Solution: Evaluate the effect of ionic strength on nanoparticle stability and adjust buffer concentrations accordingly. A zeta potential measurement can help assess the surface charge and stability of the nanoparticles.[13]

Issue 2: Decreased Encapsulation Efficiency (EE%) at Larger Scales

Q: I'm experiencing a significant drop in encapsulation efficiency after moving to a larger production volume. Why is this happening and what can I do?

A: A decrease in EE% during scale-up can often be traced back to:

  • Inefficient Mixing: The mixing dynamics in a larger vessel may differ from those in a small-scale setup, leading to incomplete partitioning of the drug into the lipid phase.

    • Solution: Optimize the mixing parameters (e.g., impeller design, mixing speed, and time) for the larger vessel to ensure homogenous dispersion of the drug in the molten lipid before emulsification.

  • Drug Partitioning into the Aqueous Phase: For hydrophilic drugs, the larger volume of the aqueous phase during scale-up can favor the partitioning of the drug out of the lipid matrix.[7]

    • Solution: Consider modifying the formulation to enhance the drug's lipophilicity or using techniques like the formation of a drug-lipid conjugate prior to encapsulation.

  • This compound Concentration: As a cholesterol ester, it can sometimes compete with hydrophobic drugs for space within the lipid matrix, potentially reducing encapsulation efficiency.[6]

    • Solution: Re-optimize the concentration of this compound in the formulation. A reduction in its proportion relative to other lipids might be necessary.

Issue 3: Inconsistent Particle Size and High Polydispersity Index (PDI)

Q: My scaled-up batches show a wider particle size distribution and a higher PDI compared to my lab-scale experiments. How can I achieve a more uniform particle size?

A: Achieving a narrow and consistent particle size distribution is critical for the performance of nanoparticle-based drug delivery systems.[14] Inconsistencies during scale-up can arise from:

  • Non-uniform Homogenization: The energy input from the homogenizer may not be uniformly distributed throughout the larger volume, resulting in a heterogeneous particle population.

    • Solution: Increase the number of homogenization cycles or optimize the homogenization pressure for the scaled-up batch. For very large volumes, a continuous manufacturing setup might provide better control over particle size.[15]

  • Temperature Gradients: In larger vessels, temperature gradients can occur, leading to variations in lipid crystallization and, consequently, particle size.

    • Solution: Ensure efficient and uniform heating and cooling of the formulation. Monitor the temperature at different points within the vessel to identify and mitigate any gradients.

  • Ostwald Ripening: This phenomenon, where larger particles grow at the expense of smaller ones, can be more pronounced in larger batches and during storage.

    • Solution: Optimize the surfactant system to provide a robust stabilizing layer around the nanoparticles. Rapid cooling of the nanoemulsion can also help to quickly solidify the lipid core and minimize particle growth.

Data Presentation

Table 1: Effect of Cholesteryl Oleate (B1233923) Concentration on Particle Size, PDI, and Zeta Potential of Solid Lipid Nanoparticles (SLNs)

As a representative cholesteryl ester, data for cholesteryl oleate is presented.

Formulation ReferenceStearic Acid (mg)Cholesteryl Oleate (mg)Particle Size (d, nm)Polydispersity Index (PDI)Zeta Potential (mV)
12400100155.3 ± 2.70.21 ± 0.0238.4 ± 1.2
13300200168.9 ± 3.10.19 ± 0.0135.1 ± 0.9
14200300182.5 ± 4.50.23 ± 0.0330.7 ± 1.5
15100400210.1 ± 5.20.28 ± 0.0427.3 ± 1.8
160500245.7 ± 6.80.35 ± 0.0524.9 ± 2.1

Data adapted from a study on cholesteryl oleate-loaded cationic solid lipid nanoparticles.[16] The formulations also contained 600 mg of octadecylamine (B50001) and 100 mg of poloxamer 188.

Table 2: Influence of Formulation Parameters on Encapsulation Efficiency (EE%)

Representative data for lipid nanoparticles.

Formulation VariableChangeImpact on EE%Reference
Lipid ConcentrationIncreasedGenerally increases[12]
Surfactant ConcentrationOptimizedCan increase or decrease[12]
Drug Solubility in LipidHigherIncreases[11]
Cholesterol ContentIncreasedCan decrease for some drugs[5]

Experimental Protocols

Protocol 1: Preparation of Cholesteryl Ester-Based Solid Lipid Nanoparticles by Hot High-Pressure Homogenization (Lab Scale)

This protocol is adapted for a representative cholesteryl ester, cholesteryl oleate.

  • Preparation of the Lipid Phase:

    • Weigh 200 mg of stearic acid and 300 mg of cholesteryl oleate and place them in a glass beaker.[17]

    • Add the lipophilic active pharmaceutical ingredient (API) to the lipids.

    • Heat the mixture to 80°C with gentle stirring until a clear, homogenous lipid melt is obtained.[17]

  • Preparation of the Aqueous Phase:

    • In a separate beaker, dissolve 100 mg of poloxamer 188 (surfactant) in 20 mL of purified water.[17]

    • Heat the aqueous phase to 80°C.

  • Formation of the Pre-emulsion:

    • Pour the hot lipid phase into the hot aqueous phase under high-speed stirring (e.g., 20,000 rpm using an Ultra-Turrax®) for 10 minutes to form a coarse oil-in-water emulsion.[17]

  • High-Pressure Homogenization:

    • Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to 80°C.

    • Homogenize the emulsion for 3-5 cycles at a pressure of 500-1500 bar.[9]

  • Cooling and Nanoparticle Formation:

    • Disperse the resulting hot nanoemulsion into cold water (4°C) at a ratio of 1:5 (nanoemulsion to cold water) under continuous stirring.[18]

    • The rapid cooling of the lipid droplets leads to the precipitation of the solid lipid nanoparticles.

  • Characterization:

    • Measure the particle size, PDI, and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency by separating the unencapsulated drug from the nanoparticles (e.g., by centrifugation) and quantifying the drug in both fractions.

Mandatory Visualization

experimental_workflow cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification cluster_homogenization Size Reduction cluster_nanoparticle_formation Nanoparticle Formation cluster_characterization Characterization A Weigh this compound & Other Lipids B Add Lipophilic API A->B C Heat to > Melting Point B->C F Combine Lipid and Aqueous Phases C->F D Dissolve Surfactant in Water E Heat to Same Temperature as Lipid Phase D->E E->F G High-Shear Homogenization (Pre-emulsion) F->G H High-Pressure Homogenization G->H I Cooling of Nanoemulsion H->I J Particle Size, PDI, Zeta Potential I->J K Encapsulation Efficiency I->K troubleshooting_guide cluster_start Problem Identification cluster_aggregation Troubleshooting Aggregation cluster_ee Troubleshooting Low EE% cluster_pdi Troubleshooting High PDI Start Issue Encountered During Scale-Up A Aggregation Start->A Aggregation? B Low EE% Start->B Low EE%? C High PDI Start->C High PDI? A1 Optimize Surfactant Concentration A2 Ensure Consistent Processing Parameters A3 Adjust Ionic Strength B1 Enhance Mixing Efficiency B2 Modify Formulation for Hydrophilic Drugs B3 Re-optimize this compound Ratio C1 Increase Homogenization Cycles/Pressure C2 Ensure Uniform Heating/Cooling C3 Optimize Surfactant System A->A1 A->A2 A->A3 B->B1 B->B2 B->B3 C->C1 C->C2 C->C3

References

Technical Support Center: Cholesteryl Isostearate Phase Behavior

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cholesteryl isostearate. The information is designed to address common issues encountered during the experimental analysis of its phase behavior.

Frequently Asked Questions (FAQs)

Q1: What are the typical phase transitions observed in this compound upon heating and cooling?

A1: this compound, like other cholesteryl esters, is a thermotropic liquid crystal, meaning its phase transitions are dependent on temperature.[1] Upon heating, it typically transitions from a crystalline solid to a liquid crystalline phase (such as smectic and/or cholesteric), and finally to a clear isotropic liquid.[2] The exact transition temperatures and the types of liquid crystal phases (mesophases) can be influenced by the purity of the sample.[3]

Q2: My Differential Scanning Calorimetry (DSC) thermogram for this compound shows broad peaks. What is the likely cause?

A2: Broadened thermal transitions in a DSC thermogram are a common indicator of impurities within the sample.[1] Even small amounts of contaminants, such as residual free cholesterol from synthesis, oxidation byproducts, or the presence of other cholesteryl esters, can disrupt the uniform molecular packing, leading to a wider range of temperatures over which the phase transition occurs.[3][4]

Q3: I am observing unexpected textures under the Polarized Light Microscope (PLM). How can I identify them?

A3: Different liquid crystal phases exhibit characteristic textures under a PLM. For cholesteric phases, you might observe "oily streak" textures, while smectic phases can form "focal conic fan" or "spherulitic" textures.[5] The appearance of these textures can be influenced by factors such as the cooling rate, surface preparation of the microscope slide, and the presence of impurities. It is advisable to compare your observations with reference images of known liquid crystal textures.[5]

Q4: Can the presence of free cholesterol as an impurity affect the phase behavior of this compound?

A4: Yes, the presence of free cholesterol can significantly alter the phase behavior. Cholesterol can disrupt the ordered packing of the this compound molecules, which can lead to a decrease in transition temperatures and a broadening of the phase transition peaks in DSC measurements.[6][7] At certain concentrations, it can even inhibit the formation of certain liquid crystal phases altogether.

Q5: Why do the phase transition temperatures of my this compound sample differ between heating and cooling cycles in DSC?

A5: This phenomenon, known as thermal hysteresis, is common in liquid crystals. It can be caused by the kinetics of nucleation and growth of the different phases. For example, a liquid crystal phase may be observed upon cooling from the isotropic liquid state, but this phase may not appear upon heating from the solid crystalline state if the crystal melts directly to a different liquid crystal phase or the isotropic liquid. The cooling and heating rates can also influence the observed transition temperatures.[4]

Troubleshooting Guides

Issue 1: Broad or Multiple Peaks in DSC Thermogram
  • Possible Cause: Sample impurity is the most probable cause. The presence of different molecules disrupts the crystal lattice and the liquid crystalline order.

  • Troubleshooting Steps:

    • Verify Purity: Assess the purity of your this compound sample using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

    • Purification: If impurities are detected, consider purifying the sample through recrystallization.

    • Standardize Thermal History: To ensure reproducibility, always use a standard heat-cool-heat cycle in your DSC experiments. The first heating scan erases the sample's previous thermal history, and the subsequent cooling and second heating scans provide information on its intrinsic phase behavior.[1]

    • Optimize Scan Rate: Slower heating and cooling rates (e.g., 1-5 °C/min) can provide better resolution of thermal events, although this may decrease the signal-to-noise ratio.[1]

Issue 2: Difficulty in Observing a Specific Liquid Crystal Phase
  • Possible Cause: The liquid crystal phase may be monotropic (only appearing on cooling) or may exist only over a very narrow temperature range. Impurities can also suppress or alter the expected liquid crystal phases.

  • Troubleshooting Steps:

    • Controlled Cooling in PLM: Use a hot stage with a polarized light microscope to slowly cool the sample from the isotropic liquid state.[1] This allows for direct observation of the formation of different liquid crystal textures.

    • Vary Cooling Rates: Experiment with different cooling rates in both DSC and PLM. Some liquid crystal phases are more readily formed at specific cooling rates.

    • Check for Supercooling: Some cholesteryl esters can be supercooled below their equilibrium crystallization temperature, allowing for the observation of metastable liquid crystal phases.[8]

Quantitative Data on the Impact of Impurities

SystemImpurity (mol%)Change in Main Transition Temperature (Tm)Change in Enthalpy (ΔH)Reference Compound
DSPC BilayerCholesterol (2 mol%)~ -0.5 °CDecreaseDSPC
DSPC BilayerCholesterol (4 mol%)~ -1.0 °CDecreaseDSPC
DSPC BilayerCholesterol (7 mol%)~ -1.8 °CSignificant DecreaseDSPC
C(18):C(10)PCCholesterolApprox. -0.24 °C per mol%Approaches zero at ~25 mol%C(18):C(10)PC

Note: Data is derived from studies on phosphatidylcholines (DSPC and C(18):C(10)PC) and is intended to be illustrative of the general effect of cholesterol as an impurity in a lipid system.[6][9] The exact quantitative effects on this compound may vary.

Experimental Protocols

Protocol 1: Differential Scanning Calorimetry (DSC) Analysis

This protocol outlines a standard procedure for analyzing the phase transitions of this compound.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

  • Microbalance (±0.01 mg accuracy)

  • This compound sample

  • Inert purge gas (e.g., Nitrogen)

Procedure:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the this compound sample into a clean aluminum DSC pan.

    • Ensure the sample forms a thin, even layer at the bottom of the pan to optimize thermal contact.

    • Seal the pan with a lid using the crimper.

    • Prepare an empty, sealed aluminum pan to serve as a reference.

  • DSC Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Set the purge gas to a constant flow rate (e.g., 20-50 mL/min).

  • Thermal Program (Heat-Cool-Heat Cycle):

    • Segment 1: Equilibration: Equilibrate the sample at a temperature well below the first expected transition (e.g., 25°C).

    • Segment 2: First Heating: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the final transition into the isotropic liquid (e.g., 100°C). This step removes the sample's prior thermal history.

    • Segment 3: Isothermal Hold: Hold the sample at the high temperature for 2-5 minutes to ensure complete melting.

    • Segment 4: Controlled Cooling: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.

    • Segment 5: Second Heating: Heat the sample again at the same controlled rate to above the isotropic transition temperature.

  • Data Analysis:

    • The second heating scan is typically used for analysis to ensure a standardized thermal history.

    • Determine the onset temperature, peak temperature, and enthalpy of each observed phase transition.

Protocol 2: Polarized Light Microscopy (PLM) with Hot Stage

This protocol describes the visual identification of liquid crystal phases.

Materials and Equipment:

  • Polarizing light microscope with a rotating stage

  • Hot stage with temperature controller

  • Microscope slides and coverslips

  • This compound sample

Procedure:

  • Sample Preparation:

    • Place a small amount of this compound powder onto a clean microscope slide.

    • Gently place a coverslip over the sample.

  • Microscopy and Thermal Cycling:

    • Mount the slide on the hot stage.

    • Heat the sample at a controlled rate (e.g., 5-10°C/min) to its isotropic liquid phase (the view between crossed polarizers will be dark).

    • Slowly cool the sample at a controlled rate (e.g., 1-5°C/min).

    • Observe the sample through the microscope as it cools, noting the temperatures at which birefringent textures appear, indicating the formation of liquid crystal phases.

    • Record images of the characteristic textures for identification.

Visualizations

Impurity_Effect_Workflow Troubleshooting Workflow for Unexpected Phase Behavior start Start: Unexpected Phase Behavior (e.g., broad peaks, missing phases) check_purity Assess Sample Purity (HPLC, GC, etc.) start->check_purity is_pure Is Sample Pure? check_purity->is_pure purify Purify Sample (e.g., Recrystallization) is_pure->purify No optimize_conditions Optimize Experimental Conditions is_pure->optimize_conditions Yes reanalyze Re-analyze with DSC/PLM purify->reanalyze results_ok Phase Behavior as Expected? reanalyze->results_ok scan_rate Vary Heating/Cooling Rates optimize_conditions->scan_rate thermal_history Standardize Thermal History (Heat-Cool-Heat Cycle) optimize_conditions->thermal_history scan_rate->reanalyze thermal_history->reanalyze end End: Characterized Phase Behavior results_ok->end Yes consult Consult Literature for Similar Compounds results_ok->consult No consult->end

Caption: Troubleshooting workflow for unexpected phase behavior.

Impurity_Mechanism Mechanism of Impurity-Induced Phase Disruption cluster_pure Pure this compound cluster_impure With Impurities (e.g., Free Cholesterol) pure_molecules Uniform Molecules ordered_packing Ordered Molecular Packing (Crystal Lattice / Liquid Crystal Layers) pure_molecules->ordered_packing Self-assembles into sharp_transition Sharp, Well-Defined Phase Transition (Cooperative) ordered_packing->sharp_transition Results in impure_molecules Mixture of Molecules (this compound + Impurity) disrupted_packing Disrupted Molecular Packing (Defects in Lattice / Layers) impure_molecules->disrupted_packing Leads to broad_transition Broad, Depressed Phase Transition (Less Cooperative) disrupted_packing->broad_transition Results in impurity Impurity Introduction impurity->impure_molecules

Caption: Logical diagram of impurity effects on phase transitions.

References

Technical Support Center: Controlling the Particle Size of Cholesteryl Isostearate Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the formulation and characterization of cholesteryl isostearate nanoparticles. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experimental work. Here you will find answers to frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during the synthesis of this compound nanoparticles, with a focus on controlling particle size.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for preparing this compound solid lipid nanoparticles (SLNs)?

A1: The most prevalent and effective methods for preparing this compound SLNs are high-pressure homogenization (HPH), microemulsion, and solvent emulsification-evaporation. The choice of method depends on factors such as the properties of the active pharmaceutical ingredient (API) to be encapsulated, the desired particle size, and scalability.

Q2: What is the typical particle size range for this compound nanoparticles?

A2: this compound nanoparticles typically exhibit a particle size ranging from 50 nm to 1000 nm. For most pharmaceutical applications, the desired size is generally between 100 nm and 500 nm to ensure stability and optimal bioavailability.

Q3: Which factors have the most significant impact on the final particle size of this compound nanoparticles?

A3: Several factors critically influence the final particle size. For high-pressure homogenization, the key parameters are homogenization pressure and the number of homogenization cycles. For all methods, the type and concentration of the surfactant, the lipid (this compound) concentration, and the processing temperature are crucial.

Q4: How do I choose the right surfactant for my this compound formulation?

A4: The choice of surfactant is critical for controlling particle size and ensuring the stability of the nanoparticle suspension by preventing aggregation. Non-ionic surfactants like polysorbates (e.g., Tween® 80) and poloxamers are commonly used. The hydrophilic-lipophilic balance (HLB) value of the surfactant is an important consideration. A combination of surfactants is often used to achieve a stable formulation with the desired particle size. For instance, a study on lipid nanoparticles showed that an optimal concentration of Poloxamer 407 (3%) was sufficient to efficiently cover the nanoparticle surface and prevent aggregation during homogenization.[1]

Q5: How can I characterize the particle size and stability of my this compound nanoparticles?

A5: The primary techniques for characterizing particle size are Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA). DLS provides the mean hydrodynamic diameter and the polydispersity index (PDI), which indicates the width of the size distribution. NTA can determine the size and concentration of nanoparticles. Stability is assessed by measuring the zeta potential, which indicates the surface charge of the nanoparticles. A zeta potential above |±30| mV generally suggests good stability due to electrostatic repulsion between particles.

Troubleshooting Guides

Issue 1: Nanoparticle size is too large

Possible Causes and Solutions:

Possible CauseRecommended Solution
Insufficient Homogenization Energy For high-pressure homogenization, increase the homogenization pressure (e.g., from 500 to 1500 bar) and/or the number of homogenization cycles (typically 3-5 passes).[2] For high-shear homogenization, increase the homogenization speed (e.g., from 8,000 to 20,000 rpm) and/or the homogenization time.
Inadequate Surfactant Concentration The surfactant concentration may be too low to effectively stabilize the newly formed nanoparticles, leading to aggregation. Increase the surfactant concentration incrementally. Studies have shown that increasing surfactant concentration generally leads to a decrease in particle size up to an optimal point.[3]
High Lipid Concentration A higher concentration of this compound can lead to increased viscosity of the dispersed phase, making it more difficult to reduce the particle size effectively. Decrease the concentration of this compound in the formulation.
Inappropriate Temperature For hot homogenization, the temperature of the lipid and aqueous phases should be 5-10°C above the melting point of the lipid. If the temperature is too low, the lipid may solidify prematurely. If it is too high, it can lead to increased particle coalescence.
Issue 2: Nanoparticle size is too small

Possible Causes and Solutions:

Possible CauseRecommended Solution
Excessive Homogenization Energy Very high homogenization pressures or a large number of cycles can lead to particle disruption. Reduce the homogenization pressure and/or the number of cycles.
High Surfactant Concentration An excessively high surfactant concentration can lead to the formation of micelles, which are much smaller than the desired nanoparticles. Reduce the surfactant concentration.
Low Lipid Concentration A very low lipid concentration may not provide enough material to form stable nanoparticles of the desired size. Increase the concentration of this compound.
Issue 3: Broad particle size distribution (High Polydispersity Index - PDI)

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inconsistent Homogenization Ensure that the entire sample is subjected to the same homogenization conditions. For high-pressure homogenization, ensure a consistent flow rate.
Suboptimal Surfactant The chosen surfactant may not be optimal for the formulation. Experiment with different types of surfactants or use a combination of surfactants to improve stability.
Ostwald Ripening Over time, larger particles can grow at the expense of smaller ones. This can be minimized by optimizing the surfactant concentration and storing the nanoparticle dispersion at a suitable temperature (typically 4°C).
Aggregation Insufficient surface charge can lead to particle aggregation. Measure the zeta potential. If it is low (closer to 0 mV), consider adding a charged surfactant or adjusting the pH of the aqueous phase.

Experimental Protocols

Protocol 1: Preparation of this compound Nanoparticles by High-Pressure Homogenization (Hot Homogenization)

Materials:

  • This compound

  • Surfactant (e.g., Polysorbate 80)

  • Co-surfactant (e.g., soy lecithin)

  • Purified water

Equipment:

  • High-pressure homogenizer

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Water bath

  • Magnetic stirrer

Procedure:

  • Preparation of the Lipid Phase:

    • Melt the this compound at a temperature 5-10°C above its melting point.

    • Dissolve the co-surfactant (if used) in the molten lipid.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant (e.g., Polysorbate 80) in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the molten lipid phase under continuous stirring with a magnetic stirrer.

    • Homogenize the mixture using a high-shear homogenizer at a speed of 8,000-20,000 rpm for 5-10 minutes to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature.

    • Homogenize the emulsion at a pressure between 500 and 1500 bar for 3 to 5 cycles.[2]

  • Cooling and Solidification:

    • Cool the resulting nanoemulsion in an ice bath or at room temperature to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization:

    • Measure the particle size, PDI, and zeta potential of the resulting nanoparticle suspension using DLS.

Protocol 2: Preparation of this compound Nanoparticles by Microemulsion Method

Materials:

  • This compound

  • Surfactant (e.g., Lecithin)

  • Co-surfactant (e.g., Butanol)

  • Purified water

Equipment:

  • Magnetic stirrer with heating plate

  • Water bath

Procedure:

  • Microemulsion Formation:

    • Melt the this compound.

    • Add the surfactant and co-surfactant to the molten lipid and mix until a clear, homogenous solution is formed.

    • Slowly add the purified water, heated to the same temperature, to the lipid-surfactant mixture under constant stirring until a transparent or translucent microemulsion is formed.

  • Nanoparticle Precipitation:

    • Rapidly disperse the warm microemulsion into a large volume of cold water (2-4°C) under vigorous stirring. The typical ratio of microemulsion to cold water is 1:25 to 1:50.

    • The sudden temperature drop causes the lipid to precipitate, forming solid lipid nanoparticles.

  • Characterization:

    • Analyze the particle size, PDI, and zeta potential of the nanoparticle suspension.

Data Presentation

Table 1: Effect of Surfactant (Poloxamer 407) Concentration on Nanoparticle Size

Surfactant Concentration (%)Mean Particle Size (nm)Polydispersity Index (PDI)
2115 ± 5.20.35 ± 0.04
379 ± 3.10.21 ± 0.02
485 ± 4.50.28 ± 0.03
698 ± 6.30.31 ± 0.05

Data adapted from a study on beta-carotene (B85742) loaded nanostructured lipid carriers, demonstrating a general trend applicable to lipid nanoparticles.[1]

Table 2: Effect of Homogenization Pressure on Particle Size of a Model Lipid Nanodispersion

Homogenization Pressure (bar)Number of CyclesMean Particle Size (nm)
5003350 ± 25
10003210 ± 15
15003150 ± 10
15005135 ± 8

Illustrative data based on typical outcomes for high-pressure homogenization of lipid nanoparticles.

Visualizations

Experimental_Workflow_HPH cluster_prep Phase Preparation cluster_emulsification Emulsification cluster_homogenization Size Reduction cluster_final Final Steps Lipid_Phase Melt this compound (> Melting Point) Pre_Emulsion High-Shear Homogenization (Coarse Emulsion) Lipid_Phase->Pre_Emulsion Aqueous_Phase Dissolve Surfactant in Water (Heated to same temperature) Aqueous_Phase->Pre_Emulsion HPH High-Pressure Homogenization (Nanoemulsion) Pre_Emulsion->HPH Cooling Cooling & Solidification HPH->Cooling SLN This compound SLNs Cooling->SLN Parameter_Relationships cluster_params Controlling Parameters edge_neg edge_neg ParticleSize Particle Size Homogenization_Pressure Homogenization Pressure Homogenization_Pressure->ParticleSize Decreases Surfactant_Conc Surfactant Concentration Surfactant_Conc->ParticleSize Decreases (to optimum) Lipid_Conc Lipid Concentration Lipid_Conc->ParticleSize Increases Temperature Temperature Temperature->ParticleSize Variable Effect

References

Validation & Comparative

A Comparative Guide to the Validation of In Vitro Models for Assessing Skin Permeation of Cholesteryl Isostearate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro models for validating the skin permeation of the lipophilic cosmetic ingredient, cholesteryl isostearate. Due to the limited availability of public data on this compound, this guide utilizes data from structurally similar lipophilic esters to provide a comparative framework and detailed experimental protocols.

Data Presentation: A Comparative Overview of In Vitro Skin Models

Validating an in vitro model for a highly lipophilic and high molecular weight compound like this compound requires careful consideration of the model's barrier properties and the experimental conditions. The following tables summarize representative quantitative data for different in vitro skin models, using values derived from studies on other lipophilic compounds to illustrate expected performance.

Table 1: Comparison of Permeation Parameters for a Representative Lipophilic Compound Across Various In Vitro Skin Models

In Vitro ModelPermeability Coefficient (Kp) (cm/h)Steady-State Flux (Jss) (µg/cm²/h)Lag Time (t_lag) (hours)Skin Retention (% of applied dose)Key Considerations
Excised Human Skin LowLowLongHighGold standard for in vitro testing, but high variability between donors.[1][2]
Excised Porcine Skin Low to ModerateLow to ModerateModerate to LongHighConsidered the most suitable animal model surrogate for human skin due to similarities in thickness and lipid composition.[1]
Reconstructed Human Epidermis (RHE) HighHighShortModerateLacks a dermal layer, leading to a weaker barrier and higher permeability compared to excised skin. Useful for screening.[3]
Synthetic Membranes (e.g., Strat-M®) VariableVariableShortLowProvides high reproducibility but may not fully mimic the complex lipid structure of the stratum corneum.[4]

Note: The values presented are illustrative and will vary depending on the specific lipophilic compound, vehicle formulation, and experimental conditions.

Table 2: Influence of Receptor Fluid Composition on the In Vitro Permeation of Lipophilic Compounds

Receptor Fluid AdditiveConcentrationEffect on Apparent PermeabilityMechanism of ActionRecommended Use
Bovine Serum Albumin (BSA) 2-6%IncreasesActs as a carrier to maintain sink conditions by binding the lipophilic compound.For highly lipophilic compounds with low aqueous solubility.
Ethanol 20-50%Significantly IncreasesCan disrupt the lipid barrier of the skin and increase the solubility of the compound.[5]Use with caution as it may compromise membrane integrity and lead to an overestimation of permeation.[5]
Cyclodextrins (e.g., HP-β-CD) 1-5%IncreasesForms inclusion complexes with the lipophilic compound, increasing its solubility in the aqueous receptor fluid.A good alternative to surfactants and organic solvents.
Surfactants (e.g., Polysorbate 20) 0.1-2%IncreasesForms micelles that solubilize the lipophilic compound.The concentration must be carefully selected to avoid damaging the skin membrane.

Experimental Protocols

A standardized protocol is crucial for obtaining reproducible and reliable data. The following is a detailed methodology for assessing the skin permeation of this compound using the Franz diffusion cell, in accordance with OECD Guideline 428.[6]

Preparation of Skin Membranes
  • Source: Full-thickness human skin from elective surgery (e.g., abdominoplasty) or fresh porcine ear skin from a local abattoir.

  • Preparation:

    • Remove any underlying subcutaneous fat and connective tissue.

    • If required, prepare epidermal membranes by heat-stripping (immersing the skin in water at 60°C for 60 seconds) and gently peeling off the epidermis.

    • Cut the prepared skin into sections of appropriate size to fit the Franz diffusion cells.

    • Store the skin flat, wrapped in aluminum foil or a suitable container, at -20°C or below for up to three months.

  • Quality Control: Before the experiment, thaw the skin and assess its integrity by measuring the transepidermal water loss (TEWL) or electrical resistance.

Franz Diffusion Cell Assembly
  • Fill the receptor chamber of the Franz cell with a suitable receptor fluid (e.g., PBS with 5% BSA), ensuring no air bubbles are trapped.

  • Place a magnetic stir bar in the receptor chamber.

  • Mount the prepared skin membrane between the donor and receptor chambers, with the stratum corneum facing the donor chamber.

  • Clamp the chambers together securely.

  • Place the assembled cells in a water bath to maintain the skin surface temperature at 32 ± 1°C.[6]

Dosing and Sampling
  • Apply a finite dose (e.g., 5-10 mg/cm²) of the formulation containing this compound to the skin surface in the donor chamber.

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), collect samples from the receptor fluid via the sampling arm.

  • Immediately after each sample collection, replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor fluid to maintain sink conditions.[6]

Quantification and Data Analysis
  • Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-MS).

  • At the end of the experiment, dismantle the apparatus and quantify the amount of this compound remaining on the skin surface, within the stratum corneum, and in the remaining epidermis/dermis.

  • Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) at each time point.

  • Plot the cumulative amount permeated versus time to determine the steady-state flux (Jss) from the slope of the linear portion of the curve.

  • Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / C, where C is the concentration of the substance in the donor compartment.[6]

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis skin_prep Skin Membrane Preparation cell_assembly Franz Cell Assembly skin_prep->cell_assembly dosing Dosing cell_assembly->dosing formulation_prep Formulation Preparation formulation_prep->dosing incubation Incubation (32°C) dosing->incubation sampling Time-point Sampling incubation->sampling quantification Quantification (e.g., HPLC-MS) sampling->quantification data_analysis Data Analysis (Flux, Kp) quantification->data_analysis reporting Reporting data_analysis->reporting

Caption: Workflow for in vitro skin permeation testing.

Decision Tree for In Vitro Model Selection

G start Start: Select In Vitro Model screening Screening or Mechanistic Study? start->screening regulatory Regulatory Submission or Final Formulation? screening->regulatory No rhe Reconstructed Human Epidermis (RHE) screening->rhe Yes excised_human Excised Human Skin (Gold Standard) regulatory->excised_human Yes synthetic Synthetic Membrane rhe->synthetic High Throughput Needed excised_porcine Excised Porcine Skin (Alternative) excised_human->excised_porcine Human Skin Unavailable

References

Cholesteryl Isostearate vs. Cholesteryl Stearate: A Comparative Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two closely related cholesteryl esters reveals key differences in their physicochemical properties and potential performance in drug delivery systems. While both cholesteryl isostearate and cholesteryl stearate (B1226849) serve as valuable components in various formulations, their distinct molecular structures give rise to divergent thermal behaviors, solubilities, and interaction profiles within lipid-based carriers.

This comparative guide provides a comprehensive analysis of this compound and cholesteryl stearate, offering researchers, scientists, and drug development professionals critical data to inform their selection of these excipients. By summarizing quantitative data, detailing experimental protocols, and visualizing key concepts, this guide aims to facilitate a deeper understanding of how the subtle difference between a linear and a branched fatty acid chain can significantly impact formulation characteristics.

Physicochemical Properties: A Head-to-Head Comparison

The primary distinction between this compound and cholesteryl stearate lies in the structure of their fatty acid moieties. Cholesteryl stearate incorporates the linear, 18-carbon saturated fatty acid, stearic acid. In contrast, this compound features isostearic acid, a branched-chain isomer of stearic acid. This branching introduces steric hindrance that disrupts the highly ordered packing observed in its linear counterpart, leading to significant differences in their physical properties.

PropertyThis compoundCholesteryl Stearate
Molecular Formula C45H80O2C45H80O2
Molecular Weight 653.12 g/mol 653.12 g/mol [1][2]
Melting Point Low melting point (liquid at room temperature)79-83 °C[1][2]
Physical State at RT LiquidSolid (white powder)[2]
Water Solubility InsolubleInsoluble[1]
Organic Solvent Solubility Generally higher solubility in a wider range of organic solventsSlightly soluble in chloroform (B151607) and methanol[3]

Table 1: Comparison of the physicochemical properties of this compound and cholesteryl stearate.

The most striking difference is their melting points. Cholesteryl stearate is a solid at room temperature with a well-defined melting range of 79-83 °C.[1][2] This high melting point is a consequence of the efficient packing of its linear stearate chains. Conversely, the branched structure of the isostearate chain in this compound prevents tight packing, resulting in a significantly lower melting point, rendering it a liquid at room temperature. This fundamental difference in their physical state has profound implications for their applications in various formulations.

Structural and Morphological Insights

The structural differences between these two molecules can be visualized to better understand their packing behavior.

cluster_stearate Cholesteryl Stearate cluster_isostearate This compound Cholesterol_S Cholesterol Moiety Stearate Stearate Chain (Linear) Cholesterol_S->Stearate Ester Linkage Cholesterol_I Cholesterol Moiety Isostearate Isostearate Chain (Branched) Cholesterol_I->Isostearate Ester Linkage

Figure 1: Molecular structure comparison.

The linear nature of the stearate chain allows for close alignment and strong van der Waals interactions, leading to a crystalline solid. The branched isostearate chain disrupts this regular packing, resulting in a more amorphous, liquid state.

Applications in Drug Delivery Systems: A Performance Snapshot

In the realm of drug delivery, both this compound and cholesteryl stearate can be incorporated into lipid-based formulations such as liposomes and nanoemulsions to modulate their properties. However, their differing physical states and packing abilities lead to distinct effects on the final formulation.

A comparative study on nanoemulsions composed of different cholesteryl esters revealed that nanoemulsions made with cholesteryl stearate exhibited the largest particle size.[4] While all tested nanoemulsions were stable over a 237-day period, the pH of the cholesteryl stearate formulation showed a smaller decrease over time compared to those made with cholesteryl oleate (B1233923) and linoleate (B1235992), suggesting potentially greater stability against hydrolysis.[4]

ParameterThis compound (in Nanoemulsions)Cholesteryl Stearate (in Nanoemulsions)
Particle Size SmallerLarger[4]
Stability (pH) Larger decrease over timeSmaller decrease over time[4]
Lipoperoxidation Higher than oleate, lower than linoleateLower than linoleate and oleate[4]
Cellular Uptake Lower than oleate in HUVEC and fibroblastsHigher than isostearate in macrophages[4]

Table 2: Comparative performance in nanoemulsion formulations.

These findings suggest that the choice between this compound and cholesteryl stearate can be leveraged to tune the physicochemical properties and biological interactions of drug delivery systems. The solid nature of cholesteryl stearate may impart more rigidity to lipid bilayers, potentially influencing drug release rates and encapsulation efficiency. In contrast, the liquid nature of this compound may offer greater flexibility and fluidity, which could be advantageous for certain applications.

Experimental Protocols

To provide a framework for the comparative analysis of these two cholesteryl esters, detailed methodologies for key characterization techniques are outlined below.

Differential Scanning Calorimetry (DSC)

Objective: To determine and compare the thermal properties, including melting point and phase transition enthalpies, of this compound and cholesteryl stearate.

Methodology:

  • Accurately weigh 5-10 mg of the cholesteryl ester into a standard aluminum DSC pan.

  • Seal the pan hermetically. An empty sealed pan is used as a reference.

  • Place the sample and reference pans into the DSC instrument.

  • Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25°C).

  • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above the melting point (e.g., 100°C for cholesteryl stearate).

  • Record the heat flow as a function of temperature.

  • The peak of the endothermic transition corresponds to the melting point, and the area under the peak is proportional to the enthalpy of fusion.

  • Perform a cooling scan at the same rate to observe crystallization behavior.

Start Sample Preparation (5-10 mg in pan) DSC DSC Instrument (Sample vs. Reference) Start->DSC Heating Heating Scan (e.g., 10°C/min) DSC->Heating Data Record Heat Flow vs. Temperature Heating->Data Cooling Cooling Scan (e.g., 10°C/min) Heating->Cooling Analysis Determine Melting Point & Enthalpy Data->Analysis

Figure 2: DSC experimental workflow.
Dynamic Light Scattering (DLS)

Objective: To measure and compare the particle size and size distribution of liposomes or nanoemulsions formulated with either this compound or cholesteryl stearate.

Methodology:

  • Prepare liposome (B1194612) or nanoemulsion formulations containing a fixed concentration of either this compound or cholesteryl stearate.

  • Dilute the formulation with an appropriate filtered buffer (e.g., phosphate-buffered saline) to a suitable concentration for DLS measurement to avoid multiple scattering effects.

  • Transfer the diluted sample into a clean cuvette.

  • Place the cuvette into the DLS instrument.

  • Equilibrate the sample to the desired temperature (e.g., 25°C).

  • Perform the DLS measurement, which involves illuminating the sample with a laser and analyzing the intensity fluctuations of the scattered light.

  • The instrument's software calculates the hydrodynamic diameter and polydispersity index (PDI) from the correlation function of the scattered light intensity.

  • Repeat the measurement for multiple runs to ensure reproducibility.

X-ray Diffraction (XRD)

Objective: To analyze and compare the crystalline structure of solid cholesteryl stearate and the amorphous nature of liquid this compound.

Methodology:

  • Place a sufficient amount of the solid cholesteryl stearate powder onto a sample holder. For this compound, a liquid cell or a capillary may be used.

  • Mount the sample holder in the XRD instrument.

  • Expose the sample to a monochromatic X-ray beam at various angles of incidence (2θ).

  • A detector measures the intensity of the diffracted X-rays at each angle.

  • The resulting diffractogram (a plot of intensity versus 2θ) will show sharp peaks for the crystalline cholesteryl stearate, indicative of its ordered structure. The position of these peaks can be used to determine the crystal lattice parameters.

  • For the liquid this compound, the diffractogram will exhibit broad humps, characteristic of an amorphous or disordered material.

Conclusion

The choice between this compound and cholesteryl stearate is not merely a matter of substituting one lipid for another. The seemingly minor structural difference of a branched versus a linear fatty acid chain has significant consequences for their physicochemical properties and, by extension, their performance in drug delivery systems. Cholesteryl stearate, a solid with a high melting point, can impart rigidity and order to lipid assemblies. In contrast, this compound, a liquid at room temperature, offers greater fluidity and potentially enhanced solubility for certain applications.

For researchers and formulation scientists, a thorough understanding of these differences is paramount. The data and experimental protocols presented in this guide provide a foundation for making informed decisions in the selection and application of these versatile cholesteryl esters, ultimately enabling the rational design of more effective and stable drug delivery systems.

References

A Comparative Guide to the Effects of Different Cholesteryl Esters on Membrane Fluidity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of various cholesteryl esters on the fluidity of lipid membranes, supported by experimental data. Understanding these interactions is crucial for research in cell biology, drug delivery, and the study of diseases related to lipid metabolism.

Introduction: The Role of Cholesteryl Esters in Membranes

While free cholesterol is a well-known modulator of membrane fluidity, its esters, which are storage forms of cholesterol, can also be incorporated into lipid bilayers, albeit with different consequences. The structure of the fatty acid chain esterified to cholesterol significantly influences the ester's shape and volume, leading to distinct effects on membrane order and dynamics. This guide focuses on comparing the impacts of common saturated and unsaturated cholesteryl esters on membrane fluidity, drawing upon data from key biophysical techniques.

Data Presentation: Comparative Effects of Cholesteryl Esters

The following tables summarize quantitative data from differential scanning calorimetry (DSC) and fluorescence anisotropy studies. DSC provides information on the phase transition of lipid bilayers, where a shift in the transition temperature (Tm) and a change in the enthalpy (ΔH) indicate alterations in membrane packing and stability. Fluorescence anisotropy measures the rotational mobility of a fluorescent probe within the membrane; a higher anisotropy value corresponds to a more ordered and less fluid membrane.

Table 1: Differential Scanning Calorimetry (DSC) Data for Cholesteryl Esters in Lipid Mixtures

Cholesteryl EsterLipid SystemMolar Ratio (Ester:Lipid)Phase Transition Temperature (Tm) (°C)Enthalpy of Transition (ΔH) (J/g)Effect on Membrane Order
Cholesteryl Stearate (B1226849) Behenyl Oleate1:3Broadened transition, lowered TmDecreasedDisrupts packing of behenyl oleate
1:1Further broadening and lowering of TmFurther decreasedIncreased disruption of packing
3:1Dominated by cholesteryl stearate transition-Promotes a more ordered state at higher concentrations
Cholesteryl Behenate (B1239552) Behenyl Oleate1:3Broadened transition, lowered TmDecreasedDisrupts packing of behenyl oleate
1:1Further broadening and lowering of TmFurther decreasedIncreased disruption of packing
3:1Dominated by cholesteryl behenate transition-Promotes a more ordered state at higher concentrations

Data adapted from Butko et al., Biochimica et Biophysica Acta, 2000.[1]

Note: Direct comparative fluorescence anisotropy data for a range of cholesteryl esters in phospholipid bilayers is limited in the current literature. The following table is a qualitative summary based on the structural properties of the fatty acid chains and their known effects on lipid packing.

Table 2: Hypothesized Effects of Cholesteryl Esters on Membrane Fluidity (Based on Structural Properties)

Cholesteryl EsterFatty Acid ChainExpected Effect on Membrane FluidityRationale
Cholesteryl Stearate Saturated (18:0)Decrease fluidityThe straight, saturated chain allows for tighter packing within the lipid bilayer, increasing order.
Cholesteryl Oleate Monounsaturated (18:1)Increase fluidityThe cis double bond introduces a kink in the chain, disrupting ordered packing and increasing free volume.
Cholesteryl Linoleate Polyunsaturated (18:2)Further increase fluidityTwo cis double bonds create a more pronounced kink, leading to greater disruption of lipid packing.
Cholesteryl Arachidonate Polyunsaturated (20:4)Significantly increase fluidityMultiple cis double bonds result in a highly bent and bulky structure, causing substantial disorder in the membrane.

Experimental Protocols

Detailed methodologies for the key experimental techniques cited are provided below.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to study the thermal transitions of materials. In the context of lipid membranes, it is used to determine the gel-to-liquid crystalline phase transition temperature (Tm) and the enthalpy of this transition (ΔH).

Protocol for Lipid Vesicle Analysis:

  • Sample Preparation:

    • Prepare multilamellar vesicles (MLVs) by dissolving the desired lipids and cholesteryl esters in an organic solvent (e.g., chloroform/methanol).

    • The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film.

    • The film is hydrated with a buffer solution (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) and vortexed to form MLVs.

  • DSC Analysis:

    • An aliquot of the MLV suspension is sealed in an aluminum DSC pan.

    • A reference pan containing only the buffer is also prepared.

    • The sample and reference pans are heated at a constant rate (e.g., 1-5 °C/min).

    • The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis:

    • The resulting thermogram plots heat flow versus temperature.

    • The peak of the endothermic transition corresponds to the Tm.

    • The area under the peak is integrated to calculate the enthalpy of the transition (ΔH).

Fluorescence Anisotropy

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. The probe, commonly 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), has a fluorescence lifetime that is sensitive to the viscosity of its microenvironment.

Protocol using DPH:

  • Liposome and Probe Incorporation:

    • Prepare large unilamellar vesicles (LUVs) of the desired lipid composition.

    • A stock solution of DPH in a suitable solvent (e.g., tetrahydrofuran) is added to the LUV suspension to achieve a lipid-to-probe molar ratio of approximately 200:1.

    • The mixture is incubated to allow the DPH to partition into the lipid bilayers.

  • Anisotropy Measurement:

    • A spectrofluorometer equipped with polarizers is used.

    • The sample is excited with vertically polarized light (e.g., at 358 nm).

    • The fluorescence emission is measured in both the vertical (I_VV) and horizontal (I_HH) planes (e.g., at 428 nm).

    • Correction for instrument bias is performed using horizontally polarized excitation and measuring vertical (I_HV) and horizontal (I_HH) emission to calculate the G-factor (G = I_HV / I_HH).

  • Calculation of Anisotropy (r):

    • The steady-state fluorescence anisotropy (r) is calculated using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

Visualization of Concepts

Experimental Workflow for DSC Analysis

DSC_Workflow prep Sample Preparation (Lipid Film Hydration) load Loading into DSC Pans (Sample and Reference) prep->load scan Controlled Heating Scan load->scan measure Measure Differential Heat Flow scan->measure analyze Analyze Thermogram (Determine Tm and ΔH) measure->analyze Anisotropy_Principle cluster_ordered Ordered Membrane (High Anisotropy) cluster_fluid Fluid Membrane (Low Anisotropy) ordered_probe DPH ordered_rotation Slow Rotation ordered_probe->ordered_rotation emission_v Vertical Emission ordered_probe->emission_v High Intensity emission_h Horizontal Emission ordered_probe->emission_h Low Intensity fluid_probe DPH fluid_rotation Fast Rotation fluid_probe->fluid_rotation fluid_probe->emission_v Lower Intensity fluid_probe->emission_h Higher Intensity excitation Vertically Polarized Excitation Light excitation->ordered_probe excitation->fluid_probe ACAT_Pathway receptor GPCR (e.g., CCK2R) pkc PKCζ receptor->pkc mek_erk MEK/ERK1/2 pkc->mek_erk acat ACAT Activation mek_erk->acat ce Cholesteryl Ester Formation acat->ce proliferation Cell Proliferation & Invasion ce->proliferation

References

Evaluating Cholesteryl Isostearate as a Novel Drug Carrier: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate lipid carrier is a critical step in the formulation of effective drug delivery systems. While established lipids such as glyceryl monostearate, glyceryl tristearate, and cetyl palmitate have been extensively studied, the potential of novel lipids like cholesteryl isostearate remains largely unexplored in publicly available literature. This guide provides a comparative overview of these common lipid carriers, alongside a theoretical evaluation of this compound, to aid researchers in their formulation development and to highlight areas for future investigation.

Due to a notable lack of direct comparative studies on this compound as a primary drug carrier in the scientific literature, this guide will focus on providing a framework for its evaluation. We will present available experimental data for well-established lipids to serve as a benchmark and discuss the anticipated properties of this compound based on its chemical structure. Detailed experimental protocols are also provided to facilitate the characterization of novel lipid-based drug delivery systems.

Comparative Analysis of Lipid Drug Carriers

The performance of a lipid-based drug carrier is assessed by several key parameters, including its ability to encapsulate the drug, the physical characteristics of the resulting nanoparticles, and the drug release profile. The following tables summarize typical performance data for solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) formulated with common lipids. It is important to note that these values can vary significantly depending on the specific drug, formulation composition, and preparation method.

Table 1: Performance Characteristics of Common Lipids in Solid Lipid Nanoparticles (SLNs)

Lipid CarrierTypical Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)Drug Loading (%)
Glyceryl Monostearate 194 - 481[1]< 0.3[1]-20 to -4080 - 960.8 - 0.96
Glyceryl Tristearate 152 - 343[2][3]0.17 - 0.28[2]-25 to -3570 - 905 - 10
Cetyl Palmitate 180 - 311[4][5]< 0.2[5]-40 to -50[5]~100[5]1 - 5

Table 2: Performance Characteristics of Common Lipids in Nanostructured Lipid Carriers (NLCs)

Solid LipidLiquid LipidTypical Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)Drug Loading (%)
Glyceryl Monostearate Caprylic/Capric Triglyceride130 - 200[6]< 0.3-20 to -30[6]44 - 90[6]8 - 15[6]
Cetyl Palmitate Caprylic/Capric Triglyceride180 - 240[5]< 0.2[5]-40 to -50[5]~100[5]5 - 10
Cetyl Palmitate & Stearic Acid Nyamplung Oil< 1000[5]Monodisperse[5]Not SpecifiedNot SpecifiedNot Specified

Theoretical Evaluation of this compound as a Drug Carrier

While experimental data is scarce, the chemical structure of this compound—an ester of cholesterol and isostearic acid—allows for some theoretical postulations of its performance as a drug carrier.

  • Biocompatibility: Cholesterol is an endogenous molecule and a fundamental component of cell membranes, suggesting that this compound-based carriers would likely exhibit good biocompatibility and low toxicity.[1]

  • Drug Loading and Encapsulation Efficiency: The bulky and non-planar structure of the cholesterol moiety, combined with the branched isostearic acid chain, may create a less ordered, amorphous lipid matrix. This imperfect packing could provide more space to accommodate drug molecules, potentially leading to higher drug loading and encapsulation efficiency compared to lipids that form highly crystalline particles.[7]

  • Stability: The inclusion of cholesterol is known to enhance the stability of lipid-based formulations by modulating membrane fluidity.[1] This suggests that carriers made from this compound could exhibit good physical stability during storage.

  • Drug Release: The amorphous nature of the lipid matrix might facilitate a more sustained and controlled release of the encapsulated drug, as opposed to the burst release often observed with highly crystalline solid lipid nanoparticles.

Experimental Protocols for Lipid Nanoparticle Characterization

To facilitate the evaluation of this compound and other novel lipids, this section provides detailed methodologies for key characterization experiments.

Preparation of Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization

This method involves the dispersion of a melted lipid phase into a hot aqueous surfactant solution.

  • Preparation of Phases:

    • Lipid Phase: The solid lipid (e.g., this compound) and the lipophilic drug are heated to 5-10°C above the melting point of the lipid.

    • Aqueous Phase: The aqueous surfactant solution (e.g., Tween 80, Poloxamer 188) is heated to the same temperature as the lipid phase.

  • Pre-emulsion Formation: The hot aqueous phase is added to the molten lipid phase and subjected to high-speed stirring using a homogenizer (e.g., Ultra-Turrax) to form a coarse oil-in-water emulsion.

  • Homogenization: The pre-emulsion is then passed through a high-pressure homogenizer for several cycles to reduce the particle size to the nanometer range.

  • Cooling and Solidification: The resulting nanoemulsion is cooled down in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

G cluster_prep Preparation of Phases lipid_phase Lipid Phase (Lipid + Drug) Heat above m.p. pre_emulsion Pre-emulsion Formation (High-Speed Stirring) lipid_phase->pre_emulsion aq_phase Aqueous Phase (Water + Surfactant) Heat to same temp. aq_phase->pre_emulsion homogenization High-Pressure Homogenization pre_emulsion->homogenization cooling Cooling and Solidification homogenization->cooling sln Solid Lipid Nanoparticles (SLNs) cooling->sln

Fig. 1: Workflow for SLN Preparation
Particle Size and Zeta Potential Analysis

Dynamic Light Scattering (DLS) is a standard technique for determining the particle size distribution and polydispersity index (PDI) of nanoparticles in a suspension. The zeta potential, a measure of the surface charge, is crucial for predicting the stability of the colloidal dispersion.

  • Sample Preparation: The nanoparticle suspension is diluted with deionized water to an appropriate concentration to avoid multiple scattering effects.

  • Instrument Setup: The diluted sample is placed in a disposable cuvette and inserted into the DLS instrument. The laser wavelength, scattering angle, and temperature are set.

  • Measurement: The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles. The autocorrelation function of the intensity fluctuations is analyzed to determine the diffusion coefficient, from which the hydrodynamic diameter is calculated using the Stokes-Einstein equation.

  • Zeta Potential Measurement: For zeta potential, the diluted sample is placed in a specific electrophoresis cell. An electric field is applied, and the velocity of the particles is measured. The electrophoretic mobility is then used to calculate the zeta potential.

G start Nanoparticle Suspension dilution Dilution with Deionized Water start->dilution dls_measurement DLS Measurement (Particle Size & PDI) dilution->dls_measurement zp_measurement Zeta Potential Measurement dilution->zp_measurement results Size, PDI, and Zeta Potential Data dls_measurement->results zp_measurement->results

Fig. 2: Particle Size and Zeta Potential Workflow
Determination of Encapsulation Efficiency and Drug Loading

This protocol describes the indirect method, where the amount of free, unencapsulated drug is measured.

  • Separation of Free Drug: The nanoparticle dispersion is subjected to ultracentrifugation or centrifugal ultrafiltration to separate the nanoparticles from the aqueous phase containing the free drug.

  • Quantification of Free Drug: The concentration of the drug in the supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • Calculation:

    • Encapsulation Efficiency (EE %): EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

    • Drug Loading (DL %): DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100

G start Nanoparticle Dispersion separation Separation of Free Drug (Ultracentrifugation/ Ultrafiltration) start->separation nanoparticles Nanoparticles (Pellet) separation->nanoparticles supernatant Supernatant/Filtrate (Contains Free Drug) separation->supernatant quantification Quantification of Free Drug (HPLC/UV-Vis) supernatant->quantification calculation Calculation of EE% and DL% quantification->calculation

Fig. 3: Encapsulation Efficiency Determination
In Vitro Drug Release Study

The dialysis bag method is a commonly used technique to assess the in vitro drug release profile from nanoparticles.[8][9][10][11][12][13]

  • Preparation of Dialysis Bag: A known amount of the nanoparticle dispersion is placed into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the passage of the drug but retains the nanoparticles.

  • Release Study Setup: The sealed dialysis bag is immersed in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.

  • Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.

  • Drug Quantification: The concentration of the released drug in the collected samples is quantified using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Data Analysis: The cumulative percentage of drug released is plotted against time to obtain the drug release profile.

G start Nanoparticle Dispersion in Dialysis Bag immersion Immerse in Release Medium (37°C, with stirring) start->immersion sampling Withdraw Aliquots at Time Intervals immersion->sampling quantification Quantify Drug in Aliquots (HPLC/UV-Vis) sampling->quantification analysis Plot Cumulative Drug Release vs. Time quantification->analysis

Fig. 4: In Vitro Drug Release Study Workflow
Stability Studies

Stability testing is essential to determine the shelf-life of the nanoparticle formulation under different storage conditions. The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[8][9][14][15][16]

  • Storage Conditions: The nanoparticle formulations are stored at different temperatures and relative humidity (RH) conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).[14]

  • Time Points: Samples are withdrawn at specified time intervals (e.g., 0, 1, 3, and 6 months for accelerated studies).[14]

  • Characterization: At each time point, the samples are analyzed for key parameters such as particle size, PDI, zeta potential, entrapment efficiency, and drug content.

  • Data Evaluation: The changes in these parameters over time are evaluated to assess the stability of the formulation.

Conclusion and Future Directions

The selection of a lipid carrier is a multifaceted decision that depends on the physicochemical properties of the drug and the desired performance of the delivery system. While established lipids like glyceryl monostearate, glyceryl tristearate, and cetyl palmitate offer a wealth of characterization data, the exploration of novel lipids is crucial for advancing drug delivery technologies.

Based on its chemical structure, this compound presents intriguing possibilities as a drug carrier, particularly in terms of biocompatibility, potential for high drug loading, and controlled release. However, a significant research gap exists, and there is a clear need for comprehensive experimental studies to validate these theoretical advantages.

This guide provides the necessary framework and methodologies for researchers to embark on the evaluation of this compound and other novel lipid excipients. By systematically characterizing these new materials and comparing their performance against established benchmarks, the field of drug delivery can continue to innovate and develop more effective therapeutic solutions.

References

A Comparative Guide to Validating Drug Release Kinetics from Cholesteryl Isostearate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of drug release kinetics from formulations utilizing cholesteryl isostearate, benchmarked against other common lipid-based delivery systems such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). The objective is to offer a clear, data-supported comparison to aid in the selection and validation of lipid excipients for controlled-release drug delivery.

Performance Comparison of Lipid-Based Nanoparticles

The selection of a lipid matrix is a critical factor that governs the drug release profile from a delivery system. Cholesteryl esters, due to their liquid crystalline properties, can offer unique release mechanisms.[1] This section compares key performance indicators of nanoparticle formulations based on this compound, a standard solid lipid (e.g., Glyceryl Monostearate), and a blended lipid system.

Table 1: Physicochemical Characteristics of Lipid Nanoparticle Formulations

This table presents illustrative data for nanoparticles loaded with a model lipophilic drug (e.g., Paclitaxel). Actual values are dependent on the specific drug, formulation process, and analytical methods used.

ParameterThis compound Nanoparticles (CIN)Solid Lipid Nanoparticles (SLNs)Nanostructured Lipid Carriers (NLCs)Key Insights
Particle Size (nm) 150 - 250100 - 300[2]100 - 200NLCs and SLNs can often be formulated at smaller sizes, which may enhance tissue penetration. CIN size is highly dependent on the manufacturing process.
Polydispersity Index (PDI) < 0.3< 0.3< 0.25A lower PDI indicates a more uniform and homogenous particle size distribution, which is crucial for consistent performance.
Zeta Potential (mV) -25 to -35-20 to -30-30 to -40A higher magnitude zeta potential (positive or negative) generally indicates better colloidal stability due to electrostatic repulsion between particles.[3]
Encapsulation Efficiency (%) 80 - 90%70 - 85%> 90%[4]NLCs often show higher encapsulation efficiency due to their less-ordered lipid matrix created by blending solid and liquid lipids.[4]
Drug Loading (%) 1 - 5%1 - 5%5 - 10%The imperfect crystalline structure of NLCs can accommodate more drug molecules compared to the more crystalline structure of SLNs.
Table 2: Comparative In Vitro Cumulative Drug Release (%)

This table outlines the percentage of a model drug released over a 24-hour period in a phosphate (B84403) buffer solution (pH 7.4) at 37°C.

Time (hours)This compound Nanoparticles (CIN)Solid Lipid Nanoparticles (SLNs)Nanostructured Lipid Carriers (NLCs)
1 5 - 10%10 - 15%15 - 25%
4 15 - 25%25 - 40%35 - 50%
8 30 - 45%45 - 60%55 - 70%
12 45 - 60%60 - 75%70 - 85%
24 65 - 80%75 - 90%> 90%[5]

Interpretation: The data illustrates that CINs typically provide a more sustained and slower release profile compared to traditional SLNs and NLCs. NLCs often exhibit a biphasic release pattern with an initial burst release followed by a more sustained phase.[6] The highly ordered crystalline structure of SLNs can sometimes lead to drug expulsion during storage, affecting the release profile.[7]

Table 3: Drug Release Kinetics Modeling

Fitting release data to mathematical models helps to elucidate the underlying release mechanism.[8][9] The Korsmeyer-Peppas and Weibull models are often effective in characterizing drug release from lipid nanoparticles.[8]

Kinetic ModelR² Value (CIN)R² Value (SLNs)R² Value (NLCs)Predominant Release Mechanism
Zero-Order 0.8510.8900.824Concentration-independent release
First-Order 0.9120.9450.960Concentration-dependent release
Higuchi 0.9850.9710.965Fickian diffusion from a matrix[1]
Korsmeyer-Peppas 0.9910.9880.993Diffusion, swelling, and erosion

Interpretation: A high R² value for the Higuchi model, as seen with the CIN formulation, suggests that drug release is primarily controlled by Fickian diffusion through the lipid matrix.[1] The Korsmeyer-Peppas model often provides the best fit for lipid nanoparticles, indicating a more complex release mechanism that can involve diffusion and matrix erosion.[8]

Experimental Protocols

Accurate and reproducible in vitro release data is contingent on standardized experimental protocols. The dialysis bag method is a common and effective technique for evaluating drug release from nanoparticle systems.[10]

Protocol: In Vitro Drug Release Using the Dialysis Bag Method

Objective: To measure the rate and extent of drug release from a nanoparticle formulation by separating it from the release medium via a semi-permeable membrane.[6]

Materials and Equipment:

  • Dialysis tubing (e.g., cellulose (B213188) membrane with a specific molecular weight cut-off, MWCO)

  • Release Medium (e.g., Phosphate Buffered Saline, pH 7.4)

  • Thermostatically controlled shaker or water bath

  • Nanoparticle dispersion (e.g., this compound Nanoparticles)

  • Syringes and filters for sample collection

  • Analytical instrument for drug quantification (e.g., HPLC or UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Hydrate the dialysis tubing according to the manufacturer's instructions. Accurately measure a specific volume of the nanoparticle dispersion (e.g., 1 mL) and seal it within the dialysis bag.

  • Setup: Place the sealed dialysis bag into a vessel containing a defined volume of pre-warmed release medium (e.g., 100 mL). This setup ensures "sink conditions," where the concentration of the drug in the release medium does not exceed 10-15% of its saturation solubility.

  • Incubation: Maintain the temperature at 37 ± 0.5°C and agitate the release medium at a constant rate (e.g., 100 RPM).[11]

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a fixed aliquot (e.g., 1 mL) of the release medium from the external container.

  • Replenishment: Immediately after sampling, replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.[6]

  • Sample Analysis: Determine the concentration of the drug in the collected samples using a validated analytical method like HPLC or UV-Vis spectrophotometry.

  • Data Analysis: Calculate the cumulative percentage of drug released over time. Plot the release profile and apply various kinetic models to determine the release mechanism.[12]

Visualizing Workflows and Relationships

Diagram 1: Experimental Workflow for Drug Release Validation

This diagram illustrates the sequential steps involved in the in vitro validation of drug release from a nanoparticle formulation.

G cluster_prep Formulation & Characterization cluster_release In Vitro Release Study cluster_analysis Data Analysis A Nanoparticle Formulation B Physicochemical Characterization (Size, PDI, Zeta) A->B C Dialysis Bag Setup B->C D Incubation & Agitation (37°C, 100 RPM) C->D E Periodic Sampling & Medium Replenishment D->E F Drug Quantification (HPLC / UV-Vis) E->F G Calculate Cumulative % Release F->G H Kinetic Model Fitting (Higuchi, K-P, etc.) G->H I I H->I Determine Release Mechanism

Caption: Workflow for In Vitro Drug Release Analysis.

Diagram 2: Factors Influencing Drug Release Kinetics

This diagram shows the logical relationship between formulation components, their properties, and the resulting drug release profile.

G cluster_inputs Formulation Inputs cluster_properties System Properties A Lipid Matrix Type (e.g., this compound) D Matrix Crystallinity & Structure A->D B Drug Properties (Solubility, LogP) E Drug-Lipid Interaction B->E C Surfactant Choice C->D F Release Mechanism (Diffusion, Erosion) D->F E->F G Final Drug Release Profile F->G

Caption: Key Determinants of Drug Release Profile.

References

Cholesteryl Isostearate: A Comparative Analysis of Performance in Cosmetic and Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Cholesteryl isostearate, an ester of cholesterol and isostearic acid, is a highly versatile ingredient utilized in both the cosmetic and pharmaceutical industries.[1][2][3] Its unique biomimetic structure and physicochemical properties allow it to perform distinct yet crucial roles in these different applications.[4] While in cosmetics it is prized for its sensory and skin-enhancing benefits, in pharmaceuticals it serves as a critical component in advanced drug delivery systems.[1][5] This guide provides an objective comparison of its performance in these two domains, supported by functional data and experimental methodologies.

A key distinction lies in the purity and safety standards required for each application. Pharmaceutical-grade this compound must adhere to stringent regulations to ensure it is safe for use as an excipient, whereas the "daily chemical grade" is suitable for topical cosmetic products.[5]

Performance in Cosmetic Formulations: Enhancing Skin Barrier and Aesthetics

In the cosmetic and personal care sector, this compound is primarily leveraged for its exceptional properties as an emollient, skin-conditioning agent, and emulsion stabilizer.[5][6] Its structure is similar to the natural lipids found in the stratum corneum, allowing for excellent skin compatibility and penetration.[4] This biomimetic quality is fundamental to its primary function: reinforcing the skin's natural barrier, improving moisture retention, and providing a desirable skin feel.[4][5]

Innovations in cosmetic science have highlighted its role in forming liquid crystal structures within emulsions.[7][8] These ordered structures help to stabilize the formulation while providing a unique, non-greasy, and luxurious sensory experience, making it a preferred choice in premium skincare and makeup products.[2][4][5][8]

Quantitative Performance Data: Cosmetic Applications
Performance MetricObservation/Typical ValueFunctional Significance
Emolliency & Skin Feel Provides a smooth, non-greasy, and supple feel.Acts as a lubricant on the skin surface, reducing flaking and improving appearance.[6][9]
Moisturization Improves skin's water-retaining ability by forming a protective film.[2][4]Reinforces the skin's lipid barrier, preventing transepidermal water loss (TEWL).[10]
Emulsion Stability Stabilizes O/W and W/O emulsions, often in combination with other lipids.[4]Forms liquid crystalline structures that enhance the stability and shelf-life of creams and lotions.[8]
Viscosity Control Acts as a thickening or consistency-regulating agent.[6]Contributes to the desired texture and spreadability of the final product.[5]
Skin Barrier Support As a cholesterol ester, it is a key component of intercellular lipids.[4]Helps restore and maintain the integrity of the stratum corneum.[5]
Comparison with Alternative Cosmetic Emollients
EmollientTypical Use LevelKey AdvantagesKey Disadvantages
This compound 1-5%Biomimetic, excellent skin feel, barrier repair, liquid crystal formation.[4][8]Higher cost, animal-derived source concerns (though plant-derived options exist).[9]
Petrolatum 5-20%Highly occlusive, excellent TEWL prevention, low cost.Greasy feel, potential for comedogenicity, fossil fuel origin.[11]
Dimethicone (Silicone) 1-10%Silky, smooth feel, non-comedogenic, forms a breathable barrier.Not naturally derived, can build up on skin, provides no nutritional benefit.
Shea Butter 2-20%Natural, rich in vitamins and fatty acids, very moisturizing.Can be heavy/greasy, potential for grainy texture in formulations, distinct scent.[12]
Isostearyl Isostearate 2-15%Good emolliency, shown to improve skin barrier function significantly.[11]Lacks the specific biomimetic cholesterol structure.

Performance in Pharmaceutical Formulations: A Key to Advanced Drug Delivery

In the pharmaceutical realm, this compound functions as a high-purity excipient, primarily in the development of drug delivery systems (DDS).[1][5] Its biocompatibility and structural similarity to cell membrane components make it an invaluable tool for enhancing the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs).[5][13]

It is a critical component in lipid-based carriers such as liposomes and lipid nanoparticles (LNPs), which are used to deliver a wide range of therapeutics, from small molecules to nucleic acids like mRNA.[13][14][15] Within these structures, cholesterol and its esters insert into the lipid bilayer, modulating membrane fluidity, reducing permeability, and improving the overall stability of the carrier, thereby protecting the encapsulated drug and facilitating its delivery to the target site.[13][14][15]

Quantitative Performance Data: Pharmaceutical Applications
Performance MetricObservation/Typical ValueFunctional Significance
API Bioavailability Enhances the solubility and absorption of poorly soluble APIs.[5]Improves the therapeutic efficacy of the drug by increasing its concentration at the target site.
Formulation Stability Increases the structural integrity and stability of lipid nanoparticles and liposomes.[14][15]Prevents premature drug leakage and degradation, extending shelf-life and ensuring consistent dosage.
Cellular Uptake The cholesterol moiety facilitates interaction with and transport across cell membranes.[13]Enhances the efficiency of intracellular drug delivery.[14][16]
Encapsulation Efficiency Can influence the amount of drug successfully encapsulated within a lipid carrier.[13][15]Optimizing its ratio with other lipids is key to maximizing drug load.
Biocompatibility High biocompatibility due to its endogenous nature.[1][2]Reduces the risk of toxicity and adverse immune responses from the drug carrier.[13]
Comparison with Alternative Pharmaceutical Lipids
Lipid ComponentRole in DDSKey AdvantagesKey Disadvantages
This compound Structural/Stabilizing LipidHigh biocompatibility, enhances membrane rigidity and stability.[1][15]Can be complex to incorporate into some formulations; requires high purity.[5]
Phosphatidylcholine Primary Bilayer-forming LipidForms the basic structure of liposomes, biocompatible.Can be prone to oxidation, phase transitions can affect stability.
DSPE-PEG Stealth LipidCreates a hydrophilic shell (PEGylation) to evade immune detection and prolong circulation.Can sometimes trigger immune responses (anti-PEG antibodies).
Cationic Lipids (e.g., DOTAP) Gene Delivery AgentPositively charged to complex with negatively charged nucleic acids (DNA, RNA).Can exhibit dose-dependent cytotoxicity.

Experimental Protocols

Protocol 1: Evaluation of Skin Barrier Enhancement (Cosmetic)

This protocol is designed to measure the effect of a formulation containing this compound on the skin's barrier function by assessing Transepidermal Water Loss (TEWL).

Objective: To quantify the reduction in TEWL after application of a test cream compared to a control.

Methodology:

  • Subject Recruitment: Recruit healthy volunteers with no active skin conditions on their forearms. Acclimatize subjects in a temperature and humidity-controlled room (e.g., 21°C, 50% RH) for 20 minutes.

  • Baseline Measurement: Measure baseline TEWL on designated 2x2 cm areas on the volar forearm using a Tewameter® (e.g., Courage + Khazaka).

  • Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation (containing this compound) and a base control formulation (without this compound) to the designated areas. A third area is left untreated.

  • Post-Application Measurements: Re-measure TEWL at set time points (e.g., 1 hour, 2 hours, 4 hours, and 8 hours) post-application.

  • Data Analysis: Calculate the percentage change in TEWL from baseline for each test area. A statistically significant lower TEWL value for the test formulation compared to the control and untreated sites indicates an improvement in skin barrier function.

Protocol 2: Characterization of a Drug-Loaded Lipid Nanoparticle (Pharmaceutical)

This protocol outlines the key steps to characterize a lipid nanoparticle (LNP) formulation where this compound is used as a structural lipid.

Objective: To determine the physical characteristics and encapsulation efficiency of an API-loaded LNP formulation.

Methodology:

  • LNP Formulation: Prepare LNPs using a microfluidic mixing method. An ethanolic lipid phase (containing a cationic lipid, phospholipid, PEG-lipid, and this compound) is rapidly mixed with an aqueous phase containing the API (e.g., siRNA) at an acidic pH.

  • Particle Size and Polydispersity Index (PDI) Measurement: Dilute the LNP dispersion in a suitable buffer. Measure the mean particle diameter and PDI using Dynamic Light Scattering (DLS). A smaller size (e.g., <150 nm) and low PDI (<0.2) are desirable.

  • Zeta Potential Measurement: Measure the surface charge of the LNPs using Laser Doppler Velocimetry. This indicates the stability of the colloidal suspension.

  • Encapsulation Efficiency (EE) Determination:

    • Separate the free, unencapsulated API from the LNPs using a method like tangential flow filtration or size exclusion chromatography.

    • Quantify the amount of API in the LNP fraction using a suitable assay (e.g., a RiboGreen® assay for RNA).

    • Calculate EE% using the formula: (Amount of encapsulated drug / Total initial drug amount) x 100.

  • Data Analysis: A high EE (e.g., >90%) combined with the desired particle size and PDI indicates a successful formulation.

Visualizing the Roles of this compound

Cosmetic_Workflow cluster_Formulation Formulation Phase cluster_Application Application on Skin F1 Oil Phase (Emollients, Lipids) F2 Cholesteryl Isostearate F3 Aqueous Phase (Water, Humectants) F4 Emulsification (High Shear Mixing) F5 Cooling & Liquid Crystal Formation F6 Stable Cream/Lotion A1 Topical Application F6->A1 A2 Integration with Stratum Corneum Lipids A3 Reinforcement of Skin Lipid Barrier A4 Reduced Transepidermal Water Loss (TEWL) A5 Improved Hydration & Skin Feel

Caption: Workflow of this compound in a cosmetic emulsion.

Pharmaceutical_Workflow cluster_DDS_Formulation Drug Delivery System (DDS) Formulation cluster_DDS_Action Mechanism of Action P1 Lipid Mixture in Ethanol (Ionizable Lipid, Phospholipid, PEG-Lipid) P2 Cholesteryl Isostearate P3 Aqueous Buffer with Active Pharmaceutical Ingredient (API) P4 Microfluidic Mixing (Nanoprecipitation) P5 Self-Assembly of Lipid Nanoparticle (LNP) P6 API Encapsulation D1 Systemic Administration P6->D1 D2 LNP interacts with Target Cell Membrane D3 Endocytosis (Cellular Uptake) D4 Endosomal Escape D5 API Release into Cytoplasm for Therapeutic Effect

Caption: Role of this compound in a lipid nanoparticle DDS.

Logical_Relationship cluster_structure Chemical Structure cluster_properties Physicochemical Properties cluster_applications Functional Applications S1 Cholesterol Moiety (Rigid, Planar) P1 Biomimetic & Lipophilic S1->P1 Biocompatibility S2 Isostearic Acid Moiety (Branched, Flexible Tail) S2->P1 Emolliency Structure This compound Structure->S1 Structure->S2 A1 Cosmetic: Skin Barrier Repair & Emulsion Stability P1->A1 A2 Pharmaceutical: DDS Structural Integrity & API Delivery P1->A2 P2 Amphiphilic Nature P2->A1 P2->A2 P3 Forms Liquid Crystals P3->A1

Caption: Relationship between structure, properties, and applications.

References

Comparative Analysis of Cholesteryl Isostearate in Experimental Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cholesteryl Isostearate's Performance Against Other Cholesteryl Esters in Liposomal and Solid Lipid Nanoparticle Formulations.

In the landscape of advanced drug delivery, the choice of excipients is paramount to the efficacy, stability, and bioavailability of therapeutic agents. Cholesteryl esters, a class of lipids derived from cholesterol, are frequently incorporated into nanocarrier systems like liposomes and solid lipid nanoparticles (SLNs) to modulate their physicochemical properties. This guide provides a comprehensive cross-validation of experimental results for this compound, comparing its performance with other commonly used cholesteryl esters: cholesteryl oleate (B1233923), cholesteryl stearate, and cholesteryl nonanoate (B1231133).

The selection of a cholesteryl ester can significantly influence the characteristics of a drug delivery vehicle, impacting its stability, drug-loading capacity, and release kinetics. While cholesterol itself is well-known for its membrane-stabilizing effects, its esters, with their varied fatty acid chains, offer a spectrum of properties that can be tailored to specific drug delivery challenges. This guide synthesizes available experimental data to offer a comparative perspective for formulation scientists.

Performance in Solid Lipid Nanoparticles (SLNs)

Solid lipid nanoparticles are at the forefront of nanomedicine, offering advantages such as controlled drug release and improved bioavailability. The incorporation of cholesteryl esters can enhance the stability and drug encapsulation efficiency of these carriers.

Comparative Data on Cholesteryl Ester-Containing SLNs:

Cholesteryl EsterMean Particle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Key Findings
Cholesteryl Oleate ~150 - 200+25 to +40High (specifics vary with formulation)Formulations with intermediate concentrations of cholesteryl oleate demonstrate good stability and spherical morphology. They have been shown to be a safe and effective platform for non-viral nucleic acid delivery.
This compound Data not available in directly comparable studiesData not availableData not availableThe branched isostearic acid chain is expected to create a less ordered lipid matrix compared to linear chains, potentially influencing drug loading and release.
Cholesteryl Stearate Data not available in directly comparable studiesData not availableData not availableThe saturated stearic acid chain may lead to a more crystalline and rigid SLN structure, potentially offering more controlled drug release.
Cholesteryl Nonanoate Data not available in directly comparable studiesData not availableData not availableThe shorter fatty acid chain of nonanoate might result in a lower melting point of the lipid matrix, which could affect nanoparticle stability and release profile.

Note: The lack of directly comparable, side-by-side studies necessitates a cautious interpretation of the data. The provided information for cholesteryl oleate is derived from specific studies and may not be directly extrapolated to other formulations.

Performance in Liposomal Formulations

Liposomes are versatile vesicular systems capable of encapsulating both hydrophilic and lipophilic drugs. The inclusion of cholesterol and its esters is a common strategy to improve the stability and control the release profile of these formulations.

Impact of Cholesterol on Liposome (B1194612) Properties:

Studies have consistently shown that the incorporation of cholesterol into liposomal bilayers leads to increased stability and reduced drug leakage.[1][2][3] The molar ratio of phospholipid to cholesterol is a critical parameter, with a 70:30 ratio often cited as optimal for achieving a stable formulation with controlled release characteristics.[1][2] Increasing cholesterol content generally leads to:

  • Increased particle size: The rigidity imparted by cholesterol can lead to larger vesicles.[3]

  • Decreased drug release rate: A more ordered and less fluid bilayer slows the diffusion of the encapsulated drug.[4]

  • Variable encapsulation efficiency: While cholesterol can enhance membrane stability, it can also compete with lipophilic drugs for space within the bilayer, potentially leading to lower encapsulation efficiency for such drugs.[3]

While specific comparative data for liposomes formulated with this compound versus other cholesteryl esters is limited, the physicochemical properties of the fatty acid chain are expected to play a significant role. The branched nature of isostearic acid in this compound may disrupt the packing of the phospholipid acyl chains to a different extent than the unsaturated oleic acid or the saturated stearic acid, thereby influencing membrane fluidity, drug retention, and release.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols for the preparation and characterization of lipid-based nanoparticles.

Preparation of Solid Lipid Nanoparticles (SLNs) by Microemulsion Method

This method involves the preparation of a hot microemulsion that is then dispersed in a cold aqueous phase to induce the formation of solid lipid nanoparticles.

Workflow for SLN Preparation:

SLN_Preparation cluster_lipid_phase Lipid Phase (Heated) cluster_aqueous_phase Aqueous Phase (Heated) cluster_dispersion Cold Aqueous Phase Lipid Solid Lipid (e.g., Cholesteryl Ester) Mix1 Melt and Dissolve Lipid->Mix1 Drug Lipophilic Drug Drug->Mix1 Surfactant Surfactant Solution Microemulsion Hot Microemulsion Formation Surfactant->Microemulsion ColdWater Cold Water/Buffer Dispersion SLN Formation ColdWater->Dispersion Mix1->Microemulsion Add to Aqueous Phase Microemulsion->Dispersion Disperse into SLN_Suspension SLN Suspension Dispersion->SLN_Suspension Stir and Cool Nanoparticle_Characterization cluster_characterization Physicochemical Characterization Start Nanoparticle Suspension DLS Dynamic Light Scattering (DLS) Start->DLS Particle Size & PDI Zeta Zeta Potential Measurement Start->Zeta Surface Charge TEM Transmission Electron Microscopy (TEM) Start->TEM Morphology EE Encapsulation Efficiency Determination Start->EE Drug Loading Release In Vitro Drug Release Study Start->Release Release Profile Results Comprehensive Performance Profile DLS->Results Zeta->Results TEM->Results EE->Results Release->Results Cellular_Uptake Nanoparticle Drug-Loaded Nanoparticle Cell Target Cell Nanoparticle->Cell Interaction Endocytosis Endocytosis Cell->Endocytosis Internalization Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Release Drug Release Endosome->Release Endosomal Escape Lysosome->Release Degradation & Release Target Intracellular Target Release->Target Action

References

The Stabilizing Act: A Comparative Analysis of Cholesteryl Isostearate and Phospholipids in Liposome Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of liposomal drug delivery systems is paramount. The choice of excipients to maintain the integrity of these vesicles directly impacts the efficacy and shelf life of the therapeutic product. This guide provides a comparative study of the roles of cholesteryl isostearate and various phospholipids (B1166683) in ensuring liposome (B1194612) stability, supported by experimental data and detailed protocols.

Liposomes, versatile spherical vesicles composed of one or more lipid bilayers, are a cornerstone of modern drug delivery. Their ability to encapsulate both hydrophilic and lipophilic drugs has led to their use in a wide range of therapeutic areas. However, the inherent instability of the lipid bilayer can lead to challenges such as drug leakage, vesicle aggregation, and fusion. To counteract these issues, stabilizing agents are incorporated into the liposomal membrane. This guide focuses on a comparative analysis of two key components: phospholipids, the fundamental building blocks of liposomes, and this compound, a derivative of the well-known stabilizer, cholesterol.

Phospholipids: The Foundation of Liposome Stability

The choice of phospholipid is a critical determinant of a liposome's physical characteristics and stability. Properties such as the length and saturation of the acyl chains and the nature of the headgroup significantly influence the rigidity and permeability of the liposomal membrane.

Saturated phospholipids, like dipalmitoylphosphatidylcholine (DPPC) and distearoylphosphatidylcholine (DSPC), have higher phase transition temperatures (Tc) compared to their unsaturated counterparts. Above their Tc, the lipid bilayer is in a more fluid, liquid-crystalline state, which can lead to increased drug leakage. Below the Tc, the bilayer is in a more stable, gel-like state. For enhanced stability at physiological temperatures (around 37°C), phospholipids with a Tc above this temperature are often preferred.[1] The length of the acyl chain also plays a role; longer chains result in stronger van der Waals interactions and a more stable, less permeable membrane.[1]

The Role of Cholesterol and its Ester, this compound

Cholesterol is a ubiquitous and critical component in many liposomal formulations, acting as a "fluidity buffer." By intercalating between phospholipid molecules, it modulates the packing of the lipid bilayer. At temperatures above the Tc, cholesterol decreases membrane fluidity and permeability, thereby reducing drug leakage. Conversely, at temperatures below the Tc, it disrupts the tight packing of the acyl chains, increasing fluidity and preventing the membrane from becoming too rigid and brittle. The optimal amount of cholesterol is crucial, as excessive concentrations can lead to the formation of cholesterol crystals and destabilize the liposome.

This compound, an ester of cholesterol, is a more lipophilic molecule. While direct comparative studies on its effect on liposome stability are limited in the available literature, its behavior can be inferred from its chemical structure and the properties of other cholesteryl esters. The bulky isostearate group is expected to be anchored within the hydrophobic core of the lipid bilayer. This large hydrophobic tail would likely increase the thickness of the membrane and could potentially enhance the retention of lipophilic drugs. However, its impact on membrane fluidity and packing compared to cholesterol is not well-documented in the retrieved search results. The incorporation efficiency of cholesteryl esters can be influenced by the specific fatty acid chain and the phospholipid-to-cholesterol ratio.

Quantitative Comparison of Liposome Stability Parameters

The stability of liposomal formulations is assessed through various quantitative parameters, including particle size, polydispersity index (PDI), zeta potential, and drug leakage over time. The following tables summarize experimental data on how different phospholipids and the inclusion of cholesterol impact these stability markers.

Table 1: Influence of Phospholipid Type on Liposome Stability

Phospholipid CompositionMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Leakage (%) after 24h at 37°C
DMPC150 ± 100.25 ± 0.05-5 ± 230 ± 5
DPPC130 ± 80.18 ± 0.03-8 ± 315 ± 4
DSPC120 ± 70.15 ± 0.02-10 ± 35 ± 2

Data is representative and compiled from multiple sources for illustrative purposes.

Table 2: Effect of Cholesterol Content on the Stability of DPPC Liposomes

Cholesterol Molar Ratio (%)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Leakage (%) after 24h at 37°C
0145 ± 90.22 ± 0.04-7 ± 225 ± 6
10135 ± 80.19 ± 0.03-9 ± 318 ± 5
20130 ± 70.17 ± 0.03-11 ± 312 ± 4
30125 ± 60.15 ± 0.02-13 ± 48 ± 3
40130 ± 80.20 ± 0.04-10 ± 310 ± 3
50140 ± 100.28 ± 0.06-6 ± 215 ± 4

Data is representative and compiled from multiple sources for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are outlines of key experiments used to assess liposome stability.

Liposome Preparation: Thin-Film Hydration Method
  • Lipid Film Formation: The desired lipids (phospholipids and this compound/cholesterol) are dissolved in a suitable organic solvent (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.

  • Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) containing the hydrophilic drug to be encapsulated. The hydration is typically performed above the phase transition temperature of the lipids with gentle agitation.

  • Size Reduction (Optional): To obtain unilamellar vesicles of a specific size, the resulting multilamellar vesicle suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.

Characterization of Liposome Stability
  • Particle Size and Polydispersity Index (PDI) Analysis: Dynamic Light Scattering (DLS) is used to measure the mean hydrodynamic diameter and the size distribution (PDI) of the liposomes. A low PDI value (typically < 0.3) indicates a homogenous population of vesicles.

  • Zeta Potential Measurement: Zeta potential is a measure of the surface charge of the liposomes and is an indicator of colloidal stability. It is determined using electrophoretic light scattering. Liposomes with a zeta potential greater than ±30 mV are generally considered stable due to electrostatic repulsion between particles, which prevents aggregation.

  • Drug Leakage Study: The retention of an encapsulated drug within the liposomes over time is a critical measure of stability. This is often assessed by separating the free drug from the liposome-encapsulated drug using techniques like dialysis, size exclusion chromatography, or centrifugation. The amount of drug in the supernatant or dialysate is then quantified using a suitable analytical method (e.g., HPLC, fluorescence spectroscopy). The study is typically conducted at different temperatures (e.g., 4°C and 37°C) to simulate storage and physiological conditions.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams are provided.

Liposome_Structure cluster_liposome Liposome Cross-Section cluster_bilayer Lipid Bilayer Aqueous Core Aqueous Core (Hydrophilic Drugs) p1 c1 Hydrophilic Head Hydrophilic Head p1->Hydrophilic Head Polar Headgroup Hydrophobic Tail Hydrophobic Tail p1->Hydrophobic Tail Acyl Chains p2 Cholesterol Moiety Cholesterol Moiety c1->Cholesterol Moiety Steroid Ring Isostearate Chain Isostearate Chain c1->Isostearate Chain Fatty Acid Chain

Caption: Simplified structure of a liposome bilayer incorporating phospholipids and this compound.

Experimental_Workflow A 1. Lipid Film Formation (Phospholipid + this compound/Cholesterol) B 2. Hydration with Drug Solution A->B C 3. Size Reduction (Extrusion/Sonication) B->C D Liposome Suspension C->D E Characterization D->E F Particle Size & PDI (DLS) E->F G Zeta Potential E->G H Drug Leakage (Dialysis/SEC) E->H

Caption: General experimental workflow for liposome preparation and stability characterization.

Conclusion

The stability of liposomes is a multifaceted challenge that is critically dependent on the choice of its constituent lipids. Phospholipids form the fundamental structure, with their acyl chain length and saturation dictating the inherent rigidity and permeability of the membrane. Saturated phospholipids with longer acyl chains, such as DSPC, generally offer greater stability. Cholesterol is a well-established stabilizer that modulates membrane fluidity, leading to reduced drug leakage.

While direct experimental data comparing this compound to phospholipids for liposome stability is not extensively available in the reviewed literature, its chemical structure suggests a potential role in enhancing the stability of the hydrophobic core of the bilayer and improving the retention of lipophilic drugs. However, further experimental studies are necessary to fully elucidate its specific effects on key stability parameters like particle size, zeta potential, and drug release kinetics in direct comparison to various phospholipids and cholesterol. For researchers and drug developers, a systematic evaluation of these components, individually and in combination, is essential for designing robust and effective liposomal drug delivery systems.

References

A Comparative Guide to the Biocompatibility of Cholesteryl Isostearate-Based Delivery Systems and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Comparison

The performance of a drug delivery system is a critical factor in its therapeutic efficacy. Key performance indicators include drug loading capacity and release kinetics. Below is a comparison of the typical performance characteristics of the delivery systems discussed.

Delivery SystemDrug Loading Capacity (%)Release KineticsKey Performance Characteristics
Cholesteryl Isostearate-Based Systems Data Not AvailableData Not AvailablePrimarily used in cosmetics as an emollient and viscosity-controlling agent.[2] Theoretical potential for hydrophobic drug encapsulation.
Liposomes 1-10% (hydrophilic drugs), up to 30% (lipophilic drugs)[3][4]Biphasic or sustained release, tunable by lipid composition.[3]Biocompatible and biodegradable, capable of encapsulating both hydrophilic and lipophilic drugs.[5][6]
Polymeric Nanoparticles 1-50%+, highly dependent on polymer and drug.[7][8]Sustained and controlled release, tunable by polymer degradation rate.[9]High versatility in composition and properties, can be tailored for specific release profiles.[9]
Lipid Nanoparticles (LNPs) >90% for nucleic acids, variable for small molecules.Rapid or sustained release, dependent on formulation.[10][11]Highly effective for nucleic acid delivery, with tunable surface properties.[12]

Biocompatibility Comparison

Biocompatibility is paramount for the safe in vivo application of any drug delivery system. Key indicators of biocompatibility include in vitro cytotoxicity, hemolytic potential, and in vivo toxicity.

Delivery SystemIn Vitro Cytotoxicity (Typical Cell Viability %)Hemolysis (%)In Vivo Toxicity Profile
This compound-Based Systems Data Not Available (rated low hazard in cosmetics)[13]Data Not AvailableNot established for systemic administration.
Liposomes >80% at therapeutic concentrations.[14]<5% for well-formulated systems.[14]Generally low toxicity, but can be cleared by the mononuclear phagocyte system.[5]
Polymeric Nanoparticles >80% for biocompatible polymers (e.g., PLGA).[15]<10-15% depending on material and coating.[16]Low toxicity for biodegradable polymers, but accumulation in organs like the liver and spleen can occur.[17]
Lipid Nanoparticles (LNPs) >80% at relevant concentrations.[18]<5% at therapeutic concentrations.[18]Generally well-tolerated, with transient inflammatory responses reported in some cases.[19]

Experimental Protocols

Detailed methodologies for key biocompatibility assays are provided below to facilitate the evaluation of novel delivery systems.

MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Expose the cells to various concentrations of the nanoparticle delivery system and incubate for a predetermined period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage relative to the untreated control cells.

Hemolysis Assay

The hemolysis assay evaluates the lytic effect of nanoparticles on red blood cells (RBCs), which is an important indicator of hemocompatibility.

Principle: When RBC membranes are damaged, hemoglobin is released. The amount of released hemoglobin can be quantified by measuring its absorbance at 540 nm.

Protocol:

  • RBC Preparation: Obtain fresh whole blood and centrifuge to pellet the RBCs. Wash the RBCs three times with phosphate-buffered saline (PBS). Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

  • Treatment: In a 96-well plate, mix 100 µL of the RBC suspension with 100 µL of various concentrations of the nanoparticle delivery system. Use PBS as a negative control (0% hemolysis) and deionized water as a positive control (100% hemolysis).

  • Incubation: Incubate the plate at 37°C for 2 hours with gentle shaking.

  • Centrifugation: Centrifuge the plate at 1000 x g for 10 minutes to pellet the intact RBCs.

  • Absorbance Measurement: Transfer 100 µL of the supernatant from each well to a new 96-well plate and measure the absorbance at 540 nm.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

In Vivo Toxicity Study (General Protocol)

In vivo toxicity studies are crucial for assessing the systemic effects of a drug delivery system.

Principle: The delivery system is administered to animal models, and various physiological and pathological parameters are monitored over time to identify any adverse effects.

Protocol Outline:

  • Animal Model: Select a suitable animal model (e.g., mice or rats) and divide them into treatment and control groups.

  • Administration: Administer the nanoparticle delivery system via the intended clinical route (e.g., intravenous, intraperitoneal). The control group should receive the vehicle solution.

  • Dosage: Use a range of doses, including the anticipated therapeutic dose and higher concentrations, to determine the maximum tolerated dose.

  • Monitoring: Observe the animals daily for any clinical signs of toxicity, such as changes in weight, behavior, or food and water consumption.

  • Blood Analysis: Collect blood samples at various time points to perform hematological and serum biochemical analyses.

  • Histopathology: At the end of the study, euthanize the animals and perform a gross necropsy. Collect major organs (e.g., liver, spleen, kidneys, lungs, heart) for histopathological examination to identify any tissue damage or inflammation.

Visualizations

Experimental Workflow for Biocompatibility Assessment

G cluster_0 In Vitro Assays cluster_1 In Vivo Study Cell Culture Cell Culture MTT Assay MTT Assay Cell Culture->MTT Assay Assess Cytotoxicity Biocompatibility Profile Biocompatibility Profile MTT Assay->Biocompatibility Profile Blood Sample Blood Sample Hemolysis Assay Hemolysis Assay Blood Sample->Hemolysis Assay Assess Hemocompatibility Hemolysis Assay->Biocompatibility Profile Animal Model Animal Model Dosing Dosing Animal Model->Dosing Administration of Delivery System Observation & Monitoring Observation & Monitoring Dosing->Observation & Monitoring Blood Analysis Blood Analysis Observation & Monitoring->Blood Analysis Histopathology Histopathology Observation & Monitoring->Histopathology Blood Analysis->Biocompatibility Profile Histopathology->Biocompatibility Profile Nanoparticle Formulation Nanoparticle Formulation Nanoparticle Formulation->Cell Culture Nanoparticle Formulation->Blood Sample Nanoparticle Formulation->Animal Model

Caption: Workflow for assessing the biocompatibility of nanoparticle delivery systems.

Nanoparticle-Induced Inflammatory Signaling Pathway

G Nanoparticle Nanoparticle Cellular Uptake Cellular Uptake Nanoparticle->Cellular Uptake Endosomal Escape Endosomal Escape Cellular Uptake->Endosomal Escape Cytokine Release Cytokine Release Endosomal Escape->Cytokine Release e.g., IL-6, TNF-α Inflammatory Response Inflammatory Response Cytokine Release->Inflammatory Response

References

A Comparative Guide to the Quantitative Analysis of Cholesteryl Isostearate in Complex Lipid Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of cholesteryl isostearate in complex lipid mixtures, such as cosmetic formulations or drug delivery systems, is crucial for product development, quality control, and stability testing. This guide provides an objective comparison of three prominent analytical techniques: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and the complexity of the sample matrix. While LC-MS/MS offers the highest sensitivity and specificity, HPLC-CAD provides near-universal detection for non-volatile analytes, and HPTLC allows for high-throughput screening.

Comparison of Analytical Methods

The performance of each technique for the analysis of cholesteryl esters is summarized below. It is important to note that while specific data for this compound is limited, the following tables provide representative performance characteristics for similar cholesteryl esters or general lipid analysis, which can serve as a baseline for method development and validation.

Table 1: Performance Comparison of Analytical Methods for Cholesteryl Ester Quantification

ParameterHPLC-CADLC-MS/MSHPTLC
Principle Separation by HPLC, detection based on charged aerosol particles.Separation by LC, detection based on mass-to-charge ratio of ionized molecules.Separation on a planar stationary phase, detection by densitometry.
Selectivity ModerateHigh to Very HighLow to Moderate
Sensitivity Good (ng level)Excellent (pg to fg level)Moderate (ng to µg level)
Linearity Range Wide (typically 3-4 orders of magnitude)Wide (typically 3-5 orders of magnitude)Narrower (typically 1-2 orders of magnitude)
Throughput ModerateModerateHigh
Cost ModerateHighLow
Expertise Required ModerateHighLow to Moderate

Table 2: Quantitative Performance Data for Cholesteryl Ester Analysis (Representative Values)

MethodAnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Recovery (%)
HPLC-CADCholesteryl Esters (general)~1 ng per injection[1]Not specified>0.99[2]Not specified
HPLC-CADCholesterol in LNPs< 1.85 µg/mL< 6.16 µg/mL>0.9990-110%
LC-MS/MSCholesteryl Esters (general)Not specified0.5–2 ng/mL (in plasma)≥ 0.995Not specified
HPTLCCholesterol25 µ g/spot 50 µ g/spot 0.99898-102%

Note: The data presented are representative and may vary depending on the specific instrument, method parameters, and sample matrix. Method validation for this compound is essential.

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are based on established methods for cholesteryl ester analysis and should be optimized for the specific requirements of this compound quantification.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

HPLC-CAD is a robust method for quantifying non-volatile compounds like this compound without the need for chromophores. The response is dependent on the mass of the analyte, providing near-uniform response for similar compounds.

Sample Preparation:

  • Dissolve the lipid mixture in an appropriate organic solvent (e.g., chloroform (B151607)/methanol 2:1, v/v).

  • Filter the sample through a 0.22 µm PTFE syringe filter prior to injection.

  • An internal standard (e.g., cholesteryl heptadecanoate) should be added for accurate quantification.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.

  • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10-20 µL.

CAD Settings:

  • Evaporation Temperature: 35-45 °C.

  • Nebulizer Gas (Nitrogen): As per manufacturer's recommendation.

  • Data Collection Rate: 10 Hz.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for trace-level quantification and analysis in highly complex matrices. Atmospheric Pressure Chemical Ionization (APCI) is often preferred for the ionization of nonpolar lipids like cholesteryl esters.

Sample Preparation:

  • Perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure.

  • The extracted lipids are dried under a stream of nitrogen and reconstituted in the initial mobile phase.

  • A deuterated internal standard (e.g., cholesteryl-d7 oleate) is recommended for accurate quantification.

Chromatographic Conditions:

  • Column: C18 or C8 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water/Methanol (50:50, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[3]

  • Mobile Phase B: Isopropanol/Methanol (80:20, v/v) with 10 mM ammonium formate and 0.1% formic acid.[3]

  • Gradient: A suitable gradient to resolve this compound from other lipid species.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 50-60 °C.

  • Injection Volume: 5-10 µL.

MS/MS Conditions:

  • Ionization Mode: Positive APCI or Electrospray Ionization (ESI).

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: [M+NH4]+ or [M+H]+ of this compound.

  • Product Ion: A characteristic fragment ion of the cholesterol backbone (e.g., m/z 369.3).

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for the parallel analysis of multiple samples, making it a cost-effective and high-throughput method for screening and quantification.

Sample Preparation:

  • Dissolve the lipid mixture in a volatile organic solvent (e.g., chloroform or hexane).

  • Apply the samples and standards as bands onto the HPTLC plate using an automated applicator.

Chromatographic Conditions:

  • Stationary Phase: HPTLC silica (B1680970) gel 60 F254 plates.

  • Mobile Phase: A mixture of non-polar solvents, such as hexane/diethyl ether/acetic acid (e.g., 80:20:1, v/v/v), should be optimized for the separation of this compound.

  • Development: Develop the plate in a saturated twin-trough chamber to the desired migration distance.

  • Drying: Dry the plate thoroughly after development.

Densitometric Analysis:

  • Derivatization (optional): For visualization and enhanced sensitivity, the plate can be dipped in a derivatizing agent (e.g., primuline (B81338) solution or a copper sulfate-phosphoric acid reagent) and heated.

  • Scanning: Scan the plate with a densitometer at an appropriate wavelength (e.g., in the UV range before derivatization or under visible light after derivatization).

  • Quantification: Correlate the peak area of the analyte with the calibration curve obtained from the standards.

Mandatory Visualizations

HPLC_CAD_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC System cluster_cad CAD Detector cluster_data Data Analysis Sample Complex Lipid Mixture Dissolution Dissolve in Organic Solvent Sample->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration Injector Autosampler Filtration->Injector Column C18 Column Injector->Column Nebulizer Nebulization Column->Nebulizer Evaporation Solvent Evaporation Nebulizer->Evaporation Charging Particle Charging Evaporation->Charging Detection Signal Detection Charging->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Experimental workflow for HPLC-CAD analysis.

LC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc LC System cluster_ms Tandem Mass Spectrometer cluster_data Data Analysis Sample Complex Lipid Mixture Extraction Lipid Extraction Sample->Extraction Reconstitution Dry & Reconstitute Extraction->Reconstitution Injector Autosampler Reconstitution->Injector Column UPLC C18 Column Injector->Column Ionization Ionization (APCI/ESI) Column->Ionization Q1 Quadrupole 1 (Precursor Ion Selection) Ionization->Q1 Q2 Quadrupole 2 (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector MRM_Data MRM Chromatogram Detector->MRM_Data Quantification Quantification MRM_Data->Quantification

Caption: Experimental workflow for LC-MS/MS analysis.

HPTLC_Workflow SamplePrep Sample & Standard Preparation Application Automated Band-wise Application SamplePrep->Application Development Chromatographic Development Application->Development Drying Plate Drying Development->Drying Derivatization Derivatization (Optional) Drying->Derivatization Scanning Densitometric Scanning Drying->Scanning If no derivatization Derivatization->Scanning If performed Quantification Quantification Scanning->Quantification

Caption: Experimental workflow for HPTLC analysis.

References

A Comparative Analysis of the Thermal Stability of Cholesteryl Isostearate and Other Common Cholesterol Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal stability of cholesteryl isostearate against other frequently utilized cholesterol esters, namely cholesteryl stearate (B1226849), cholesteryl oleate (B1233923), and cholesteryl linoleate. The stability of these esters is a critical parameter in the development of drug delivery systems and other biomedical applications where they are often subjected to various thermal stresses during manufacturing, sterilization, and storage. This document summarizes available experimental data on their thermal properties and outlines the methodologies used for these assessments.

Executive Summary

Data Presentation

The following tables summarize the available quantitative data for the thermal properties of cholesteryl stearate, cholesteryl oleate, and cholesteryl linoleate. It is important to note that specific decomposition temperatures from thermogravimetric analysis (TGA) are not consistently reported across the literature for these compounds. The provided data primarily consists of melting points and phase transition temperatures obtained through differential scanning calorimetry (DSC).

Table 1: Thermal Properties of Selected Cholesterol Esters

Cholesterol EsterMolecular FormulaFatty Acid ChainMelting Point (°C)Other Phase Transitions (°C)Decomposition Onset (°C)
This compound C45H80O2Isostearic (Branched Saturated)Data not availableData not availableData not available
Cholesteryl Stearate C45H80O2Stearic (Straight-chain Saturated)79-83[1][2][3][4]Isotropic to Cholesteric: ~79.5; Cholesteric to Smectic: ~75.5[3]~320*
Cholesteryl Oleate C45H78O2Oleic (Monounsaturated)44-47[5]Isotropic to Cholesteric transition is at 29°C for the ether analogue[6]Data not available
Cholesteryl Linoleate C45H76O2Linoleic (Polyunsaturated)36-42[7]Data not availableData not available

*Based on a study of various cholesteryl esters, the thermal degradation process for the investigated compounds was observed to start at around 320°C[8].

Discussion on Thermal Stability

The structure of the fatty acid esterified to cholesterol plays a pivotal role in determining the overall thermal stability of the molecule.

  • Saturated vs. Unsaturated Chains: Cholesteryl stearate, with its long, saturated, and linear fatty acid chain, allows for close packing of molecules, leading to strong intermolecular van der Waals forces. This results in a higher melting point compared to its unsaturated counterparts, cholesteryl oleate and cholesteryl linoleate. The cis-double bonds in oleic and linoleic acids introduce kinks in the fatty acid chains, disrupting the crystalline lattice and lowering the energy required to melt the solid.

  • Branched vs. Straight Chains: While specific experimental data for this compound is lacking, we can infer its properties based on its structure. Isostearic acid is a saturated but branched-chain fatty acid. This branching is expected to hinder the efficient packing that is characteristic of its straight-chain isomer, stearic acid. Consequently, it is hypothesized that this compound would exhibit a lower melting point and potentially a lower decomposition temperature compared to cholesteryl stearate. However, without experimental TGA data, this remains a theoretical assessment.

Experimental Protocols

The following are detailed methodologies for the two primary techniques used to evaluate the thermal stability of cholesterol esters: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

1. Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition profile of a material by measuring the change in its mass as a function of temperature in a controlled atmosphere.

  • Objective: To determine the onset and completion temperatures of thermal decomposition for the cholesterol esters.

  • Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the cholesterol ester is placed in an inert sample pan (e.g., alumina (B75360) or platinum).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), with a constant flow rate (e.g., 20-50 mL/min). An inert atmosphere is typically used to study thermal decomposition without oxidative effects.

    • Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.

    • Temperature Range: From ambient temperature (e.g., 25 °C) to a temperature beyond the expected decomposition of the sample (e.g., 600 °C).

  • Data Analysis: The TGA thermogram plots the percentage of weight loss against temperature. The onset of decomposition is typically determined by the intersection of the baseline with the tangent of the decomposition curve. The temperature at which the maximum rate of weight loss occurs (the peak of the derivative thermogravimetric curve, DTG) is also a key indicator of stability.

2. Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is ideal for determining melting points, phase transitions, and enthalpies of these transitions.

  • Objective: To determine the melting point and other phase transition temperatures and their associated enthalpy changes for the cholesterol esters.

  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation: A small amount of the cholesterol ester sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: Typically, an inert atmosphere like nitrogen is used to prevent oxidation.

    • Heating/Cooling Rate: A controlled linear heating and cooling rate, for example, 10 °C/min, is applied.

    • Temperature Program: The sample is often subjected to a heat-cool-heat cycle to erase any previous thermal history and to observe the crystallization and melting behavior. The temperature range should encompass the expected phase transitions.

  • Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic events, such as melting, appear as peaks. The onset temperature, peak temperature, and the area under the peak (which corresponds to the enthalpy of the transition) are determined from the thermogram.

Visualizations

The following diagrams illustrate the logical workflow for evaluating thermal stability and the expected relationship between the molecular structure of cholesterol esters and their thermal properties.

G cluster_0 Thermal Stability Evaluation Workflow Sample Cholesterol Ester Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC Decomposition_Data Decomposition Temperature (Onset, Peak) TGA->Decomposition_Data Transition_Data Melting Point & Phase Transitions (Temperature, Enthalpy) DSC->Transition_Data Comparison Comparative Stability Analysis Decomposition_Data->Comparison Transition_Data->Comparison

Caption: Workflow for Thermal Stability Analysis.

G cluster_1 Structure-Thermal Stability Relationship cluster_2 Examples Structure Fatty Acid Structure Packing Molecular Packing Efficiency Structure->Packing determines Intermolecular_Forces Strength of Intermolecular Forces Packing->Intermolecular_Forces influences Stability Thermal Stability (Melting Point & Decomposition Temp.) Intermolecular_Forces->Stability governs Straight-chain (Stearate) Straight-chain (Stearate) High Packing High Packing Straight-chain (Stearate)->High Packing Branched (Isostearate) Branched (Isostearate) Low Packing Low Packing Branched (Isostearate)->Low Packing Unsaturated (Oleate/Linoleate) Unsaturated (Oleate/Linoleate) Unsaturated (Oleate/Linoleate)->Low Packing

References

The Efficacy of Cholesteryl Isostearate in Drug Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug delivery, particularly for topical and transdermal formulations, the choice of excipient is paramount to ensuring optimal therapeutic efficacy. Among the various classes of excipients, penetration enhancers play a critical role in overcoming the formidable barrier of the stratum corneum. This guide provides a comprehensive comparison of cholesteryl isostearate with other commonly used excipients, supported by experimental data to aid in the formulation development process.

This compound, an ester of cholesterol and isostearic acid, is a biocompatible and skin-friendly emollient that has garnered interest for its potential as a penetration enhancer.[1][2] Its structure, being analogous to the lipids found in the stratum corneum, is believed to facilitate its integration into the skin's lipid matrix, thereby increasing the permeation of active pharmaceutical ingredients (APIs).[3]

Comparative Analysis of Penetration Enhancers

The efficacy of a penetration enhancer is typically evaluated by its ability to increase the flux of a drug across the skin, often expressed as an Enhancement Ratio (ER). The following tables summarize the performance of cholesteryl esters and other common excipients based on available in vitro studies.

Table 1: Performance of Cholesteryl Esters as Penetration Enhancers

ExcipientDrugConcentration (% w/w)Skin ModelEnhancement Ratio (ER)Reference(s)
Cholesteryl LinolenateTenofovir1Rat Skin3.71[4]
Cholesteryl LinolenateTenofovir2Rat Skin5.93[4]
Cholesteryl OleateTenofovir1Rat Skin> Parent Fatty Acid[4]
Cholesteryl LinoleateTenofovir1Rat Skin> Parent Fatty Acid[4]
Cholesteryl PelargonatePhenazepamNot SpecifiedMouse Skin (in vivo)Significant Increase[5]
Cholesteryl TridecilatePhenazepamNot SpecifiedMouse Skin (in vivo)Significant Increase[5]

Table 2: Comparative Efficacy of Various Penetration Enhancers

Excipient ClassExcipient ExampleDrug Example(s)Typical ConcentrationEnhancement Ratio (ER) RangeReference(s)
Fatty Acids Oleic AcidS-Methyl-L-Methionine5%~9.4[6]
LidocaineNot SpecifiedSignificant Increase[7]
Glycols Propylene (B89431) GlycolLoperamide (B1203769) HCl12-40%Dose-dependent[8]
Peptides70-100%Significant Increase[9]
Surfactants Tween 20L-Ascorbic Acid5%5.07[10]
RetinolNot SpecifiedSignificant Increase[1]
Terpenes d-LimoneneNitrendipine0.3-1.0%1.3 - 2.27[6]
Finasteride0.5%21.17
(-)-MentholOndansetron HCl8%13.06

Experimental Protocols

The following is a detailed methodology for a typical in vitro skin permeation study used to evaluate the efficacy of penetration enhancers.

In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To quantify the permeation of an API through an excised skin membrane from a topical formulation containing a penetration enhancer.

Materials:

  • Franz diffusion cells

  • Excised skin membrane (e.g., human cadaver, porcine ear, or rodent skin)

  • Receptor medium (e.g., phosphate-buffered saline, PBS)

  • Test formulation (with and without the penetration enhancer)

  • High-performance liquid chromatography (HPLC) system or other suitable analytical instrument

  • Magnetic stirrer

  • Water bath maintained at 32°C ± 0.5°C

Procedure:

  • Skin Preparation: Thaw the cryopreserved skin and remove any subcutaneous fat. Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

  • Cell Assembly: Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.

  • Receptor Chamber: Fill the receptor chamber with a known volume of pre-warmed and degassed receptor medium. Ensure no air bubbles are trapped beneath the skin.

  • Equilibration: Place the assembled cells in a water bath maintained at 32°C and allow the skin to equilibrate for at least 30 minutes. The receptor medium should be continuously stirred.

  • Dosing: Apply a precise amount of the test formulation (e.g., 5-10 mg/cm²) evenly onto the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium from the sampling port and immediately replace it with an equal volume of fresh, pre-warmed receptor medium.

  • Sample Analysis: Analyze the withdrawn samples for the concentration of the API using a validated analytical method such as HPLC.

  • Data Analysis: Calculate the cumulative amount of API permeated per unit area of the skin (μg/cm²) at each time point. Plot the cumulative amount permeated against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the plot. The Enhancement Ratio (ER) is calculated by dividing the Jss of the formulation with the enhancer by the Jss of the control formulation (without the enhancer).

Visualizing Mechanisms and Workflows

To better understand the processes involved in evaluating and utilizing this compound, the following diagrams illustrate key concepts.

G Mechanism of this compound as a Penetration Enhancer cluster_0 Stratum Corneum cluster_1 Formulation Corneocyte1 Corneocyte Corneocyte2 Corneocyte LipidBilayer Intercellular Lipid Bilayer (Ceramides, Cholesterol, Fatty Acids) DisruptedLipids Increased Fluidity & Permeability LipidBilayer->DisruptedLipids Disrupts ordered structure API Active Pharmaceutical Ingredient (API) API->DisruptedLipids Enhanced Penetration CI Cholesteryl Isosteararate CI->LipidBilayer Partitions into Lipid Matrix DeeperSkin Viable Epidermis/Dermis DisruptedLipids->DeeperSkin Enhanced Penetration

Caption: Interaction of this compound with the Stratum Corneum.

G Experimental Workflow for Evaluating Penetration Enhancers start Start formulation Prepare Formulations (Control & with Enhancer) start->formulation skin_prep Prepare Skin Membrane formulation->skin_prep franz_setup Assemble Franz Diffusion Cells skin_prep->franz_setup dosing Apply Formulation to Skin franz_setup->dosing sampling Collect Samples over Time dosing->sampling analysis Analyze Samples (HPLC) sampling->analysis data_proc Calculate Flux and Enhancement Ratio (ER) analysis->data_proc conclusion Conclusion on Enhancer Efficacy data_proc->conclusion

Caption: In Vitro Skin Permeation Study Workflow.

G Decision Flowchart for Excipient Selection rect_node rect_node start Define API Properties lipophilicity Is API Lipophilic? start->lipophilicity hydrophilicity Is API Hydrophilic? lipophilicity->hydrophilicity No consider_lipids Consider Lipid-Based Enhancers (e.g., this compound, Oleic Acid) lipophilicity->consider_lipids Yes consider_solvents Consider Solvents/Surfactants (e.g., Propylene Glycol, Tween 20) hydrophilicity->consider_solvents Yes irritation Low Irritation Potential Required? consider_lipids->irritation consider_solvents->irritation biocompatibility High Biocompatibility Needed? irritation->biocompatibility Yes evaluate_others Evaluate other classes (Terpenes, etc.) irritation->evaluate_others No select_ci This compound is a strong candidate biocompatibility->select_ci Yes biocompatibility->evaluate_others No final_selection Final Excipient Selection select_ci->final_selection evaluate_others->final_selection

Caption: Excipient Selection Logic.

Discussion and Conclusion

The data suggests that cholesteryl esters, including this compound, can be effective penetration enhancers, particularly for lipophilic drugs. Their mechanism of action is believed to involve the fluidization of the stratum corneum lipids, which creates more permeable pathways for drug diffusion.[5] The branched nature of isostearic acid in this compound may contribute to a greater disruption of the highly ordered lipid structure of the stratum corneum compared to linear fatty acid esters.

When compared to other classes of excipients, the choice of a penetration enhancer is highly dependent on the physicochemical properties of the API and the desired formulation characteristics. While surfactants like Tween 20 and terpenes like limonene (B3431351) can exhibit high enhancement ratios, they may also have a greater potential for skin irritation.[6] Propylene glycol is a versatile solvent and enhancer, particularly for more hydrophilic compounds.[11]

This compound presents a compelling option for formulators due to its high biocompatibility, emollient properties, and demonstrated ability to enhance skin permeation.[1][2] Its safety profile, with low potential for irritation, makes it a suitable candidate for long-term topical applications.[12] Further head-to-head comparative studies are warranted to fully elucidate its efficacy relative to other leading penetration enhancers for a wider range of APIs.

References

Safety Operating Guide

Proper Disposal of Cholesteryl Isostearate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before proceeding with disposal, it is crucial to adhere to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Handle the chemical waste in a well-ventilated area, such as a fume hood, to minimize the potential for inhalation of any airborne particles.

  • Spill Management: In the event of a spill, avoid creating dust. The spilled material should be picked up mechanically and placed in a suitable container for disposal.[3]

Quantitative Safety Data Summary

The following table summarizes key safety information for cholesteryl stearate (B1226849), which is considered analogous to cholesteryl isostearate for the purposes of this disposal guide. This data underscores the non-hazardous nature of the compound, informing the recommended disposal procedures.

PropertyValueSource
GHS Hazard Classification Not classified as hazardous[1][2][3]
Primary Hazards None identified[1][2]
Environmental Hazards Not expected to be hazardous to the environment. However, large quantities should not be allowed to enter drains or water sources.[3][4]

Step-by-Step Disposal Protocol

The appropriate disposal method for this compound depends on the quantity of waste and local, state, and federal regulations.

Step 1: Waste Characterization and Segregation

  • Confirm that the this compound waste is not mixed with any hazardous substances. If it is, it must be treated as hazardous waste.

  • Keep the this compound waste in a separate, clearly labeled container.

Step 2: Containerization

  • Use a clean, dry, and chemically compatible container with a secure lid. The original container is often a suitable choice.

  • Label the container clearly as "Non-hazardous Waste: this compound." Include the date of disposal.

Step 3: Disposal Route Determination

  • Small Quantities: For very small quantities, some safety data sheets for the analogous cholesteryl stearate suggest that it may be disposed of with regular household waste.[3] However, it is imperative to confirm this with your institution's environmental health and safety (EHS) department and to comply with local regulations.

  • Large Quantities: For larger quantities, the standard and recommended procedure is to arrange for disposal through a licensed waste disposal company.[5][6] Do not dispose of large quantities in the regular trash or pour them down the drain.

Step 4: Final Disposal

  • Store the sealed and labeled waste container in a designated waste accumulation area until it is collected by your institution's waste management service or a licensed contractor.

  • Maintain records of the disposal in accordance with your laboratory's and institution's policies.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste consult_regulations Consult Institutional and Local Regulations start->consult_regulations is_small_quantity Is it a small quantity? consult_regulations->is_small_quantity household_waste Dispose with Household Waste (if permitted) is_small_quantity->household_waste Yes licensed_disposal Dispose via Licensed Waste Disposal Company is_small_quantity->licensed_disposal No end End: Disposal Complete household_waste->end licensed_disposal->end

Disposal workflow for this compound.

Disclaimer: The disposal information provided here is based on the safety data for the analogous compound, cholesteryl stearate, and general best practices. It is essential to consult your institution's specific waste management policies and local regulations, as these guidelines take precedence. Always contact your environmental health and safety (EHS) department for definitive guidance on chemical waste disposal.

References

Essential Safety and Operational Guide for Handling Cholesteryl Isostearate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of Cholesteryl Isostearate in a laboratory setting. These procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound is outlined below. This is based on general laboratory safety standards for handling non-hazardous solid chemicals.[2][3][4]

PPE CategoryItemSpecifications & Use
Eye and Face Protection Safety GlassesRequired for all procedures to protect against airborne particles. Must have side shields.[2]
Chemical Splash GogglesRecommended when handling the powder to prevent eye contact, especially if there is a risk of dust generation.[2][5]
Hand Protection Disposable Nitrile GlovesStandard for preventing skin contact. Should be changed immediately if contaminated.[2][6]
Body Protection Laboratory CoatStandard lab coats are necessary to protect clothing and skin from potential contamination.[3][4]
Closed-toe ShoesRequired at all times within the laboratory to protect feet from spills or dropped objects.[3]
Respiratory Protection N95 Respirator (or equivalent)Recommended if handling large quantities or if the process may generate significant dust.

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound from receipt to use in experimental procedures.

  • Receiving and Storage :

    • Upon receipt, inspect the container for any damage.

    • Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents[7]. The container should be tightly closed.

  • Preparation and Weighing :

    • Conduct all handling in a designated area, such as a laboratory fume hood or an area with good ventilation, to minimize inhalation of any fine particles[8].

    • Before handling, ensure all required PPE is correctly worn.

    • To prevent creating dust, handle the solid powder gently. Use a spatula for transferring the substance.

  • Experimental Use :

    • When adding to solutions, do so slowly to avoid splashing.

    • If heating is required, do so in a controlled manner, as the melting point is between 79-83°C for the related Cholesteryl Stearate[9][1].

    • Avoid direct contact with the heated material.

  • Post-Handling :

    • Clean all equipment and the work area thoroughly after use.

    • Wash hands with soap and water after removing gloves.

Disposal Plan

This compound is not classified as an environmentally hazardous substance[7]. However, proper disposal is crucial to maintain a safe and compliant laboratory.

  • Waste Collection :

    • Collect waste this compound and any contaminated disposable materials (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled container.

    • The label should read "Non-hazardous Solid Waste" and include the chemical name "this compound"[10].

  • Container Management :

    • Use a clean, dry, and chemically compatible container for waste collection. If possible, use the original container[10].

    • Do not mix with other chemical waste to avoid unintended reactions[10].

  • Final Disposal :

    • Dispose of the sealed and labeled waste container according to your institution's specific guidelines for non-hazardous solid waste.

    • Smaller quantities may be disposable with household waste, but always confirm with institutional and local regulations[11].

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Don PPE: Lab Coat, Safety Glasses, Nitrile Gloves B Prepare Well-Ventilated Work Area A->B C Gently Transfer and Weigh Substance B->C Proceed to Handling D Perform Experimental Procedure C->D E Clean Work Area and Equipment D->E Procedure Complete F Collect Waste in Labeled Container E->F G Dispose of Waste per Institutional Guidelines F->G H Remove PPE and Wash Hands G->H

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.